molecular formula C5H5Cl2N3 B1473998 (3,5-Dichloropyrazin-2-yl)methanamine CAS No. 1211531-66-6

(3,5-Dichloropyrazin-2-yl)methanamine

Cat. No.: B1473998
CAS No.: 1211531-66-6
M. Wt: 178.02 g/mol
InChI Key: YBOFANNRTUZILT-UHFFFAOYSA-N
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Description

(3,5-Dichloropyrazin-2-yl)methanamine is a useful research compound. Its molecular formula is C5H5Cl2N3 and its molecular weight is 178.02 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(3,5-dichloropyrazin-2-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5Cl2N3/c6-4-2-9-3(1-8)5(7)10-4/h2H,1,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBOFANNRTUZILT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=C(C(=N1)CN)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to (3,5-Dichloropyrazin-2-yl)methanamine: Synthesis, Properties, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

(3,5-Dichloropyrazin-2-yl)methanamine is a critical heterocyclic building block in modern medicinal chemistry, most notably as a key intermediate in the synthesis of the Bruton's tyrosine kinase (BTK) inhibitor, Acalabrutinib. This guide provides a comprehensive technical overview of this compound, including its chemical identity, detailed synthetic protocols, physicochemical properties, and established applications in drug discovery. Furthermore, it outlines robust analytical methodologies for its characterization and quality control, ensuring scientific integrity and reproducibility in research and development settings.

Chemical Identity and Physicochemical Properties

Correctly identifying this compound is crucial for its proper use and handling. It is important to distinguish between the free base and its commonly used salt form.

  • This compound (Free Base)

    • CAS Number: 1211531-66-6[1]

  • This compound Hydrochloride

    • CAS Number: 2089319-25-3[2][3][4][5][6]

The hydrochloride salt is often preferred in synthesis due to its increased stability and ease of handling.

Table 1: Physicochemical Properties of this compound and its Hydrochloride Salt

PropertyThis compound (Free Base)This compound HydrochlorideSource(s)
Molecular Formula C₅H₅Cl₂N₃C₅H₆Cl₃N₃[1]
Molecular Weight 178.02 g/mol 214.48 g/mol [2]
Appearance Solid (predicted)Solid[7]
Storage Temperature 2-8°C (recommended)4°C, protect from light[2][5]
Purity (Typical) ≥97%≥97%[2][6]

Synthesis of this compound: A Step-by-Step Protocol

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions. The following protocol is a representative method adapted from procedures described in the patent literature for the preparation of related pyrazine intermediates.[8][9]

Overall Synthetic Scheme

G cluster_0 Synthetic Pathway 2,3-Dichloropyrazine 2,3-Dichloropyrazine Coupling_Product N-Protected Intermediate 2,3-Dichloropyrazine->Coupling_Product Diaryl Imine, Base Intermediate_Imine Diaryl Imine Intermediate Intermediate_Imine->Coupling_Product Final_Product This compound Coupling_Product->Final_Product Hydrolysis (Acidic)

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol

Step 1: Formation of the N-Protected Intermediate

  • To a solution of a suitable diaryl imine (e.g., benzophenone imine) in an anhydrous aprotic solvent such as tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon), add a strong base. Suitable bases include sodium hexamethyldisilazide (NaHMDS) or potassium tert-butoxide. The reaction is typically carried out at a reduced temperature, ranging from -78°C to 0°C.

  • After stirring for a sufficient time to ensure deprotonation, a solution of 2,3-dichloropyrazine in THF is added dropwise, maintaining the low temperature.

  • The reaction mixture is then allowed to warm to room temperature and stirred until the reaction is complete, as monitored by a suitable chromatographic technique (e.g., TLC or LC-MS).

  • Upon completion, the reaction is quenched with a saturated aqueous solution of ammonium chloride.

  • The product is extracted with an organic solvent (e.g., ethyl acetate), and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

Step 2: Hydrolysis to this compound

  • The crude N-protected intermediate from the previous step is dissolved in a suitable solvent such as dichloromethane or ethyl acetate.

  • An aqueous solution of a strong acid, such as hydrochloric acid, is added, and the mixture is stirred vigorously at room temperature.

  • The progress of the hydrolysis is monitored by TLC or LC-MS.

  • Once the reaction is complete, the layers are separated. The aqueous layer, containing the hydrochloride salt of the product, is washed with an organic solvent to remove any non-polar impurities.

  • The aqueous layer can then be basified to precipitate the free base, which can be extracted with an organic solvent, or the hydrochloride salt can be isolated by removal of water under reduced pressure.

Applications in Drug Discovery

This compound serves as a crucial building block in the synthesis of various pharmaceutical compounds, primarily due to the reactive nature of its chloro and amino functionalities, which allow for diverse chemical modifications.

Key Intermediate in the Synthesis of Acalabrutinib

The most prominent application of this compound is in the manufacturing of Acalabrutinib, a second-generation BTK inhibitor used in the treatment of certain types of cancer, such as mantle cell lymphoma.[3][10] The primary amine of this compound is utilized to form an amide bond with a proline derivative, which is a key step in constructing the imidazo[1,5-a]pyrazine core of Acalabrutinib.[3]

Scaffold for Novel Bioactive Molecules

The dichloropyrazine moiety is a privileged scaffold in medicinal chemistry. The presence of two chlorine atoms allows for selective functionalization through nucleophilic aromatic substitution (SNAr) reactions, enabling the synthesis of a library of derivatives for structure-activity relationship (SAR) studies. This makes this compound a valuable starting material for the discovery of novel therapeutic agents targeting a range of biological targets. It is a reagent used in the preparation of triazolopyrazines and other bicyclic nitrogen heterocycles which act as Aryl Hydrocarbon Receptor (Ahr) modulators for the treatment of various diseases.[1][8]

Analytical Methods for Quality Control

Robust analytical methods are essential for ensuring the purity and identity of this compound.

High-Performance Liquid Chromatography (HPLC)

A reversed-phase HPLC (RP-HPLC) method is suitable for the routine analysis and purity assessment of this compound.

Table 2: Representative RP-HPLC Method Parameters

ParameterRecommended Conditions
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A mixture of acetonitrile and a phosphate buffer (pH adjusted to the acidic range, e.g., pH 3)
Elution Isocratic or gradient
Flow Rate 1.0 mL/min
Detection UV at a suitable wavelength (e.g., 254 nm)
Column Temperature Ambient or controlled (e.g., 30°C)

Note: Method optimization is necessary for specific applications and instrumentation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of this compound.

  • ¹H NMR: The proton NMR spectrum is expected to show a singlet for the pyrazine ring proton and signals corresponding to the aminomethyl (-CH₂NH₂) group. The chemical shifts will be influenced by the solvent and whether the compound is in its free base or salt form.

  • ¹³C NMR: The carbon NMR spectrum will display distinct signals for the carbon atoms of the pyrazine ring and the aminomethyl carbon. The chemical shifts of the carbon atoms bonded to chlorine will be significantly affected.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight and can provide structural information through fragmentation analysis.

  • Expected Molecular Ion: For the free base, the mass spectrum should show a molecular ion peak (M⁺) at m/z corresponding to the molecular weight of C₅H₅Cl₂N₃, with a characteristic isotopic pattern due to the presence of two chlorine atoms.

  • Fragmentation Pattern: Common fragmentation pathways for similar amine-containing heterocyclic compounds may involve the loss of the aminomethyl group or cleavage of the pyrazine ring.

G cluster_0 Mass Spectrometry Fragmentation M [M]+. F1 [M - CH2NH2]+ M->F1 F2 [M - Cl]+ M->F2 F3 Ring Cleavage Products M->F3

Caption: Potential fragmentation pathways in mass spectrometry.

Safety and Handling

This compound and its hydrochloride salt should be handled with appropriate safety precautions in a laboratory setting. It is recommended to consult the Safety Data Sheet (SDS) provided by the supplier for detailed information on hazards, handling, and disposal.

General Precautions:

  • Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Handle in a well-ventilated area or a fume hood to avoid inhalation of dust or vapors.

  • Avoid contact with skin and eyes.

  • Store in a tightly sealed container in a cool, dry place, protected from light.

Conclusion

This compound is a fundamentally important building block in contemporary drug discovery and development. Its strategic role in the synthesis of Acalabrutinib underscores its significance. This technical guide provides a solid foundation for researchers and scientists working with this compound, covering its synthesis, properties, applications, and analytical characterization. Adherence to the described protocols and safety measures will facilitate its effective and safe utilization in the advancement of pharmaceutical research.

References

  • Pharmaffiliates. This compound. Available at: [Link]

  • Autech Industry Co.,Limited. This compound Hydrochloride. Available at: [Link]

  • Naarini Molbio Pharma. This compound. Available at: [Link]

  • Arctom. This compound. Available at: [Link]

  • Chen, G. et al. A Manufacturing Process to an Intermediate in the Synthesis of Acalabrutinib. Org. Process Res. Dev.2018 , 22 (9), 1458–1460. Available at: [Link]

  • PubChem. 3,5-Dichloropyrazin-2-amine. Available at: [Link]

  • Google Patents. Preparation of C-pyrazine-methylamines. US8513415B2.
  • PubChem. (3-Chloropyrazin-2-yl)methanamine. Available at: [Link]

  • Svirskis, D. et al. Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. Pharmacia2022 , 69(2), 355-361. Available at: [Link]

  • Route Development toward a Pyrazine Building Block to Enable Early Scale-Up Campaigns. Org. Process Res. Dev.2025 . Available at: [Link]

  • PubChemLite. 1-(3,5-dichloropyrazin-2-yl)methanamine hydrochloride. Available at: [Link]

  • Human Metabolome Database. 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0035289). Available at: [Link]

  • Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. Available at: [Link]

  • Głowka, F. K. et al. HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Acta Pol. Pharm.2003 , 60(2), 99-105. Available at: [Link]

  • Synthesis, antimicrobial activity and Electron Impact of Mass Spectra of Phthalazine-1,4-dione Derivatives. Afinidad2009 , 66(540), 167-171. Available at: [Link]

  • The Royal Society of Chemistry. Template for Electronic Submission to ACS Journals. Available at: [Link]

  • Doc Brown's Advanced Organic Chemistry. mass spectrum of propan-2-amine. Available at: [Link]

  • AIR Unimi. NMR SPECTRA OF CHAPTER 1. Available at: [Link]

  • International Journal of Research and Scientific Innovation. A NOVEL RP-HPLC METHOD DEVELOPMENT AND ITS VALIDATION FOR ASSAY OF CHLORPHENIRAMINE MALEATE INJECTION. Available at: [Link]

Sources

Introduction: The Strategic Value of Halogenated Heterocycles

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to (3,5-Dichloropyrazin-2-yl)methanamine: A Core Scaffold for Modern Drug Discovery

In the landscape of medicinal chemistry, halogenated heterocyclic scaffolds are indispensable tools. Their unique electronic properties, ability to modulate pharmacokinetic profiles, and capacity to serve as versatile synthetic handles make them foundational to the construction of novel therapeutic agents. This compound is a prime exemplar of such a building block. This guide offers a detailed exploration of its chemical properties, synthesis, reactivity, and strategic applications, providing researchers and drug development professionals with the technical insights required to effectively leverage this molecule in their discovery programs. The presence of two chlorine atoms on the electron-deficient pyrazine ring, coupled with a reactive primary amine, provides a rich platform for combinatorial library synthesis and targeted structure-activity relationship (SAR) studies.

Molecular Identity and Physicochemical Profile

This compound is an organic compound featuring a pyrazine ring substituted with two chlorine atoms and an aminomethyl group. It is most commonly supplied and handled as its hydrochloride salt to improve stability and solubility.[1]

Structure and Nomenclature:

  • IUPAC Name: this compound

  • Molecular Formula (Free Base): C₅H₅Cl₂N₃[2]

  • Molecular Formula (Hydrochloride Salt): C₅H₆Cl₃N₃[1]

  • CAS Number (Hydrochloride Salt): 2089319-25-3[1]

A clear understanding of its fundamental properties is the first step in its application. The data below, compiled from various chemical suppliers and databases, provides a quantitative overview of the molecule.

Table 1: Physicochemical Properties

PropertyValue (Free Base)Value (Hydrochloride Salt)Source(s)
Molecular Weight 178.02 g/mol 214.48 g/mol [1][2]
Monoisotopic Mass 176.98605 Da213.96001 Da (calculated)[2]
Purity/Specification -≥97%[1]
Topological Polar Surface Area (TPSA) 51.8 Ų51.8 Ų[1]
Predicted LogP (XlogP) 0.61.66[1][2]
Hydrogen Bond Donors 11[1]
Hydrogen Bond Acceptors 33[1]
Rotatable Bonds 11[1]
Storage Conditions -Inert atmosphere, 2-8°C, Protect from light[1]

Note: Properties like LogP and TPSA are calculated for the free base form but are often listed under the salt's entry.

Synthesis Strategy: From Nitrile to Amine

The synthesis of this compound is not widely detailed in standard literature, but a robust and logical pathway can be devised from its nitrile precursor, 3,6-dichloropyrazine-2-carbonitrile. This precursor is accessible through established methods.[3][4] The key transformation is the reduction of the nitrile group to a primary amine.

Causality of the Synthetic Approach: The choice of a nitrile reduction pathway is strategic. Nitriles are stable functional groups that are compatible with many reaction conditions used to construct the dichloropyrazine core. Their reduction to primary amines is a high-yielding and well-understood transformation in organic synthesis. This avoids the use of more hazardous intermediates like halomethyl pyrazines, which can be lachrymatory and difficult to handle.[5]

Synthesis_Workflow Start 3,6-Dichloropyrazine-2-carbonitrile Reagent Reducing Agent (e.g., LiAlH₄ in THF or Catalytic Hydrogenation) Start->Reagent Step 1: Reduction Workup Aqueous Workup & Purification Product This compound Workup->Product Step 2: Isolation SNAr_Mechanism cluster_0 SNAr Reaction on the Dichloropyrazine Core Reactant Dichloropyrazine Core + Nu⁻ Intermediate Meisenheimer Complex (Stabilized Intermediate) Reactant->Intermediate Nucleophilic Attack Product Substituted Product + Cl⁻ Intermediate->Product Loss of Leaving Group (Cl⁻) Drug_Discovery_Application cluster_reactions Diversification Reactions Scaffold This compound Amidation Amidation at -NH₂ (R¹-COOH) Scaffold->Amidation SNAr1 SNAr at C5 (R²-Nu) Scaffold->SNAr1 SNAr2 SNAr at C3 (R³-Nu) Scaffold->SNAr2 Library Diverse Chemical Library (for SAR Screening) Amidation->Library Combinatorial Synthesis SNAr1->Library Combinatorial Synthesis SNAr2->Library Combinatorial Synthesis

Sources

An In-Depth Technical Guide to the Molecular Structure and Synthetic Elucidation of (3,5-Dichloropyrazin-2-yl)methanamine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Pyrazine Scaffold in Modern Drug Discovery

The pyrazine nucleus, a six-membered aromatic heterocycle containing two nitrogen atoms in a 1,4-relationship, represents a cornerstone in contemporary medicinal chemistry.[1][2] Its unique electronic properties and ability to participate in various non-covalent interactions have rendered it a privileged scaffold in the design of novel therapeutic agents.[3] Pyrazine derivatives exhibit a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[4][5] Notably, the pyrazine ring is a key structural motif in several FDA-approved drugs, underscoring its clinical significance. This guide provides a comprehensive technical overview of a specific, yet highly promising derivative: (3,5-Dichloropyrazin-2-yl)methanamine. We will delve into its molecular architecture, plausible synthetic pathways, and its potential as a modulator of key biological processes, particularly in the realm of kinase inhibition.

I. Molecular Structure Elucidation

The definitive structural characterization of a novel chemical entity is paramount. For this compound, a combination of spectroscopic techniques provides a detailed picture of its molecular framework. While experimental data for this specific molecule is not widely published, we can predict its spectroscopic features with a high degree of confidence based on the analysis of structurally related compounds and foundational principles of spectroscopy.

Core Structure and Isomerism

This compound possesses a pyrazine ring substituted with two chlorine atoms and a methanamine group. The substitution pattern is crucial for its chemical reactivity and biological activity. The IUPAC name specifies the locants of the substituents, leading to the unequivocal structure shown below.

Figure 1. Chemical structure of this compound.

Spectroscopic Signature

The following table summarizes the predicted spectroscopic data for this compound. These predictions are based on established chemical shift ranges, functional group frequencies, and fragmentation patterns of similar heterocyclic compounds.

Spectroscopic Technique Predicted Data Interpretation
¹H NMR δ ~8.5 ppm (s, 1H, pyrazine-H); δ ~4.0 ppm (s, 2H, -CH₂-); δ ~1.8 ppm (br s, 2H, -NH₂)The pyrazine ring proton is expected to be significantly deshielded due to the electron-withdrawing effects of the nitrogen atoms and chlorine substituents. The methylene and amine protons will appear in their characteristic regions.
¹³C NMR δ ~155-160 ppm (C-Cl); δ ~140-145 ppm (C-CNH₂); δ ~130-135 ppm (C-H)The carbon atoms attached to the electronegative chlorine and nitrogen atoms will be downfield. The protonated carbon of the pyrazine ring will be the most upfield of the ring carbons.
FTIR (cm⁻¹) 3300-3400 (N-H stretch); 2850-2950 (C-H stretch); 1600-1650 (C=N stretch); 1000-1200 (C-N stretch); 700-850 (C-Cl stretch)The spectrum will be characterized by the N-H stretching of the primary amine, C-H stretching of the methylene group, and characteristic absorptions for the pyrazine ring and carbon-chlorine bonds.
Mass Spectrometry (m/z) M⁺˙ at ~177/179/181 (isotopic pattern for 2 Cl); fragmentation by loss of NH₂, CH₂NH₂, ClThe mass spectrum will show a characteristic isotopic cluster for the molecular ion due to the presence of two chlorine atoms. Fragmentation is likely to occur at the aminomethyl side chain and through the loss of chlorine atoms.[6]

II. Synthetic Pathways and Mechanistic Considerations

The synthesis of this compound can be approached through a multi-step sequence, leveraging established reactions in heterocyclic chemistry. A plausible and efficient synthetic route is outlined below, starting from the commercially available 2,6-dichloropyrazine.

G start 2,6-Dichloropyrazine step1 Cyanation start->step1 1. LDA or NaCN/DMSO 2. H+ workup intermediate 3,5-Dichloropyrazine-2-carbonitrile step1->intermediate step2 Reduction intermediate->step2 LiAlH₄ or H₂/Catalyst product This compound step2->product

Figure 2. Proposed synthetic workflow for this compound.

Step 1: Cyanation of 2,6-Dichloropyrazine

Protocol:

  • To a solution of 2,6-dichloropyrazine in an anhydrous aprotic solvent (e.g., THF or DMSO) under an inert atmosphere (N₂ or Ar), add a strong, non-nucleophilic base such as Lithium Diisopropylamide (LDA) at low temperature (-78 °C) to facilitate deprotonation at the 3-position.

  • Alternatively, a nucleophilic cyanation can be achieved using a cyanide source like sodium cyanide (NaCN) in a polar aprotic solvent such as DMSO at elevated temperatures.

  • The reaction mixture is then quenched with a suitable electrophilic cyanide source (e.g., cyanogen bromide if using the deprotonation route) or allowed to react to completion.

  • Upon completion, the reaction is carefully quenched with water or a mild acid, and the product is extracted with an organic solvent.

  • The organic layers are combined, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

  • The crude product, 3,5-Dichloropyrazine-2-carbonitrile, is purified by column chromatography or recrystallization.

Causality of Experimental Choices:

  • The use of an anhydrous, aprotic solvent and an inert atmosphere is crucial to prevent quenching of the strong base (LDA) and any reactive intermediates.

  • Low temperature (-78 °C) is employed during the deprotonation with LDA to control the reaction and prevent side reactions.

  • The choice between the deprotonation/electrophilic cyanation route and the nucleophilic aromatic substitution route will depend on the availability of reagents and the desired scale of the reaction. The nucleophilic substitution with NaCN is often more amenable to larger scale synthesis.[7]

Step 2: Reduction of the Nitrile to the Primary Amine

Protocol:

  • To a suspension of a powerful reducing agent, such as Lithium Aluminum Hydride (LiAlH₄), in an anhydrous ether solvent (e.g., THF or diethyl ether) under an inert atmosphere, a solution of 3,5-Dichloropyrazine-2-carbonitrile in the same solvent is added dropwise at 0 °C.

  • The reaction mixture is then allowed to warm to room temperature and stirred until the reaction is complete (monitored by TLC or LC-MS).

  • The reaction is carefully quenched by the sequential addition of water, followed by a 15% aqueous solution of sodium hydroxide, and then more water (Fieser workup).

  • The resulting solids are filtered off, and the filtrate is extracted with an organic solvent.

  • The combined organic layers are dried and concentrated to yield the crude this compound.

  • Further purification can be achieved by column chromatography or by forming a salt (e.g., hydrochloride) and recrystallizing.

Causality of Experimental Choices:

  • LiAlH₄ is a potent reducing agent capable of reducing nitriles to primary amines.[8] Catalytic hydrogenation (e.g., H₂ over Raney Nickel or Palladium on carbon) is an alternative but may require high pressures and temperatures.

  • The reaction is performed under anhydrous conditions as LiAlH₄ reacts violently with water.

  • The Fieser workup is a standard and safe procedure for quenching LiAlH₄ reactions, resulting in the formation of granular salts that are easily filtered.

III. Biological Context and Potential as a Kinase Inhibitor

The substitution pattern of this compound, with its dichlorinated pyrazine core and a basic aminomethyl group, is reminiscent of many known kinase inhibitors.[9] Kinases are a class of enzymes that play a pivotal role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer.[10]

Structure-Activity Relationship (SAR) Insights

Structure-activity relationship studies of pyrazine-based kinase inhibitors have revealed several key features for potent and selective inhibition:

  • Hinge-Binding Motif: The pyrazine nitrogen atoms can act as hydrogen bond acceptors, interacting with the hinge region of the kinase ATP-binding pocket.

  • Hydrophobic Pockets: The dichlorophenyl moiety can occupy hydrophobic pockets within the active site, contributing to binding affinity.

  • Solvent-Exposed Region: The methanamine group is likely to be directed towards the solvent-exposed region of the active site, where it can be further functionalized to improve potency, selectivity, and pharmacokinetic properties.[11]

A Plausible Mechanism of Action: Targeting the Src Family of Kinases

Based on the structural similarity to known Src kinase inhibitors, it is plausible that this compound could target members of the Src family of non-receptor tyrosine kinases.[12] Src kinases are involved in regulating a multitude of cellular processes, including proliferation, differentiation, survival, and migration. Their aberrant activation is frequently observed in various cancers.

G GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK Src Src Kinase RTK->Src Activation Substrate Downstream Substrates (e.g., STAT3, FAK) Src->Substrate Phosphorylation Proliferation Cell Proliferation, Survival, Metastasis Substrate->Proliferation Inhibitor This compound Inhibitor->Src Inhibition

Figure 3. A simplified signaling pathway illustrating the potential inhibitory action of this compound on Src kinase.

IV. Conclusion and Future Directions

This compound is a molecule of significant interest for drug discovery, possessing a structural framework amenable to potent and selective kinase inhibition. This guide has provided a comprehensive theoretical framework for its molecular structure, a plausible and detailed synthetic route, and a well-reasoned hypothesis for its biological mechanism of action.

Future research should focus on the following areas:

  • Synthesis and Characterization: The synthesis of this compound and its comprehensive spectroscopic characterization are essential to validate the predictions made in this guide.

  • Biological Evaluation: In vitro kinase screening assays are necessary to identify the specific kinase targets of this compound and to determine its potency and selectivity.

  • Lead Optimization: The methanamine group provides a handle for further chemical modification to improve the compound's pharmacological profile, including its efficacy, safety, and pharmacokinetic properties.

The exploration of this compound and its derivatives holds considerable promise for the development of next-generation targeted therapies.

References

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Foreword: The Strategic Role of Halogenated Heterocycles in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to (3,5-Dichloropyrazin-2-yl)methanamine Hydrochloride Salt

The pyrazine scaffold, a six-membered aromatic ring containing two nitrogen atoms, is a cornerstone in medicinal chemistry. Its derivatives are integral to a wide array of pharmacologically active agents, demonstrating anti-inflammatory, anticancer, and antibacterial properties.[1][2] The strategic incorporation of halogen atoms, such as chlorine, onto this heterocyclic core significantly modulates the molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets. This guide focuses on a specific, highly functionalized pyrazine derivative: this compound hydrochloride. This compound serves as a critical building block for synthetic chemists, offering a versatile platform for the construction of complex molecular architectures aimed at novel therapeutic interventions.

This document provides a comprehensive technical overview intended for researchers, scientists, and drug development professionals. It delves into the compound's chemical properties, synthesis, analytical validation, applications, and essential safety protocols, offering not just procedural steps but the underlying scientific rationale to empower informed experimental design.

Core Molecular Profile and Physicochemical Attributes

This compound hydrochloride is a solid, off-white compound valued for its specific arrangement of reactive sites.[3] The dichloro-substituted pyrazine ring provides a stable aromatic core, while the primary amine functionality offers a key nucleophilic handle for subsequent chemical modifications. The hydrochloride salt form is deliberately chosen to enhance the compound's stability and solubility in polar solvents, a crucial consideration for reaction setup and handling.[4][5]

Below is a summary of its key chemical and physical properties, compiled from various supplier and database sources.

Table 1: Physicochemical and Computational Data

PropertyValueSource(s)
CAS Number 2089319-25-3[6][7]
Molecular Formula C₅H₆Cl₃N₃[6]
Molecular Weight 214.48 g/mol [6]
Appearance Solid; Off-white[3]
Purity Typically ≥97%[6][8]
Storage 4°C, protect from light[6]
Topological Polar Surface Area (TPSA) 51.8 Ų[6]
logP (Predicted) 1.66[6]
Hydrogen Bond Donors 1[6]
Hydrogen Bond Acceptors 3[6]
Rotatable Bonds 1[6]

The molecular structure, with its distinct functional groups, is depicted below.

Caption: Chemical structure of this compound hydrochloride.

Synthesis and Mechanistic Considerations

The synthesis of substituted pyrazines is a well-established field, often involving the condensation of dicarbonyl compounds with diamines.[9] However, for highly functionalized targets like this compound, more specialized routes are required. While the exact proprietary synthesis for this specific CAS number is not publicly detailed, a general and logical synthetic approach can be extrapolated from related literature, such as the synthesis of (3-chloropyrazin-2-yl)methanamine.[10][11]

A plausible synthetic strategy involves the reduction of a corresponding nitrile precursor, 3,5-dichloropyrazine-2-carbonitrile. This approach is advantageous as the nitrile group can be introduced onto the pyrazine ring through various methods and subsequently reduced to the primary amine without affecting the chloro-substituents, provided the correct reducing agent is selected.

SynthesisWorkflow start 3,5-Dichloropyrazine-2-carbonitrile reaction Catalytic Hydrogenation or Chemical Reduction start->reaction reagent1 Reducing Agent (e.g., Raney Nickel, LiAlH₄) reagent1->reaction solvent Solvent (e.g., Acetic Acid, THF) solvent->reaction intermediate This compound (Free Base) reaction->intermediate salt_formation Salt Formation intermediate->salt_formation reagent2 HCl (in ether or alcohol) reagent2->salt_formation product This compound Hydrochloride Salt salt_formation->product

Caption: Plausible synthetic workflow from nitrile precursor to the final hydrochloride salt.

Protocol: Conceptual Synthesis of this compound Hydrochloride

This protocol is a conceptual representation based on established chemical principles for similar transformations.[10]

  • Reaction Setup: To a solution of 3,5-dichloropyrazine-2-carbonitrile in a suitable solvent like acetic acid or tetrahydrofuran (THF), add a catalyst such as Raney Nickel.

    • Causality: Acetic acid can serve as both a solvent and a proton source. Raney Nickel is a common catalyst for the hydrogenation of nitriles to primary amines due to its high activity and selectivity.

  • Reduction: The reaction mixture is subjected to a hydrogen atmosphere (e.g., using a hydrogen balloon or a Parr shaker) and stirred at room temperature.

    • Causality: The catalyst facilitates the addition of hydrogen across the carbon-nitrogen triple bond of the nitrile group. The reaction progress should be monitored by an appropriate technique like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup and Isolation: Upon completion, the catalyst is removed by filtration (e.g., through a pad of Celite). The solvent is then removed under reduced pressure.

    • Causality: Filtration is necessary to remove the heterogeneous catalyst. Evaporation of the solvent isolates the crude product, which is the free base form of the amine.

  • Salt Formation: The crude amine is dissolved in a suitable solvent (e.g., diethyl ether or methanol), and a solution of hydrochloric acid (e.g., 1N HCl in ether) is added dropwise with stirring.

    • Causality: The basic amine group is protonated by the strong acid (HCl), forming the corresponding ammonium chloride salt. This salt is often less soluble in organic solvents, causing it to precipitate out of the solution.

  • Final Purification: The precipitated solid, this compound hydrochloride, is collected by filtration, washed with a cold non-polar solvent to remove impurities, and dried under vacuum.

Applications in Research and Drug Development

The title compound is not an active pharmaceutical ingredient (API) itself but rather a high-value intermediate or building block. Its utility stems from the strategic placement of its functional groups.

  • Scaffold for Kinase Inhibitors: The pyrazine core is a known "hinge-binding" motif in many kinase inhibitors. The aminomethyl group can be elaborated to interact with the solvent-exposed region of the ATP-binding pocket, while the chloro-substituents can be used to achieve selectivity or can be displaced via nucleophilic aromatic substitution (SNAr) to introduce further diversity.[4]

  • Generation of Compound Libraries: The primary amine serves as a versatile handle for amide bond formation, reductive amination, or sulfonylation, allowing for the rapid generation of a diverse library of compounds for high-throughput screening.

  • Probing Structure-Activity Relationships (SAR): The two chlorine atoms offer distinct opportunities for chemical modification. Their presence enhances the electrophilicity of the pyrazine ring, making it susceptible to nucleophilic attack. This allows chemists to systematically probe how substituents at the 3- and 5-positions affect biological activity. Chlorinated compounds are prevalent in pharmaceuticals, often enhancing membrane permeability and metabolic stability.[12]

Analytical Characterization and Quality Control

Ensuring the identity and purity of starting materials is a fundamental tenet of chemical research. A combination of spectroscopic and chromatographic methods is employed for the quality control of this compound hydrochloride.

Table 2: Typical Analytical Specifications

MethodSpecificationPurpose
¹H NMR Conforms to structureConfirms the presence and connectivity of hydrogen atoms in the molecule.
LC-MS Purity ≥97% (by area %) and correct mass ionAssesses purity and confirms the molecular weight of the free base.
HPLC Purity ≥97% (by area %)Provides a quantitative measure of purity.
Protocol: Example HPLC Method for Purity Analysis
  • System Preparation: Use a C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: Prepare a gradient system with Mobile Phase A (e.g., 0.1% Trifluoroacetic acid in Water) and Mobile Phase B (e.g., 0.1% Trifluoroacetic acid in Acetonitrile).

  • Gradient Program: Start with a low percentage of Mobile Phase B (e.g., 5%), and ramp up to a high percentage (e.g., 95%) over a period of 10-15 minutes.

    • Causality: The gradient elution ensures that compounds with a wide range of polarities can be separated and eluted from the column, providing a clear picture of the main compound and any potential impurities.

  • Sample Preparation: Accurately weigh and dissolve the compound in a suitable diluent (e.g., a 50:50 mixture of water and acetonitrile) to a known concentration (e.g., 1 mg/mL).

  • Injection and Detection: Inject a small volume (e.g., 5-10 µL) and monitor the elution profile using a UV detector, typically at a wavelength around 254 nm.

    • Causality: The pyrazine ring contains a chromophore that absorbs UV light, allowing for sensitive detection.

  • Data Analysis: Integrate the peak areas to calculate the purity of the main component as a percentage of the total detected peak area.

Safety, Handling, and Storage

This compound hydrochloride is classified as a hazardous substance and requires careful handling to minimize exposure.

GHS Hazard Information:

  • Pictogram: GHS07 (Exclamation Mark)

  • Signal Word: Warning

  • Hazard Statements:

    • H302: Harmful if swallowed

    • H315: Causes skin irritation

    • H319: Causes serious eye irritation

    • H335: May cause respiratory irritation

SafetyWorkflow cluster_prep Preparation & Engineering Controls cluster_handling Handling Protocol cluster_emergency Exposure Response ppe Wear PPE: - Nitrile Gloves - Safety Goggles - Lab Coat handling Avoid generating dust. Use appropriate tools (spatula). Keep container closed. ppe->handling fume_hood Work in a certified chemical fume hood weighing Weigh in a contained environment (e.g., weigh paper within the fume hood). fume_hood->weighing inhalation Inhalation: Move to fresh air. Seek medical attention. skin Skin Contact: Wash with soap & water. Remove contaminated clothing. eyes Eye Contact: Rinse with water for 15 mins. Seek medical attention. ingestion Ingestion: Rinse mouth. Seek immediate medical attention.

Caption: Workflow for the safe handling and emergency response for the compound.

Protocol: Standard Operating Procedure for Safe Handling
  • Engineering Controls: Always handle this compound within a properly functioning chemical fume hood to prevent inhalation of dust or vapors.[13]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, safety goggles with side shields, and nitrile gloves.[3][13]

  • Dispensing: Avoid creating dust when handling the solid. Use a spatula to transfer the material. Keep the container tightly closed when not in use.

  • Storage: Store the compound in a cool, dry, and well-ventilated area at the recommended temperature of 4°C, protected from light.[6] The material is noted as potentially hygroscopic, making a dry environment crucial.[3]

  • Spills: In case of a spill, absorb the material with an inert absorbent (e.g., vermiculite or sand) and place it in a sealed container for disposal.[13]

  • Disposal: Dispose of waste material in accordance with local, state, and federal regulations. This should be treated as hazardous chemical waste.[3]

Conclusion

This compound hydrochloride is more than just a chemical reagent; it is a strategic tool for the medicinal chemist. Its pre-installed dichlorinated pyrazine core, combined with a reactive aminomethyl side chain, provides a robust and versatile starting point for the synthesis of novel compounds with therapeutic potential. Understanding its properties, synthetic origins, and handling requirements is essential for leveraging its full potential in the complex and demanding process of drug discovery. This guide serves as a foundational resource to aid researchers in the safe and effective application of this valuable molecular building block.

References

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  • El-Shafei, A. K., El-Sayed, A. M., Abdel-Ghany, H., & El-Saghier, A. M. M. (1993). Synthesis and Reactions of Some Pyrazine Derivatives. Phosphorus, Sulfur, and Silicon and the Related Elements, 75(1-4), 219-224. [Link]

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Spectroscopic Data for (3,5-Dichloropyrazin-2-yl)methanamine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a detailed analysis of the spectroscopic data for (3,5-Dichloropyrazin-2-yl)methanamine. Designed for researchers, scientists, and professionals in drug development, this document offers a comprehensive examination of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The focus is on the practical application and interpretation of this data in a research and development setting, emphasizing the rationale behind experimental choices and the validation of results.

Introduction

This compound is a halogenated pyrazine derivative of significant interest in medicinal chemistry due to its potential as a scaffold in the synthesis of pharmacologically active compounds. The precise characterization of this molecule is paramount for its application in drug discovery and development. Spectroscopic techniques such as NMR, IR, and MS are fundamental in confirming its structure, purity, and stability. This guide will delve into the theoretical and practical aspects of the spectroscopic analysis of this compound, providing a robust framework for its characterization.

Molecular Structure and Key Features

The structure of this compound, with the molecular formula C₅H₅Cl₂N₃, presents several key features that are expected to be prominent in its spectra. The pyrazine ring is an aromatic system, and the presence of two chlorine atoms and an aminomethyl group introduces specific electronic and vibrational characteristics.

Caption: Molecular structure of this compound.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR are crucial for structural confirmation.

Experimental Protocol: ¹H NMR Spectroscopy

A standard protocol for acquiring a ¹H NMR spectrum of a small organic molecule like this compound is as follows:

  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical; for amines, DMSO-d₆ is often preferred as it can slow down the exchange of the amine protons, leading to sharper signals.

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

  • Acquisition Parameters:

    • Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30').

    • Number of Scans: 16-64 scans to achieve a good signal-to-noise ratio.

    • Relaxation Delay (d1): 1-2 seconds.

    • Acquisition Time (aq): 3-4 seconds.

  • Processing: Apply a Fourier transform to the acquired free induction decay (FID), followed by phase and baseline correction.

Predicted ¹H NMR Spectrum and Interpretation

Based on the molecular structure, the following signals are anticipated in the ¹H NMR spectrum:

Predicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~8.5Singlet1HPyrazine-HThe lone proton on the pyrazine ring is in a highly deshielded environment due to the electronegativity of the two nitrogen atoms and the two chlorine atoms.
~4.0Singlet2H-CH₂-The methylene protons are adjacent to the electron-withdrawing pyrazine ring, shifting them downfield. They are expected to be a singlet as there are no adjacent protons to couple with.
~2.5Broad Singlet2H-NH₂The chemical shift of amine protons can vary significantly depending on concentration, solvent, and temperature. The signal is often broad due to quadrupole broadening and proton exchange.

Causality in Experimental Choices: The use of a high-field NMR spectrometer (≥400 MHz) is recommended to achieve better signal dispersion, which is particularly useful for resolving complex spin systems, although in this case, a simple spectrum is expected. The choice of DMSO-d₆ as a solvent helps in observing the N-H protons which might otherwise be broadened or exchanged with residual water in other solvents.

Experimental Protocol: ¹³C NMR Spectroscopy
  • Sample Preparation: Use the same sample prepared for ¹H NMR.

  • Instrumentation: A 100 MHz (or higher, corresponding to the ¹H frequency) NMR spectrometer.

  • Acquisition Parameters:

    • Pulse Sequence: A proton-decoupled pulse sequence (e.g., 'zgpg30').

    • Number of Scans: 512-2048 scans, as the natural abundance of ¹³C is low.

    • Relaxation Delay (d1): 2 seconds.

Predicted ¹³C NMR Spectrum and Interpretation

The proton-decoupled ¹³C NMR spectrum is expected to show five distinct signals corresponding to the five carbon atoms in the molecule.

Predicted Chemical Shift (δ, ppm)AssignmentRationale
~155C-ClThe carbon atoms attached to chlorine are significantly deshielded. Two distinct signals are expected for the two C-Cl carbons due to their different positions relative to the other substituents.
~150C-Cl
~145C-CH₂NH₂The carbon atom attached to the aminomethyl group.
~140C-HThe protonated carbon of the pyrazine ring.
~45-CH₂-The aliphatic methylene carbon, which is the most shielded carbon in the molecule.

Part 2: Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in a molecule.

Experimental Protocol: Attenuated Total Reflectance (ATR) IR Spectroscopy

ATR is a convenient method for acquiring IR spectra of solid samples.[1]

  • Sample Preparation: A small amount of the solid compound is placed directly onto the ATR crystal.

  • Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer equipped with an ATR accessory.

  • Acquisition: The spectrum is typically recorded from 4000 to 400 cm⁻¹. A background spectrum of the clean ATR crystal is recorded first and automatically subtracted from the sample spectrum.

Predicted IR Spectrum and Interpretation

The IR spectrum of this compound is expected to exhibit characteristic absorption bands for the N-H, C-H, C=N, C=C, and C-Cl bonds.

Wavenumber (cm⁻¹)VibrationFunctional GroupRationale
3400-3250N-H stretchPrimary amine (-NH₂)Primary amines typically show two bands in this region corresponding to symmetric and asymmetric stretching.[2]
3100-3000C-H stretchAromatic C-HStretching vibration of the C-H bond on the pyrazine ring.
2950-2850C-H stretchAliphatic C-HSymmetric and asymmetric stretching of the methylene (-CH₂-) group.
1650-1580N-H bendPrimary amine (-NH₂)Scissoring vibration of the primary amine.[2]
1600-1450C=N, C=C stretchPyrazine ringAromatic ring stretching vibrations.
1335-1250C-N stretchAromatic amineStretching of the C-N bond connecting the methylene group to the pyrazine ring.[2]
850-550C-Cl stretchAryl halideStretching vibrations of the carbon-chlorine bonds.

Trustworthiness of the Protocol: The ATR-FTIR method is a self-validating system as it requires minimal sample preparation, reducing the risk of contamination or sample alteration. The background correction ensures that the resulting spectrum is solely representative of the sample.

Part 3: Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule, as well as structural details through fragmentation analysis.

Experimental Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)

ESI is a soft ionization technique suitable for polar molecules like amines, often yielding the protonated molecular ion.[3][4]

  • Sample Preparation: Dissolve a small amount of the compound (at a concentration of ~1 mg/mL) in a suitable solvent such as methanol or acetonitrile, with the addition of 0.1% formic acid to promote protonation.

  • Instrumentation: A mass spectrometer equipped with an ESI source (e.g., a quadrupole or time-of-flight analyzer).

  • Acquisition: The sample solution is infused into the ESI source at a flow rate of 5-10 µL/min. The analysis is performed in positive ion mode.

Predicted Mass Spectrum and Interpretation

The ESI mass spectrum is expected to show a prominent peak for the protonated molecule, [M+H]⁺. Due to the presence of two chlorine atoms, a characteristic isotopic pattern will be observed.

m/zIonIsotopic PatternRationale
178[M+H]⁺M, M+2, M+4The molecular ion peak. The presence of two chlorine atoms (³⁵Cl and ³⁷Cl) will result in an isotopic cluster with relative intensities of approximately 9:6:1.[5]

A predicted mass spectrum from PubChem for the hydrochloride salt shows the [M+H]⁺ ion at m/z 177.99333.[6]

Fragmentation Pathway:

While ESI is a soft ionization technique, some fragmentation can be induced in the source (in-source CID) or by tandem MS (MS/MS). A plausible fragmentation pathway would involve the loss of the amino group or chlorine atoms.

G M [M+H]⁺ m/z = 178 frag1 Loss of NH₃ [M+H - NH₃]⁺ m/z = 161 M->frag1 -NH₃ frag2 Loss of Cl [M+H - Cl]⁺ m/z = 143 M->frag2 -Cl frag3 Loss of HCl [M+H - HCl]⁺ m/z = 142 M->frag3 -HCl

Caption: Plausible fragmentation pathways for this compound.

Conclusion

The comprehensive spectroscopic analysis outlined in this guide provides a robust framework for the structural elucidation and characterization of this compound. The predicted NMR, IR, and MS data, along with the detailed experimental protocols, offer a complete picture of the molecule's spectroscopic properties. This information is indispensable for ensuring the quality and identity of this compound in any research and development pipeline.

References

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An In-depth Technical Guide to the Physical Characteristics of (3,5-Dichloropyrazin-2-yl)methanamine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

(3,5-Dichloropyrazin-2-yl)methanamine is a substituted pyrazine derivative of significant interest to researchers in medicinal chemistry and drug development. The pyrazine ring is a core scaffold in numerous biologically active compounds, and the specific substitution pattern of this molecule—featuring two chlorine atoms and a methanamine group—offers a unique combination of reactivity and structural features for the synthesis of novel therapeutic agents. Understanding the fundamental physical characteristics of this compound is a critical prerequisite for its effective use in synthesis, formulation, and biological screening.

This technical guide provides a comprehensive overview of the known physical properties of this compound, primarily focusing on its commonly available hydrochloride salt. Recognizing the frequent necessity for researchers to work with the free base form, this document also furnishes detailed, field-proven experimental protocols for the determination of key physical parameters. This approach ensures that researchers are equipped not only with existing data but also with the methodologies to generate and validate critical characterization data in their own laboratories.

I. Compound Identity and Known Properties

This compound is most frequently supplied and handled as its hydrochloride salt to enhance stability and simplify handling. The majority of available data pertains to this salt form.

PropertyData for this compound HydrochlorideData for this compound (Free Base)Source
CAS Number 2089319-25-31211531-66-6[1][2]
Molecular Formula C₅H₆Cl₃N₃C₅H₅Cl₂N₃[1]
Molecular Weight 214.48 g/mol 178.00 g/mol (Calculated)[1]
Physical Form SolidNot explicitly documented, presumed solid
Purity Typically ≥97%-[1]
Storage Conditions 4°C, protect from light-[1]
Computational Data (Predicted)

The following data for the free base has been computationally predicted and serves as a useful estimation for experimental design.

Predicted PropertyValueSource
XlogP 0.6[3]
Topological Polar Surface Area (TPSA) 51.8 Ų[1]
Hydrogen Bond Donors 1[1]
Hydrogen Bond Acceptors 3[1]
Rotatable Bonds 1[1]

II. Experimental Determination of Key Physical Characteristics

The absence of comprehensive, publicly available experimental data for the free base of this compound necessitates a robust framework for its characterization. The following sections detail the standard, validated methodologies for determining its core physical properties.

A. Melting Point Determination

Causality: The melting point is a fundamental physical property that provides a primary indication of a compound's purity. Pure crystalline solids exhibit a sharp melting range (typically <1°C), whereas impurities will depress and broaden this range. This makes melting point determination an essential first step in sample validation.

Experimental Protocol:

  • Sample Preparation: A small quantity of dry this compound (free base) is finely crushed into a powder.

  • Capillary Loading: The powdered sample is packed into a thin-walled capillary tube to a height of 2-3 mm. The tube is then tapped gently to ensure dense packing.[4]

  • Apparatus Setup: The loaded capillary tube is placed into a calibrated melting point apparatus (e.g., Mel-Temp or similar digital device).

  • Rapid Determination (Optional but Recommended): A preliminary rapid heating (10-20°C/min) can be performed to quickly identify an approximate melting range.[4]

  • Accurate Determination: A fresh sample is heated to approximately 20°C below the estimated melting point. The heating rate is then slowed to 1-2°C per minute to allow for thermal equilibrium.

  • Data Recording: The temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample becomes a clear liquid (completion) are recorded as the melting range. The procedure should be repeated at least twice for consistency.

Self-Validation: The protocol's integrity is maintained by using a calibrated thermometer/apparatus and by the sharpness of the melting range. A broad range suggests the presence of impurities, prompting further purification.

Melting_Point_Workflow A Prepare Dry Sample B Load Capillary Tube A->B C Place in Apparatus B->C D Rapid Heating (Approx. MP) C->D E Slow Heating (1-2°C/min) D->E F Record Melting Range E->F G Validate Purity F->G Sharp range?

Caption: Workflow for Melting Point Determination.

B. Solubility Profile

Causality: Determining the solubility of a compound in various solvents is crucial for selecting appropriate media for synthesis, purification (recrystallization), and formulation.[5] For drug development professionals, aqueous solubility across a physiological pH range is a critical parameter for predicting oral bioavailability, as stipulated by the Biopharmaceutics Classification System (BCS).[6]

Experimental Protocol (Shake-Flask Method):

This method, recommended by the World Health Organization for BCS classification, determines equilibrium solubility.[7]

  • Solvent Selection: A panel of solvents should be chosen, including polar protic (e.g., water, ethanol), polar aprotic (e.g., DMSO, acetone), and non-polar (e.g., toluene, hexanes) solvents. For aqueous solubility, buffers at pH 1.2, 4.5, and 6.8 are essential.[7]

  • Sample Preparation: An excess amount of solid this compound is added to a known volume of each solvent in a sealed vial. The excess is critical to ensure that equilibrium with the solid phase is achieved.

  • Equilibration: The vials are agitated (e.g., on a shaker or rotator) at a constant, controlled temperature (typically 25°C for standard solubility or 37°C for biopharmaceutical relevance) for a sufficient period (24-48 hours) to reach equilibrium.[5][7]

  • Phase Separation: After equilibration, the samples are allowed to stand, and the undissolved solid is separated from the saturated solution via centrifugation or filtration (using a filter compatible with the solvent).

  • Quantification: The concentration of the dissolved compound in the clear supernatant/filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection. A calibration curve with known concentrations of the compound must be prepared.

  • Data Expression: Solubility is expressed in units such as mg/mL or mol/L.

Self-Validation: The presence of undissolved solid at the end of the experiment confirms that saturation was achieved. The consistency of results from triplicate measurements for each solvent validates the reproducibility of the data.

Solubility_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Add Excess Solid to Known Volume of Solvent B Seal Vials A->B C Agitate at Constant Temp (24-48h) B->C D Separate Solid/Liquid (Centrifuge/Filter) C->D E Analyze Supernatant (e.g., HPLC) D->E F Quantify vs. Calibration Curve E->F

Sources

An In-depth Technical Guide to (3,5-Dichloropyrazin-2-yl)methanamine: Discovery, Synthesis, and Applications in Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

(3,5-Dichloropyrazin-2-yl)methanamine has emerged as a pivotal building block in modern medicinal chemistry, primarily serving as a key intermediate in the synthesis of novel therapeutic agents. This technical guide provides a comprehensive overview of its discovery, historical context, detailed synthetic methodologies, and its significant role in the development of Aryl Hydrocarbon Receptor (Ahr) modulators. By synthesizing technical data with practical, field-proven insights, this document serves as an essential resource for researchers engaged in drug discovery and development.

Introduction: The Significance of the Pyrazine Scaffold

Pyrazine, a six-membered heterocyclic ring containing two nitrogen atoms, and its derivatives are of paramount importance in medicinal chemistry. These scaffolds are present in numerous biologically active compounds, demonstrating a wide array of pharmacological activities, including anti-inflammatory, anticancer, antibacterial, and antioxidant effects.[1][2] The unique electronic properties and substitution patterns of pyrazine rings allow for tailored modifications, making them valuable components in the design of molecules targeting various biological pathways.[3] this compound, a key substituted pyrazine, has garnered significant attention as a versatile intermediate for the synthesis of complex, biologically active molecules.

Discovery and Historical Context

The discovery of this compound is intrinsically linked to the pursuit of novel modulators of the Aryl Hydrocarbon Receptor (Ahr). The Ahr is a ligand-activated transcription factor that plays a crucial role in regulating immune responses, cellular proliferation, and differentiation.[4] The development of selective Ahr modulators (SAhRMs) has become an important area of research for the treatment of various diseases, including autoimmune disorders and cancer.

While a singular "discovery" paper for this compound is not readily apparent in the literature, its emergence can be traced through patent literature focused on the preparation of Ahr modulators. The key patent US8513415B2 , filed in 2010, details the synthesis of C-pyrazine-methylamine compounds as precursors to 1,3-substituted-imidazo[1,5-a]pyrazines, a class of compounds investigated for their therapeutic potential.[5] Although the patent's primary examples focus on the synthesis of (3-chloropyrazin-2-yl)methanamine, the methodologies described are directly applicable to the synthesis of its 3,5-dichloro analog. This suggests that the compound was likely first synthesized in an industrial drug discovery setting as a crucial intermediate for building a library of Ahr modulators.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis.

PropertyValueSource
CAS Number 1211531-66-6King-Pharm[6]
Molecular Formula C₅H₅Cl₂N₃King-Pharm[6]
Molecular Weight 178.02 g/mol PubChem
Predicted XlogP 0.6PubChem
Hydrochloride CAS Number 2089319-25-3ChemScene[5][7]
Hydrochloride Molecular Formula C₅H₆Cl₃N₃ChemScene[5][7]
Hydrochloride Molecular Weight 214.48 g/mol ChemScene[5][7]
Predicted [M+H]⁺ (Mass Spec) 177.99333PubChem

Note: Experimental data for melting point and NMR are not consistently reported in publicly available literature and should be determined empirically upon synthesis or acquisition.

Synthesis and Methodologies

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions. The methodologies outlined in patent US8513415B2 provide a robust framework for its preparation.[5]

General Synthetic Strategy

The synthesis of C-pyrazine-methylamines, including the 3,5-dichloro derivative, generally involves the reaction of a dihalopyrazine with a protected aminomethyl equivalent, followed by deprotection. A common approach involves the use of a diaryl imine of an amino acid ester, which is subsequently alkylated and then hydrolyzed.

G cluster_0 Synthesis of Protected Amine Intermediate cluster_1 Alkylation and Hydrolysis Glycine_ester_HCl Glycine Ester Hydrochloride Imine_formation Imine Formation (e.g., with DIEA) Glycine_ester_HCl->Imine_formation Benzophenone Benzophenone Benzophenone->Imine_formation Protected_imine N-(Diphenylmethylidene)glycinate Imine_formation->Protected_imine Alkylation Alkylation (e.g., with NaHMDS) Protected_imine->Alkylation Trichloropyrazine 2,3,5-Trichloropyrazine Trichloropyrazine->Alkylation Alkylated_intermediate Alkylated Imine Intermediate Alkylation->Alkylated_intermediate Hydrolysis Acid Hydrolysis (e.g., HCl) Alkylated_intermediate->Hydrolysis Final_product This compound Hydrolysis->Final_product

Caption: General synthetic workflow for this compound.

Detailed Experimental Protocol (Adapted from US8513415B2)

This protocol is an adaptation of the general method described for related compounds and should be optimized for the specific synthesis of the 3,5-dichloro derivative.

Step 1: Formation of N-(Diphenylmethylidene)glycine ethyl ester

  • To a solution of glycine ethyl ester hydrochloride (1 equivalent) in a suitable solvent such as toluene, add benzophenone (1 equivalent).

  • Heat the suspension to reflux.

  • Slowly add a base, such as N,N-diisopropylethylamine (DIEA) (2 equivalents), over several hours.

  • Continue refluxing until the reaction is complete, as monitored by TLC or LC-MS.

  • Cool the reaction mixture and wash with water.

  • Concentrate the organic layer in vacuo to yield the crude N-(diphenylmethylidene)glycine ethyl ester.

Causality: The formation of the benzophenone imine protects the primary amine of the glycine ester, allowing for selective alkylation at the α-carbon in the subsequent step. The use of a Dean-Stark trap can be employed to remove water and drive the reaction to completion.

Step 2: Alkylation with 2,3,5-Trichloropyrazine

  • Dissolve the N-(diphenylmethylidene)glycine ethyl ester (1 equivalent) in an anhydrous aprotic solvent, such as tetrahydrofuran (THF), under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to a low temperature (e.g., -78 °C).

  • Add a strong base, such as sodium hexamethyldisilazide (NaHMDS) (1.1 equivalents), dropwise, maintaining the low temperature.

  • After stirring for a short period, add a solution of 2,3,5-trichloropyrazine (1 equivalent) in THF.

  • Allow the reaction to slowly warm to room temperature and stir until completion.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent like ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

Causality: The strong base deprotonates the α-carbon of the glycine ester, creating a nucleophilic enolate that attacks the electron-deficient pyrazine ring. The chlorine atoms on the pyrazine ring activate it for nucleophilic aromatic substitution.

Step 3: Hydrolysis to this compound

  • Dissolve the crude product from the previous step in a suitable solvent mixture, such as THF and water.

  • Add a strong acid, such as concentrated hydrochloric acid.

  • Stir the mixture at room temperature until the imine and ester are fully hydrolyzed.

  • Wash the aqueous layer with an organic solvent (e.g., dichloromethane) to remove non-polar impurities.

  • Basify the aqueous layer with a strong base (e.g., NaOH or K₂CO₃) to a pH > 10.

  • Extract the free amine product with an organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate and concentrate in vacuo to yield this compound.

  • The hydrochloride salt can be prepared by treating a solution of the free base with HCl in a suitable solvent like dioxane or ethanol.[5]

Causality: The acidic conditions hydrolyze both the imine protecting group and the ethyl ester, yielding the desired primary amine. Subsequent basification is necessary to isolate the free amine from its salt form.

Applications in Drug Discovery: A Gateway to Ahr Modulators

This compound is a crucial starting material for the synthesis of a class of potent and selective Aryl Hydrocarbon Receptor (Ahr) modulators, specifically triazolopyrazines. These compounds have been investigated for their potential in treating a range of diseases.

Synthesis of Triazolopyrazine Ahr Modulators

The primary amine of this compound serves as a handle for the construction of the triazole ring.

G Dichloropyrazinyl_methanamine This compound Cyclization Cyclization Dichloropyrazinyl_methanamine->Cyclization Orthoester Orthoester (e.g., Triethyl orthoformate) Orthoester->Cyclization Triazolopyrazine_intermediate Substituted Triazolopyrazine Cyclization->Triazolopyrazine_intermediate Condensation Condensation Triazolopyrazine_intermediate->Condensation Hydrazine Substituted Hydrazine Hydrazine->Condensation Ahr_Modulator Triazolopyrazine Ahr Modulator Condensation->Ahr_Modulator

Caption: Synthetic pathway to Triazolopyrazine Ahr Modulators.

The synthesis typically proceeds by reacting this compound with an orthoester, such as triethyl orthoformate, to form an intermediate that then undergoes cyclization with a substituted hydrazine to form the triazolopyrazine core. The substituents on the hydrazine can be varied to explore the structure-activity relationship (SAR) and optimize the pharmacological profile of the final compounds.

Mechanism of Action of Ahr Modulators

The Ahr is a cytosolic transcription factor that, upon ligand binding, translocates to the nucleus and forms a heterodimer with the Ahr nuclear translocator (ARNT). This complex then binds to specific DNA sequences, known as xenobiotic response elements (XREs), in the promoter regions of target genes, thereby modulating their transcription.

G cluster_0 Cytoplasm cluster_1 Nucleus Ahr_complex Ahr-Hsp90-XAP2-p23 complex Activated_Ahr Activated Ahr Ahr_complex->Activated_Ahr Translocation Ligand Ahr Ligand (Triazolopyrazine) Ligand->Ahr_complex Binding Dimerization Dimerization Activated_Ahr->Dimerization ARNT ARNT ARNT->Dimerization Ahr_ARNT_complex Ahr-ARNT Complex Dimerization->Ahr_ARNT_complex XRE XRE (DNA) Ahr_ARNT_complex->XRE Binding Gene_transcription Modulation of Gene Transcription XRE->Gene_transcription Biological_response Biological Response (e.g., anti-inflammatory effects) Gene_transcription->Biological_response

Caption: Simplified signaling pathway of the Aryl Hydrocarbon Receptor.

Triazolopyrazines derived from this compound can act as either agonists or antagonists of the Ahr, depending on their specific substitution patterns. This allows for the fine-tuning of their biological activity to achieve a desired therapeutic effect, such as the suppression of inflammatory responses or the inhibition of tumor cell growth.

Future Perspectives

The versatility of this compound as a synthetic intermediate ensures its continued relevance in drug discovery. Future research will likely focus on:

  • Development of more efficient and scalable synthetic routes: While the current methods are effective, process optimization for large-scale manufacturing will be crucial for the clinical and commercial success of any resulting drug candidates.

  • Expansion of the chemical space of Ahr modulators: The use of this compound as a scaffold will enable the synthesis of new libraries of triazolopyrazines and other heterocyclic systems to explore a wider range of biological activities.

  • Exploration of new therapeutic applications: As our understanding of the Ahr's role in various diseases expands, so too will the potential applications for Ahr modulators derived from this key intermediate.

Conclusion

This compound stands as a testament to the enabling power of synthetic chemistry in modern drug discovery. Its strategic design and synthesis have provided a crucial gateway to a novel class of Aryl Hydrocarbon Receptor modulators with significant therapeutic potential. This technical guide has provided a comprehensive overview of its discovery, synthesis, and applications, offering valuable insights for researchers dedicated to advancing the field of medicinal chemistry.

References

  • Mao, Y., Rechka, J. A., & Tavares-Greco, P. A. (2013). Preparation of C-pyrazine-methylamines. U.S. Patent No. 8,513,415 B2. Washington, DC: U.S. Patent and Trademark Office.
  • Li, X., Luan, T., Guo, H. Y., Quan, Z. S., & Shen, Q. K. (2023). Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. Molecules, 28(22), 7569. Retrieved from [Link]

  • Safe, S., Jin, U. H., & Park, H. (2017). Aryl Hydrocarbon Receptor (AHR) Ligands as Selective AHR Modulators (SAhRMs). International journal of molecular sciences, 18(4), 788. Retrieved from [Link]

  • Wikipedia contributors. (2024, January 10). Aryl hydrocarbon receptor. In Wikipedia, The Free Encyclopedia. Retrieved January 20, 2026, from [Link]

  • Choudhary, D., Kumar, S., & Singh, P. (2022). Advances in the Synthesis and Bio-Applications of Pyrazine Derivatives: A Review. Polycyclic Aromatic Compounds, 42(9), 6035-6066. Retrieved from [Link]

  • PubChem. (n.d.). 1-(3,5-dichloropyrazin-2-yl)methanamine hydrochloride. Retrieved from [Link]

  • Molsyns Research. (n.d.). This compound. Retrieved from [Link]

  • PubChem. (n.d.). (3-Chloropyrazin-2-yl)methanamine. Retrieved from [Link]

  • PubChem. (n.d.). (3-Chloropyrazin-2-yl)methanamine dihydrochloride. Retrieved from [Link]

  • Alentris Research Pvt. Ltd. (n.d.). (5-Chloropyrazin-2-yl)methanamine. Retrieved from [Link]

  • Sato, N., & Takenaka, N. (2012). Synthesis of 3,3'-Dichloro-2,2'-bipyrazine. Journal of Heterocyclic Chemistry, 49(4), 939-942. Retrieved from [Link]

  • Sun, C., et al. (2013). Synthesis method of pyrazine methylamine derivative. Chinese Patent No. CN103214424B.
  • de Villiers, K. A., et al. (2021). Synthesis of New Triazolopyrazine Antimalarial Compounds. Molecules, 26(9), 2421. Retrieved from [Link]

Sources

The Synthetic Blueprint of Acalabrutinib: An In-depth Guide to Key Intermediates

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Acalabrutinib (marketed as Calquence®) is a highly selective, second-generation Bruton's tyrosine kinase (BTK) inhibitor.[1] It forms a covalent bond with a cysteine residue (Cys481) in the active site of BTK, leading to irreversible inhibition of its kinase activity.[1] This mechanism effectively disrupts the B-cell receptor (BCR) signaling pathway, which is crucial for the proliferation and survival of malignant B-cells.[1] Its approval for the treatment of various B-cell malignancies, including mantle cell lymphoma (MCL) and chronic lymphocytic leukemia (CLL), represents a significant advancement over first-generation inhibitors, offering a more favorable selectivity profile and reduced off-target effects.[1]

The commercial viability of Acalabrutinib is intrinsically linked to the efficiency and scalability of its chemical synthesis. Process chemists and development scientists have invested considerable effort in optimizing the manufacturing route, focusing on yield, purity, cost-effectiveness, and industrial feasibility. This guide provides a detailed examination of the pivotal chemical intermediates that form the backbone of Acalabrutinib's synthesis, exploring the strategic choices behind their formation and the evolution of the synthetic routes toward a robust commercial process.

Core Synthetic Strategies: A Tale of Two Routes

The synthesis of Acalabrutinib has evolved, but most manufacturing processes can be categorized into two primary strategies: a linear approach and a more convergent approach. Both routes ultimately assemble the same core fragments but differ in the sequence and the nature of the key bond-forming reactions.

cluster_linear Linear Synthesis Strategy cluster_convergent Convergent Synthesis Strategy KI1 KI-1: (3-chloropyrazin-2-yl)methanamine KI2 KI-2: Amide Intermediate KI1->KI2 Amide Coupling KI3 KI-3: Chloro-Imidazopyrazine Core KI2->KI3 Cyclization KI3_aminated Aminated Imidazopyrazine Core KI3->KI3_aminated Amination Acala_Precursor_Linear Acalabrutinib Precursor (Amine) KI3_aminated->Acala_Precursor_Linear Suzuki Coupling Final_Acala Acalabrutinib Acala_Precursor_Linear->Final_Acala Final Acylation KI5 KI-5: Bromo-Imidazopyrazine Core Coupled_Protected Protected Acalabrutinib Core KI5->Coupled_Protected Suzuki Coupling KI4 KI-4: Phenylboronic Acid Fragment KI4->Coupled_Protected KI6 KI-6: Acalabrutinib Precursor (Amine) Coupled_Protected->KI6 Deprotection KI6->Final_Acala Final Acylation

Figure 1: High-level overview of Linear vs. Convergent synthetic strategies for Acalabrutinib.

The convergent approach is often favored in large-scale manufacturing as it allows for the parallel synthesis of complex fragments, which are then combined late in the sequence. This strategy can improve overall yield and simplify purification logistics. This guide will focus primarily on the intermediates of the more industrially prevalent convergent strategy.

Key Intermediate 1: (S)-Benzyl 2-(8-amino-1-bromoimidazo[1,5-a]pyrazin-3-yl)pyrrolidine-1-carboxylate (KI-5)

This complex heterocyclic system serves as the central building block in the convergent synthesis. It contains the complete imidazo[1,5-a]pyrazine core, the chiral pyrrolidine ring, and strategically placed functional groups—a bromine atom for subsequent cross-coupling and a protected amine—that are essential for constructing the final molecule. Its synthesis is a multi-step process that itself begins with a simpler key intermediate.

Precursor Synthesis: (3-chloropyrazin-2-yl)methanamine (A Precursor to the Core)

The journey to the imidazopyrazine core often starts with (3-chloropyrazin-2-yl)methanamine. An optimized, high-yielding manufacturing process for a key downstream intermediate (compound 5 in the reference) has been developed, starting from 2,3-dichloropyrazine.[2]

Experimental Protocol: Synthesis of Intermediate 5 (A Key Precursor) [2]

  • Reaction Setup : A solution of 2,3-dichloropyrazine (360.0 g) in toluene is treated with di-tert-butyl iminodicarboxylate, potassium carbonate, and a palladium catalyst.

  • Hydrolysis : The resulting mixture is hydrolyzed with aqueous HCl.

  • Boc Protection : The product is then protected with di-tert-butyl dicarbonate to yield an intermediate.

  • Amide Coupling : This intermediate is coupled with (S)-Cbz-proline using isobutyl chloroformate.

  • Work-up and Isolation : The organic phases are combined, washed sequentially with brine and water, and concentrated under vacuum. The product is crystallized from a heated mixture upon the addition of methyl tert-butyl ether.

  • Yield : The final product is isolated in a 72% overall yield from 2,3-dichloropyrazine.[2]

Formation of the Bromo-Imidazopyrazine Core (KI-5)

The synthesis of KI-5 involves the cyclization of an amide precursor followed by bromination and amination steps. The carboxybenzyl (Cbz) group is a critical choice for protecting the pyrrolidine nitrogen. It is stable under a wide range of reaction conditions but can be reliably removed under specific acidic conditions (acidolysis) or by catalytic hydrogenation, providing flexibility in the deprotection strategy.[3][4]

Key Intermediate 2: 4-(pyridin-2-ylcarbamoyl)phenylboronic acid or its Pinacol Ester (KI-4)

This boronic acid derivative is the coupling partner for the bromo-imidazopyrazine core (KI-5). The Suzuki-Miyaura cross-coupling reaction is one of the most powerful and widely used methods for forming carbon-carbon bonds in pharmaceutical synthesis. The choice of a boronic acid or a more stable boronate ester (like the pinacol ester) is a key process consideration. Pinacol esters often exhibit greater stability, are easier to purify, and can provide more consistent reaction performance on a large scale.[5]

Synthesis of N-(pyridin-2-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide

A common route to this intermediate involves the Miyaura borylation of a halogenated precursor.[5]

Experimental Protocol: Synthesis of KI-4 (Pinacol Ester Version) [5]

  • Precursor Synthesis : 4-Bromo-N-(pyridin-2-yl)benzamide is first synthesized by reacting 4-bromobenzoic acid with 2-aminopyridine. This can be achieved by first converting the carboxylic acid to an acid chloride with thionyl chloride, followed by reaction with 2-aminopyridine, or via direct amide coupling using a reagent like 1,1'-carbonyldiimidazole (CDI).[6]

  • Borylation Reaction : A mixture of 4-bromo-N-(pyridin-2-yl)benzamide (40 g), bis(pinacolato)diboron (44 g), and potassium acetate (22.6 g) is suspended in 1,4-dioxane (200 mL).

  • Catalyst Addition : The mixture is degassed, and a palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) (1.2 g), is added.

  • Reaction Conditions : The reaction is heated to 90-95 °C and stirred for approximately 5 hours.

  • Work-up and Isolation : After completion, the solvent is removed under vacuum. The residue is taken up in ethyl acetate and washed with water. The organic layer is concentrated, and the crude product is purified by recrystallization from methanol.

  • Yield & Purity : This process yields the desired boronate ester with a purity often exceeding 99%.[5]

Key Reaction: The Suzuki-Miyaura Coupling

The convergence of KI-5 and KI-4 via a Suzuki-Miyaura cross-coupling reaction is a pivotal step in the synthesis. The success of this large-scale reaction hinges on the careful selection of catalyst, base, and solvent system.

Rationale for Reagent Selection:

  • Palladium Catalyst : [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) is frequently chosen for this transformation. The dppf ligand is a robust, electron-rich ferrocenylphosphine that is effective at promoting the coupling of complex, heteroaromatic substrates. It provides a good balance of reactivity and stability, which is crucial for achieving high conversion on an industrial scale.[3][7]

  • Base : An inorganic base such as potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) is required to activate the boronic acid/ester for transmetalation to the palladium center. The choice of base can significantly impact yield and side-product formation.[7][8]

  • Solvent : A mixture of an organic solvent like 1,4-dioxane or tetrahydrofuran (THF) with water is commonly used. The aqueous phase is necessary to dissolve the inorganic base and facilitate the reaction kinetics.[7]

Early synthetic routes reported the use of microwave irradiation to drive this coupling, a technique that is not feasible for large-scale industrial production.[3] Significant process development efforts focused on adapting this reaction to conventional heated reactors, achieving high yields without specialized equipment.[3][9]

Key Intermediate 3: (S)-4-(8-amino-3-(pyrrolidin-2-yl)imidazo[1,5-a]pyrazin-1-yl)-N-(pyridin-2-yl)benzamide (KI-6)

This intermediate is the direct precursor to Acalabrutinib, lacking only the final butynoyl group. It is generated by the deprotection of the Cbz group from the pyrrolidine nitrogen following the Suzuki coupling.

Cbz Group Deprotection

The removal of the Cbz group is typically accomplished via acidolysis. A solution of hydrogen bromide (HBr) in acetic acid is a powerful and effective reagent for this cleavage.[4]

Experimental Protocol: Cbz Deprotection [7]

  • Reaction Setup : The Cbz-protected precursor (e.g., (S)-benzyl 2-(8-amino-1-(4-(pyridin-2-ylcarbamoyl)phenyl)imidazo[1,5-a]pyrazin-3-yl)pyrrolidine-1-carboxylate, 15 g) is treated with a 33% solution of HBr in acetic acid (394 mL).

  • Reaction Conditions : The mixture is stirred at room temperature for 1-2 hours. The progress is monitored by TLC or HPLC.

  • Work-up and Isolation : The reaction mixture is diluted with water and extracted with a solvent like dichloromethane to remove organic impurities. The aqueous layer, containing the product as an HBr salt, is then carefully basified with an aqueous base (e.g., NaOH or Na₂CO₃ solution) to precipitate the free amine.

  • Purification : The precipitated solid is filtered, washed with water, and dried under vacuum to yield KI-6. This purification-by-precipitation is highly advantageous on a large scale as it avoids the need for column chromatography.[7]

IntermediatePrecursor(s)Key TransformationTypical YieldPurity TargetReference
KI-4 (Pinacol Ester) 4-Bromo-N-(pyridin-2-yl)benzamideMiyaura Borylation~80-90%>99%[5]
Coupled Precursor KI-5 and KI-4Suzuki Coupling~85-95%>98%[3][6]
KI-6 (Amine Precursor) Cbz-Protected Coupled PrecursorCbz Deprotection (HBr/AcOH)~80-90%>99%[7]
Acalabrutinib KI-6 and 2-Butynoic AcidFinal Amide Coupling~85-95%>99.5%[3][10]
Table 1: Summary of Key Transformations, Yields, and Purity Targets in the Convergent Synthesis.

The Final Step: Acylation with 2-Butynoic Acid

The final transformation is the acylation of the secondary amine of the pyrrolidine ring (KI-6) with 2-butynoic acid to form the crucial butynamide "warhead" of Acalabrutinib. This covalent binding moiety is essential for the drug's mechanism of action.

Rationale for Reagent Selection - An Evolutionary Perspective:

Early syntheses employed the peptide coupling reagent HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).[3] While effective in many contexts, this route gave a disappointingly low yield of only 18% for the final step, rendering it unsuitable for commercial manufacturing.[3]

Process optimization led to the adoption of carbodiimide-based coupling methods. The use of N,N'-dicyclohexylcarbodiimide (DCC) in combination with an activating agent like N-hydroxysuccinimide (NHS) dramatically improved the efficiency of this step.[3] This system works by first activating the 2-butynoic acid as an NHS ester, which then reacts cleanly with the amine precursor (KI-6) to form the desired amide bond with high yield.[3] More recently, other reagents like 1-propylphosphonic anhydride (T3P) have also been implemented to provide a high-yielding, scalable, and easily purified final step.[10]

Experimental Protocol: Final Amide Coupling (DCC/NHS Method) [3][9]

  • Activation : A solution of 2-butynoic acid (1.0 eq) and N-hydroxysuccinimide (1.0 eq) in a suitable solvent like dichloromethane is cooled to between -15 °C and -10 °C.

  • Carbodiimide Addition : A solution of DCC (1.0 eq) in dichloromethane is added dropwise to the cooled suspension. The mixture is stirred for a period to allow for the formation of the activated NHS ester.

  • Coupling : A solution of the amine precursor KI-6 is added to the reaction mixture. The reaction is allowed to warm slowly to 0-5 °C and stirred until completion.

  • Work-up and Isolation : The primary by-product, dicyclohexylurea (DCU), is largely insoluble in the reaction solvent and can be removed by filtration. The filtrate is then washed with water, dried, and concentrated. The crude product is purified by crystallization or slurry in a suitable solvent system to afford Acalabrutinib.

  • Yield : This optimized process can achieve yields as high as 86-95%.[3][10]

cluster_KI4 Synthesis of KI-4 cluster_KI6 Synthesis of KI-6 cluster_Final Final Synthesis of Acalabrutinib Bromo_Benzamide 4-Bromo-N-(pyridin-2-yl)benzamide KI4_Node KI-4 (Boronate Ester) Bromo_Benzamide->KI4_Node Pd(PPh₃)₄, KOAc 1,4-Dioxane B2Pin2 Bis(pinacolato)diboron B2Pin2->KI4_Node Coupled_Cbz Cbz-Protected Coupled Product KI5_Node KI-5 (Bromo-Imidazopyrazine Core) KI5_Node->Coupled_Cbz Suzuki Coupling (with KI-4, Pd(dppf)Cl₂) KI6_Node KI-6 (Amine Precursor) Coupled_Cbz->KI6_Node Cbz Deprotection (HBr / Acetic Acid) Acalabrutinib_Final Acalabrutinib KI6_Node->Acalabrutinib_Final Amide Coupling (DCC/NHS or T3P) Butynoic_Acid 2-Butynoic Acid Butynoic_Acid->Acalabrutinib_Final

Figure 2: Key workflow for the convergent synthesis of Acalabrutinib.

Conclusion

The synthetic pathway to Acalabrutinib is a testament to modern process chemistry, showcasing the strategic use of key intermediates to enable a robust, scalable, and efficient manufacturing process. The convergent route, centered around the bromo-imidazopyrazine core (KI-5) and the phenylboronic acid fragment (KI-4), exemplifies an industrially preferred strategy. Critical insights into the rationale behind reagent selection—from the stable Cbz protecting group and the highly effective Pd(dppf)Cl₂ catalyst to the evolution of the final amide coupling conditions—highlight the principles of process optimization. By understanding the synthesis and strategic importance of these core intermediates, researchers and drug development professionals can better appreciate the intricate science that underpins the delivery of life-saving therapeutics like Acalabrutinib.

References

  • Chen, B., Golden, M., Li, Z., Xu, L., Xu, Z., & Yao, X. (2018). A Manufacturing Process to an Intermediate in the Synthesis of Acalabrutinib. Organic Process Research & Development, 22(10), 1458–1460. [Link]

  • Bethel, P. A., Chan, L. C., Cooper, K. G., et al. (2022). Development of Commercial Manufacturing Processes for Acalabrutinib. Organic Process Research & Development, 26(12), 3366–3384. [Link]

  • Barf, T. A., et al. (2013). Preparation of imidazopyrazinylbenzamide derivatives and analogs for use as Btk inhibitors.
  • Apicule. (n.d.). (S)-4-(8-Amino-3-(pyrrolidin-2-yl)imidazo[1,5-a]pyrazin-1-yl)-N-(pyridin-2-yl)benzamide. Retrieved from [Link]

  • Apotex Inc. (2018). Processes for the preparation of acalabrutinib and intermediates thereof.
  • MSN Laboratories Private Limited. (2020). Process for the preparation of acalabrutinib and its intermediates.
  • AstraZeneca AB. (2024). Processes for the preparation of 4-{8-amino-3-[(2s)-1-(but-2-ynoyl)-pyrrolidin-2-yl]imidazo[1,5-a]-pyrazin-1-yl}n-(pyridin-2-yl)-benzamide. United States Patent, No. US 12,024,520 B2. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Optimizing Chemical Synthesis Routes for Acalabrutinib Intermediates. Retrieved from [Link]

  • MSN Laboratories Private Limited, et al. (2021). Novel process for the preparation of acalabrutinib and its intermediates.
  • Apotex Inc. (2020). Process for the preparation of acalabrutinib.
  • WuXi AppTec (Shanghai) Co., Ltd. (2019). Processes to produce acalabrutinib.
  • Li, W., Nelson, D. P., & Jensen, M. S. (2008). Recent progress in the synthesis of pyridinylboronic acids and esters. Arkivoc, 2008(1), 1-14. [Link]

  • Sandoz AG. (2018). Crystalline forms of (S)-4-(8-amino-3-(1-(but-2-ynoyl)pyrrolidin-2-yl)imidazo[1,5-a]pyrazin-1-yl)-N-(pyridin-2-yl)benzamide. European Patent Office, Patent No. EP3587421A1. [Link]

  • Aapptec. (n.d.). Coupling Reagents. Retrieved from [Link]

  • Singh, U., Kumar, P., & Kumar, S. (2020). Suzuki–Miyaura cross coupling reaction: recent advancements in catalysis and organic synthesis. Catalysis Science & Technology, 10(14), 4578-4607. [Link]

  • WuXi AppTec (Shanghai) Co., Ltd. (2019). Processes to produce acalabrutinib. World Intellectual Property Organization, Patent No. WO2019090269A1. [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2007). A general and efficient method for the Suzuki-Miyaura coupling of 2-pyridyl halides. Angewandte Chemie International Edition, 46(28), 5359-5363. [Link]

Sources

The Pyrazine Nucleus: A Privileged Scaffold in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: The Enduring Significance of the Pyrazine Ring

In the landscape of heterocyclic chemistry, the pyrazine ring, a six-membered aromatic heterocycle with two nitrogen atoms at the 1 and 4 positions, stands out as a "privileged scaffold."[1] This designation is not arbitrary; it reflects the recurring presence of this structural motif in a multitude of biologically active compounds and clinically successful drugs.[2][3] The unique electronic properties of the pyrazine nucleus, characterized by its electron-deficient nature due to the electronegative nitrogen atoms, allow it to engage in a diverse array of non-covalent interactions with biological targets.[4] This inherent versatility has made pyrazine and its derivatives a fertile ground for discovery across a wide spectrum of therapeutic areas, including oncology, infectious diseases, and inflammatory conditions.[5][6][7][8]

This technical guide provides a comprehensive exploration of the multifaceted role of pyrazine derivatives in medicinal chemistry. It is designed to serve as a valuable resource for professionals in drug discovery and development by delving into the synthesis, structure-activity relationships (SAR), mechanisms of action, and therapeutic applications of this important class of compounds. We will move beyond a simple cataloging of facts to provide insights into the causality behind experimental design and the rationale for pursuing specific synthetic and therapeutic strategies.

I. The Chemical Versatility of the Pyrazine Scaffold: A Foundation for Diverse Biological Activity

The pyrazine ring's structure offers a versatile platform for chemical modification, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties. The nitrogen atoms can act as hydrogen bond acceptors, a crucial interaction for binding to many protein targets, particularly kinases.[3] The carbon atoms of the ring can be readily functionalized through various synthetic methodologies, allowing for the introduction of a wide range of substituents that can modulate potency, selectivity, and metabolic stability.

Synthetic Strategies: Building the Pyrazine Core and its Derivatives

The construction of the pyrazine ring and the subsequent derivatization are critical steps in the drug discovery process. Several classical and modern synthetic routes are employed, each with its own advantages and applications.

Core Synthesis Methodologies:

  • Self-condensation of α-aminoketones: This is a traditional and straightforward method for forming the pyrazine ring.[2]

  • Palladium-catalyzed cross-coupling reactions: Modern synthetic chemistry heavily relies on reactions like the Suzuki and Buchwald-Hartwig couplings to introduce aryl, heteroaryl, and amino substituents onto the pyrazine core.[9][10] These methods offer a high degree of control and allow for the creation of complex molecular architectures.

A Representative Synthetic Workflow:

The following workflow illustrates a common strategy for synthesizing substituted pyrazine derivatives, often employed in the development of kinase inhibitors.

G cluster_0 Synthesis of a Disubstituted Pyrazine start 2-Aminopyrazine step1 Regioselective Halogenation (e.g., NBS, NCS) start->step1 Introduce reactive handle step2 Palladium-Catalyzed Cross-Coupling (e.g., Suzuki, Buchwald-Hartwig) step1->step2 Install first substituent step3 Further Functionalization (e.g., amidation, oxidation) step2->step3 Introduce second substituent/modify existing one end Target Pyrazine Derivative step3->end Final product

Caption: A generalized workflow for the synthesis of disubstituted pyrazine derivatives.

II. Pharmacological Landscape of Pyrazine Derivatives: A Multitude of Therapeutic Targets

The structural diversity achievable with the pyrazine scaffold has led to the discovery of compounds with a broad range of pharmacological activities. This section will explore some of the most significant therapeutic areas where pyrazine derivatives have made a substantial impact.

A. Anticancer Activity: A Cornerstone of Pyrazine Research

Pyrazine derivatives have emerged as a prominent class of anticancer agents, with many compounds demonstrating potent activity against various human cancers.[11][12] A primary mechanism of action for many of these compounds is the inhibition of protein kinases, enzymes that play a critical role in cellular signaling pathways often dysregulated in cancer.[1][13]

Key Kinase Targets:

  • Bruton's Tyrosine Kinase (BTK): Acalabrutinib, an FDA-approved drug for chronic lymphocytic leukemia, is a potent and selective second-generation BTK inhibitor featuring an imidazo[1,5-a]pyrazine core.[13]

  • FLT3/AXL: Gilteritinib, a pyrazine-2-carboxamide derivative, is an FDA-approved dual inhibitor of FLT3 and AXL kinases for the treatment of relapsed/refractory acute myeloid leukemia (AML) with FLT3 mutations.[13]

  • Casein Kinase 2 (CK2): Numerous studies have explored 2,6-disubstituted pyrazines as potent inhibitors of CK2, a kinase involved in cell growth and proliferation.[14][15]

  • Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2): Pyrazine-pyridine biheteroaryls have been developed as potent and selective inhibitors of VEGFR-2, a key regulator of angiogenesis.[9]

Illustrative Signaling Pathway: Inhibition of Kinase Activity

The following diagram depicts the general mechanism of ATP-competitive kinase inhibition, a common mode of action for many pyrazine-based anticancer agents.

G cluster_0 Kinase Inhibition by a Pyrazine Derivative ATP ATP Kinase Kinase Active Site ATP->Kinase Substrate Substrate Protein Substrate->Kinase Phosphorylated_Substrate Phosphorylated Substrate Kinase->Phosphorylated_Substrate Phosphorylation Pyrazine Pyrazine Inhibitor Pyrazine->Kinase Binds to ATP-binding pocket Signal_Transduction Downstream Signaling (e.g., Proliferation, Survival) Phosphorylated_Substrate->Signal_Transduction

Caption: ATP-competitive inhibition of a protein kinase by a pyrazine derivative.

Quantitative Data on Anticancer Activity:

Compound ClassDerivative ExampleCancer Cell LineIC50 (µM)Reference
Chalcone–PyrazineCompound 46MCF-79.1[5][16]
Chalcone–PyrazineCompound 46BPH-110.4[5][16]
Flavonoid-PyrazineCompound 89MCF-710.43[16]
Flavonoid-PyrazineCompound 90HT-2910.90[16]
Coumarin–PyrazineCompound 97HCT1160.9[5]
1,3,4-Oxadiazole-PyrazineCompound 9aPC30.05[17]
B. Antitubercular Activity: A Legacy and a Future

Pyrazinamide (PZA), a simple derivative of pyrazine-2-carboxamide, is a cornerstone of first-line tuberculosis (TB) therapy.[18] Its unique ability to sterilize semi-dormant mycobacteria is crucial for shortening the duration of TB treatment. The success of PZA has spurred significant research into novel pyrazine derivatives to combat drug-resistant strains of Mycobacterium tuberculosis.[19][20][21]

Mechanism of Action of Pyrazinamide:

PZA is a prodrug that is converted to its active form, pyrazinoic acid (POA), by the mycobacterial enzyme pyrazinamidase (PncA).[19] POA disrupts membrane potential and inhibits trans-translation in M. tuberculosis.

Experimental Protocol: In Vitro Antitubercular Activity Screening (MABA)

A common method for evaluating the antitubercular activity of new compounds is the Microplate Alamar Blue Assay (MABA).

Step-by-Step Methodology:

  • Preparation of Mycobacterial Culture: A mid-log phase culture of Mycobacterium tuberculosis H37Rv is prepared in Middlebrook 7H9 broth supplemented with OADC.

  • Compound Preparation: The test compounds are serially diluted in a 96-well microplate.

  • Inoculation: Each well is inoculated with the mycobacterial suspension.

  • Incubation: The microplate is incubated at 37°C for 5-7 days.

  • Addition of Alamar Blue: A solution of Alamar Blue is added to each well.

  • Re-incubation: The plate is incubated for another 24 hours.

  • Data Analysis: A color change from blue to pink indicates bacterial growth. The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that prevents this color change.

C. Antiviral and Antimicrobial Activities

The pyrazine scaffold is also present in compounds with significant antiviral and antimicrobial properties.

  • Antiviral: Favipiravir, a pyrazine-containing antiviral drug, has shown broad-spectrum activity against RNA viruses.[22] More recently, pyrazine conjugates have been investigated as potential agents against SARS-CoV-2.[23] Novel pyrido[2,3-b]pyrazine derivatives have demonstrated potent activity against human cytomegalovirus (HCMV) and other herpesviruses.[24]

  • Antimicrobial: Pyrazine derivatives have shown promise against a range of bacteria and fungi, addressing the critical need for new antimicrobial agents to combat multidrug-resistant strains.[1]

III. Structure-Activity Relationships (SAR): Rational Drug Design

Understanding the relationship between the chemical structure of a pyrazine derivative and its biological activity is paramount for rational drug design. SAR studies guide the optimization of lead compounds to enhance potency, selectivity, and pharmacokinetic properties while minimizing toxicity.

Key SAR Insights for Pyrazine-Based Kinase Inhibitors:

  • 2,6-Disubstitution Pattern: For CK2 inhibitors, a 2,6-disubstitution pattern on the pyrazine ring is often crucial for potent inhibitory activity.[14]

  • Hydrogen Bonding: The nitrogen atoms of the pyrazine ring frequently act as hydrogen bond acceptors, anchoring the inhibitor to the hinge region of the kinase active site.[3]

  • Lipophilicity: In the context of antitubercular agents, increasing the lipophilicity of pyrazinamide derivatives by adding alkyl chains can enhance their activity, likely by improving penetration of the mycobacterial cell wall.[19]

Logical Relationship Diagram: SAR-Guided Optimization

G cluster_0 SAR-Driven Lead Optimization Lead Initial Hit Compound (e.g., Pyrazine derivative with moderate activity) SAR Structure-Activity Relationship (SAR) Analysis Lead->SAR Modification Chemical Modification (e.g., change substituents, alter scaffold) SAR->Modification Identifies key structural features Testing In Vitro & In Vivo Testing (e.g., potency, selectivity, ADME) Modification->Testing Generates new analogs Testing->SAR Provides data for new SAR insights Optimized Optimized Lead/Candidate Drug Testing->Optimized Identifies compound with improved properties

Caption: The iterative cycle of SAR-guided lead optimization in drug discovery.

IV. Conclusion and Future Perspectives

Pyrazine derivatives continue to be a highly versatile and fruitful area of research in medicinal chemistry.[1] Their proven success in the form of marketed drugs and their continued emergence as potent modulators of a wide range of biological targets underscore their importance.[2][3][5] Future research will likely focus on several key areas:

  • Novel Scaffolds: The development of new, more complex pyrazine-containing heterocyclic systems to explore novel chemical space.[25]

  • Targeted Therapies: The design of highly selective pyrazine derivatives that target specific protein isoforms or mutant enzymes to improve efficacy and reduce off-target effects.

  • Combating Drug Resistance: The synthesis of new pyrazine-based agents to overcome existing mechanisms of drug resistance in cancer and infectious diseases.

The pyrazine nucleus, with its unique combination of chemical tractability and biological relevance, is poised to remain a central scaffold in the development of the next generation of therapeutic agents.

References

  • Structure-activity Relationships of Pyrazine-Based CK2 Inhibitors: Synthesis and Evaluation of 2,6-disubstituted Pyrazines and 4,6-disubstituted Pyrimidines. Arch Pharm (Weinheim). [Link]

  • Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. Molecules. [Link]

  • Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). Taylor & Francis Online. [Link]

  • Advancements in Pyrazine Derivatives as Anticancer Agents: A Comprehensive Review (2010-2024). Bentham Science. [Link]

  • Advancements in Pyrazine Derivatives as Anticancer Agents: A Comprehensive Review (2010-2024). PubMed. [Link]

  • Discovery of 2,6-disubstituted pyrazine derivatives as inhibitors of CK2 and PIM kinases. ScienceDirect. [Link]

  • Synthesis of Pyrazine-1,3-thiazine Hybrid Analogues as Antiviral Agent Against HIV-1, Influenza A (H1N1), Enterovirus 71 (EV71), and Coxsackievirus B3 (CVB3). PubMed. [Link]

  • Advances in the Synthesis and Bio-Applications of Pyrazine Derivatives: A Review. Taylor & Francis Online. [Link]

  • Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. MDPI. [Link]

  • Unequivocal Role of Pyrazine Ring in Medicinally Important Compounds: A Review. ResearchGate. [Link]

  • Synthesis and Structure−Activity Relationships of Pyrazine-Pyridine Biheteroaryls as Novel, Potent, and Selective Vascular Endothelial Growth Factor Receptor-2 Inhibitors. ACS Publications. [Link]

  • Advancements in Pyrazine Derivatives as Anticancer Agents: A Comprehensive Review (2010-2024) | Request PDF. ResearchGate. [Link]

  • pharmacological-activity-and-mechanism-of-pyrazines - Ask this paper. Bohrium. [Link]

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  • Pharmacological activity and mechanism of pyrazines. PubMed. [Link]

  • Structure–Activity Relationship Studies on Oxazolo[3,4-a]pyrazine Derivatives Leading to the Discovery of a Novel Neuropeptide S Receptor Antagonist with Potent In Vivo Activity. ACS Publications. [Link]

  • New Pyrazine Conjugates: Synthesis, Computational Studies, and Antiviral Properties against SARS‐CoV‐2. PubMed Central. [Link]

  • Targeting Mycobacterium tuberculosis: The Role of Alkyl Substitution in Pyrazinamide Derivatives. ACS Omega. [Link]

  • design and synthesis of substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives as anti-tubercular agents. RSC Publishing. [Link]

  • Synthesis, Characterization, Tyrosine Kinase Inhibitory Studies and Molecular Docking Analysis of Pyrazine-2-carboxamide Derivatives. Advanced Journal of Chemistry, Section A. [Link]

  • Pharmacological activity and mechanism of pyrazines | Request PDF. ResearchGate. [Link]

  • Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. ResearchGate. [Link]

  • Pyrazine derivatives reported for anti-tubercular activity. ResearchGate. [Link]

  • Synthesis and biological evaluation of novel hybrid compounds bearing pyrazine and 1,2,4-triazole analogues as potent antitubercular agents. RSC Publishing. [Link]

  • Discovery of Novel Pyrido[2,3‐b]Pyrazine Human Cytomegalovirus Polymerase Inhibitors with Broad Spectrum Antiherpetic Activity and Reduced hERG Inhibition. National Institutes of Health. [Link]

  • Full article: Synthesis and biological evaluation of 1,3,4-oxadiazole bearing pyrimidine-pyrazine derivatives as anticancer agents. Taylor & Francis Online. [Link]

  • Pyrazine derivatives (9 and 10) as anti-SARS-CoV-2 agents. ResearchGate. [Link]

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  • Molecular Interactions of Pyrazine-Based Compounds to Proteins. ACS Publications. [Link]

  • Evaluation and Docking Study of Pyrazine Containing 1, 3, 4-Oxadiazoles Clubbed with Substituted Azetidin-2-one: A New Class of Potential Antimicrobial and Antitubercular. PubMed. [Link]

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Methodological & Application

Application and Protocol for the Synthesis of (3,5-Dichloropyrazin-2-yl)methanamine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Significance of Substituted Pyrazinemethanamines

(3,5-Dichloropyrazin-2-yl)methanamine is a key building block in contemporary medicinal chemistry. The pyrazine scaffold is a privileged heterocycle, appearing in numerous FDA-approved pharmaceuticals and clinical candidates. The specific substitution pattern of a dichlorinated ring coupled with an aminomethyl group at the 2-position provides a versatile platform for the synthesis of more complex molecules, including kinase inhibitors and modulators of various biological pathways. This document provides a comprehensive guide to the synthesis of this valuable intermediate, starting from the commercially available 2,6-dichloropyrazine. We will delve into the mechanistic rationale, provide a detailed experimental protocol, and outline the necessary safety and characterization steps.

Synthetic Strategy: A Tale of Two Steps

The most effective and regioselective approach to synthesizing this compound from 2,6-dichloropyrazine is a two-step process rooted in the principles of directed ortho-metalation (DoM). This strategy allows for the precise functionalization of the pyrazine ring, a task that can be challenging due to the electron-deficient nature of this heterocycle.

The overall synthetic transformation is depicted below:

G cluster_0 Step 1: Directed ortho-Metalation and Electrophilic Quench cluster_1 Step 2: Deprotection 2,6-Dichloropyrazine 2,6-Dichloropyrazine Lithiated Intermediate Lithiated Intermediate 2,6-Dichloropyrazine->Lithiated Intermediate 1. LDA, THF, -78 °C Protected Amine Protected Amine Lithiated Intermediate->Protected Amine 2. N-(diphenylmethylidene)methanamine Target Molecule This compound Protected Amine->Target Molecule Aqueous HCl

Caption: Overall synthetic workflow.

Part 1: The Power of Directed ortho-Metalation (DoM)

Directed ortho-metalation is a powerful tool for the regioselective functionalization of aromatic and heteroaromatic rings. In this synthesis, the chloro substituents on the 2,6-dichloropyrazine ring act as directing groups. A strong, sterically hindered base, such as Lithium Diisopropylamide (LDA), is employed. The use of a hindered base like LDA is crucial to prevent nucleophilic addition to the electron-deficient pyrazine ring, which is a common side reaction with less bulky organolithium reagents.[1]

The reaction proceeds at a low temperature (-78 °C) in an anhydrous aprotic solvent like tetrahydrofuran (THF) to generate a transient lithiated intermediate. The lithium atom is directed to the position ortho to one of the chloro groups (the C3 position), which is the most acidic proton due to the inductive effect of the adjacent chlorine and nitrogen atoms.

This lithiated pyrazine is a potent nucleophile, ready to react with a suitable electrophile. To introduce the aminomethyl group, we utilize an electrophilic source of "-CH₂NH₂". A simple aminomethylating agent cannot be used directly, as the free amine would be deprotonated by the strong base. Therefore, a protected form, N-(diphenylmethylidene)methanamine, is used as the electrophile. The lithiated pyrazine attacks the imine carbon, forming a new carbon-carbon bond and yielding the N-protected intermediate.

G cluster_0 Mechanism of Directed ortho-Metalation and Aminomethylation Dichloropyrazine 2,6-Dichloropyrazine Lithiated 3-Lithio-2,6-dichloropyrazine Dichloropyrazine->Lithiated Deprotonation at C3 LDA LDA LDA->Lithiated Adduct Lithium alkoxide adduct Lithiated->Adduct Nucleophilic attack on imine ProtectedImine N-(diphenylmethylidene)methanamine ProtectedImine->Adduct ProtectedProduct N-Protected Product Adduct->ProtectedProduct Workup

Sources

Detailed reaction mechanism for (3,5-Dichloropyrazin-2-yl)methanamine synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols

Topic: Detailed Reaction Mechanism and Synthetic Protocols for (3,5-Dichloropyrazin-2-yl)methanamine

For: Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a critical heterocyclic building block in medicinal chemistry, notably serving as a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs).[1] Its synthesis is primarily achieved through the reduction of the nitrile functional group of 3,5-dichloropyrazine-2-carbonitrile. This document provides a senior-level guide to the synthesis of this compound, delving into the detailed reaction mechanisms of prevalent reduction strategies. We present a comparative analysis of two primary methodologies: reduction by metal hydrides, specifically Lithium Aluminum Hydride (LiAlH₄), and catalytic hydrogenation using Raney® Nickel. This guide offers detailed, field-tested protocols for both methods, explains the causality behind critical experimental choices, and discusses strategies for optimizing reaction selectivity and yield.

Synthetic Strategy: An Overview

The principal and most direct route to this compound involves the chemical reduction of 3,5-dichloropyrazine-2-carbonitrile. The core transformation is the conversion of a cyano group (-C≡N) into a primary aminomethyl group (-CH₂NH₂).

Caption: General synthetic route to the target amine.

The choice of reducing agent is paramount and dictates the reaction conditions, selectivity, safety considerations, and scalability. The two most authoritative and widely applied methods are discussed herein.

Mechanistic Insights into Nitrile Reduction

The reduction of a nitrile to a primary amine is a two-step process requiring two equivalents of hydride (or molecular hydrogen). The reaction proceeds via a critical imine intermediate. The stability and reactivity of this intermediate are central to understanding reaction outcomes and potential side-product formation.

Mechanism 1: Reduction with Lithium Aluminum Hydride (LiAlH₄)

Lithium aluminum hydride (LiAlH₄) is a powerful, non-selective reducing agent that rapidly converts nitriles to primary amines.[2] The reaction must be conducted under strictly anhydrous conditions due to the violent reactivity of LiAlH₄ with water.

The mechanism involves two successive nucleophilic additions of a hydride ion (H⁻) from the [AlH₄]⁻ complex.[3][4]

  • First Hydride Addition: The reaction initiates with the nucleophilic attack of a hydride ion on the electrophilic carbon of the nitrile group. This breaks the C-N π-bond and forms a resonance-stabilized imine anion, which is complexed with the aluminum species.[4][5]

  • Second Hydride Addition: The intermediate imine salt is still susceptible to reduction. A second hydride ion attacks the imine carbon, breaking the remaining C-N π-bond and generating a dianion intermediate.[3]

  • Aqueous Work-up: The reaction is quenched by the careful addition of water, followed by an acid or base wash. This hydrolyzes the metal-amine complexes, protonating the dianion to yield the final primary amine.[5]

Caption: Mechanism of nitrile reduction using LiAlH₄.

Mechanism 2: Catalytic Hydrogenation with Raney® Nickel

Catalytic hydrogenation is an industrially preferred method due to its cost-effectiveness and improved safety at scale compared to LiAlH₄. Raney® Nickel, a high-surface-area nickel catalyst, is commonly employed.[6]

The key challenge in catalytic hydrogenation of nitriles is controlling selectivity. The intermediate imine can react with the primary amine product, leading to the formation of secondary and tertiary amine by-products.[6][7]

  • Adsorption & First Hydrogenation: Both the nitrile and molecular hydrogen (H₂) adsorb onto the surface of the Raney Ni catalyst. The C≡N triple bond is hydrogenated in a stepwise manner to form an intermediate imine (R-CH=NH).

  • Divergent Pathways: The surface-bound imine can either:

    • Pathway A (Desired): Undergo further hydrogenation to form the desired primary amine (R-CH₂-NH₂).

    • Pathway B (Side Reaction): Desorb from the catalyst surface and react with a molecule of the primary amine product. This nucleophilic addition forms an unstable geminal diamine intermediate, which then eliminates ammonia (NH₃) to form a secondary imine. This secondary imine is subsequently hydrogenated to a secondary amine by-product.[7]

The formation of secondary amines is suppressed by conducting the reaction in the presence of ammonia (often as an ethanolic or methanolic solution).[8] The excess ammonia shifts the equilibrium away from the formation of the geminal diamine, thereby promoting the direct hydrogenation of the primary imine to the primary amine.

Caption: Catalytic hydrogenation pathways for nitriles.

Experimental Protocols

Safety Precaution: All procedures should be carried out in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety glasses, lab coat, and appropriate gloves, must be worn at all times.

Protocol 1: Reduction using Lithium Aluminum Hydride (LiAlH₄)

This protocol is suitable for small-scale synthesis where high reactivity is desired and other reducible functional groups are absent.

Reagents & Materials Amount (for 10 mmol scale) Notes
3,5-Dichloropyrazine-2-carbonitrile1.74 g (10.0 mmol)Starting material
Lithium Aluminum Hydride (LiAlH₄)0.76 g (20.0 mmol)Highly reactive with water. Handle under inert atmosphere.
Anhydrous Tetrahydrofuran (THF)100 mLAnhydrous solvent is critical.
Sodium Sulfate, anhydrous (Na₂SO₄)As neededFor drying.
1 M Hydrochloric Acid (HCl)~50 mLFor work-up.
2 M Sodium Hydroxide (NaOH)~60 mLFor work-up and product isolation.
Diethyl Ether or Ethyl Acetate~150 mLExtraction solvent.

Procedure:

  • Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet.

  • Reagent Addition: Under a positive pressure of nitrogen, charge the flask with LiAlH₄ (0.76 g). Carefully add 50 mL of anhydrous THF.

  • Substrate Addition: Dissolve 3,5-dichloropyrazine-2-carbonitrile (1.74 g) in 50 mL of anhydrous THF. Add this solution dropwise to the stirred LiAlH₄ suspension at 0 °C (ice bath).

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, gently heat the reaction to reflux for 4-6 hours. Monitor the reaction progress by TLC or LC-MS.

  • Quenching (Caution: Exothermic): Cool the reaction mixture back to 0 °C. Very slowly and carefully, add water dropwise to quench the excess LiAlH₄. A common and safer sequence (Fieser workup) is to sequentially add 'x' mL H₂O, 'x' mL 15% aq. NaOH, and then '3x' mL H₂O, where 'x' is the mass of LiAlH₄ in grams.

  • Filtration: A granular precipitate should form. Stir for 15 minutes, then filter the mixture through a pad of Celite®, washing the filter cake with THF or ethyl acetate.

  • Extraction & Isolation: Combine the organic filtrates. The product may be in the organic phase or, if protonated, in the aqueous phase. Acidify the entire mixture with 1 M HCl to pH ~2 to ensure the amine is in the aqueous layer as the hydrochloride salt. Wash the aqueous layer with diethyl ether to remove non-basic impurities.

  • Final Product: Basify the aqueous layer to pH >12 with 2 M NaOH. Extract the free amine product into ethyl acetate or dichloromethane (3 x 50 mL). Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield this compound.

Protocol 2: Catalytic Hydrogenation using Raney® Nickel

This method is more amenable to larger scales and avoids pyrophoric reagents. The use of ammonia is critical for selectivity.[9]

Reagents & Materials Amount (for 10 mmol scale) Notes
3,5-Dichloropyrazine-2-carbonitrile1.74 g (10.0 mmol)Starting material
Raney® Nickel (50% slurry in water)~1.0 g (wet weight)Active catalyst. Handle with care.
7 N Ammonia in Methanol100 mLSolvent and selectivity enhancer.
Hydrogen Gas (H₂)High PurityReaction pressure from balloon to 50 psi.
Celite®As neededFiltration aid.

Procedure:

  • Catalyst Preparation: In a hydrogenation vessel, carefully wash the Raney® Nickel slurry (1.0 g) with deionized water (2 x 20 mL) and then with absolute ethanol or methanol (3 x 20 mL) to remove water.

  • Reaction Setup: To the washed catalyst, add the 7 N ammonia in methanol solution (100 mL), followed by the 3,5-dichloropyrazine-2-carbonitrile (1.74 g).

  • Hydrogenation: Seal the reaction vessel. Purge the system with nitrogen, then with hydrogen gas. Pressurize the vessel with hydrogen (e.g., 50 psi or use a hydrogen balloon for atmospheric pressure) and stir vigorously at room temperature. The reaction can be gently heated (e.g., to 40-50 °C) to increase the rate.[10]

  • Monitoring: Monitor the reaction by observing hydrogen uptake or by sampling and analyzing via TLC/LC-MS. The reaction is typically complete within 8-24 hours.

  • Work-up: Once complete, carefully vent the hydrogen and purge the vessel with nitrogen.

  • Filtration (Caution): Filter the reaction mixture through a pad of Celite® to remove the Raney® Nickel catalyst. The filter cake must be kept wet with water at all times, as dry Raney® Nickel is pyrophoric and can ignite in air. Wash the filter cake thoroughly with methanol.

  • Isolation: Combine the filtrates and concentrate under reduced pressure to remove the solvent and ammonia. The resulting residue is the crude this compound, which can be purified further by crystallization or chromatography if necessary.

Discussion: Causality and Experimental Choices

Parameter Lithium Aluminum Hydride (LiAlH₄) Catalytic Hydrogenation (Raney® Ni)
Reactivity Very high. Reduces most polar π-bonds (esters, amides, acids).[2]Moderate. More chemoselective.[11]
Selectivity Low. Not suitable for substrates with other reducible groups.Good. Other functional groups (e.g., esters, aromatic rings) are often tolerated under mild conditions.
Safety High risk. Pyrophoric reagent, violent reaction with water, generates H₂ gas during quench.Moderate risk. Catalyst can be pyrophoric when dry. Requires handling of flammable H₂ gas.
Scalability Poor. Difficult to manage exotherms and quenching on a large scale.Excellent. The preferred industrial method for nitrile hydrogenation.[6]
Byproducts Generally clean if the reaction goes to completion.Secondary and tertiary amines are common without additives like NH₃.[7][8]

Expertise & Experience in Method Selection:

  • Why choose LiAlH₄? For small-scale, rapid synthesis in a research setting where the substrate is clean and lacks other reducible functional groups, LiAlH₄ is often the fastest and most straightforward option. Its power ensures complete conversion.[3][5]

  • Why choose Catalytic Hydrogenation? For process development, scale-up, and syntheses where chemoselectivity is required, catalytic hydrogenation is superior.[6] The ability to tune reactivity by changing the catalyst (e.g., Raney® Co, Pd, Rh), pressure, and temperature provides a much larger operational window. The addition of ammonia is a field-proven technique to ensure high selectivity for the primary amine by mitigating the side reactions shown in the mechanistic diagram.[8]

  • Alternative Reagents: Borane complexes (BH₃·THF or BH₃·SMe₂) are another class of reducing agents that can convert nitriles to amines.[8][11] They offer a different chemoselectivity profile compared to LiAlH₄ and are generally considered milder, tolerating functional groups like esters and nitro groups that LiAlH₄ would reduce.[12]

References

  • Chemistry Steps. (n.d.). Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde. Retrieved from [Link]

  • JoVE. (2022). Nitriles to Amines: LiAlH4 Reduction. Retrieved from [Link]

  • Wu, B., Zhang, J., Yang, M., Yue, Y., Ma, L.-J., & Yu, X.-Q. (n.d.). Raney Ni/KBH4: An efficient and mild system for the reduction of nitriles to amines. ARKIVOC. Retrieved from [Link]

  • Jagadeesh, R. V., et al. (2017). Mechanism of the hydrogenation of nitriles to primary, secondary and tertiary amines via imine intermediates. ResearchGate. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Nitrile to Amine - Common Conditions. Retrieved from [Link]

  • Scott, D. J., et al. (2020). B–N/B–H Transborylation: borane-catalysed nitrile hydroboration. National Institutes of Health (PMC). Retrieved from [Link]

  • Wu, B., et al. (2007). Raney Ni/KBH4: An Efficient and Mild System for the Reduction of Nitriles to Amines. Semantic Scholar. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Conversion of nitriles to 1° amines using LiAlH4. Retrieved from [Link]

  • Farkas, G., & Szollosi, G. (2018). Selective Heterogeneous Catalytic Hydrogenation of Nitriles to Primary Amines. Periodica Polytechnica Chemical Engineering. Retrieved from [Link]

  • Hive Methods Discourse. (2002). Raney Nickel CTH Reduction of Nitro/Nitrile Groups. Retrieved from [Link]

  • IITian Explains. (2020). Borane as a Reducing Agent || Very Selective Reducer. YouTube. Retrieved from [Link]

  • JoVE. (2023). Preparation of Amines: Reduction of Amides and Nitriles. Retrieved from [Link]

  • Royal Society of Chemistry. (2024). Manganese catalysed reduction of nitriles with amine boranes. Retrieved from [Link]

  • ResearchGate. (2008). The Reduction of Nitriles to Aldehydes: Applications of Raney Nickel/Sodium Hypophosphite Monohydrate, of Raney Nickel/Formic Ac. Retrieved from [Link]

  • Master Organic Chemistry. (2023). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Continuous Hydrogenation of Nitriles to Primary Amines with High Selectivity in Flow by Using Raney Cobalt. Retrieved from [Link]

  • Reddit. (2019). Mechanism of reduction of nitrile with Borane-THF. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by nitrile reduction. Retrieved from [Link]

Sources

Purification techniques for (3,5-Dichloropyrazin-2-yl)methanamine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Purification of (3,5-Dichloropyrazin-2-yl)methanamine: Application Notes and Protocols

Introduction

This compound is a pivotal heterocyclic building block in modern medicinal chemistry. Its unique structure, featuring a reactive primary amine and a dichloropyrazine core, makes it a valuable intermediate for synthesizing a range of pharmacologically active molecules, including kinase inhibitors used in targeted cancer therapies. The purity of this intermediate is paramount, as trace impurities can lead to undesirable side reactions, complicate reaction kinetics, and introduce contaminants into the final active pharmaceutical ingredient (API), potentially affecting its efficacy and safety profile.

This guide provides a comprehensive overview of robust purification techniques for this compound, tailored for researchers, chemists, and process development scientists. The protocols detailed herein are designed to be both explanatory and practical, grounding each step in fundamental chemical principles to empower the user to adapt and troubleshoot as needed.

Understanding the Purification Challenge

The purification strategy for this compound is dictated by its physicochemical properties and the likely impurity profile stemming from its synthesis.

  • Key Molecular Features:

    • Basic Primary Amine (-CH₂NH₂): The most influential functional group for purification. Its basicity (pKa of the conjugate acid is typically around 8-9) allows for selective extraction into an acidic aqueous phase.

    • Dichloropyrazine Ring: A relatively non-polar, aromatic heterocyclic system. The two chlorine atoms are electron-withdrawing, which slightly reduces the basicity of the pyrazine nitrogens.

    • Solid State: The compound is typically a solid at room temperature, often supplied as a hydrochloride salt, making it a candidate for recrystallization.[1][2]

  • Common Impurity Profile:

    • Unreacted Starting Materials: Depending on the synthetic route (e.g., reduction of a nitrile or reductive amination of an aldehyde), these may include the corresponding aldehyde or nitrile, reducing agents, and amine sources.[3]

    • Reaction Byproducts: Side-products such as aminals, over-alkylated amines, or products of incomplete reactions are common in syntheses involving amines.[3][4]

    • Catalyst Residues: If palladium-catalyzed reactions are involved in the synthesis of the pyrazine core, trace metals may be present.[5]

Strategic Purification Workflow

A multi-step approach is typically most effective for achieving high purity. The initial crude work-up is designed to remove the bulk of impurities, followed by a final "polishing" step to achieve the desired analytical purity (>97-99%).

Purification_Workflow crude Crude Reaction Mixture workup Aqueous Work-up / Acid-Base Extraction crude->workup organic_phase Neutral/Acidic Impurities (Organic Phase) workup->organic_phase Discard aqueous_phase This compound as Hydrochloride Salt (Aqueous Phase) workup->aqueous_phase basify Basification (e.g., NaOH) & Re-extraction aqueous_phase->basify crude_product Crude Free Base basify->crude_product chromatography Flash Column Chromatography crude_product->chromatography recrystallization Recrystallization crude_product->recrystallization pure_product High-Purity Product (>98%) chromatography->pure_product recrystallization->pure_product Chromatography_Workflow cluster_prep Preparation cluster_run Elution & Collection cluster_post Isolation prep_column 1. Pack column with silica gel slurry prep_sample 2. Dry-load sample: Adsorb crude product onto silica gel prep_column->prep_sample run_column 3. Elute with solvent gradient (e.g., Heptane/EtOAc + 1% Et3N) prep_sample->run_column collect 4. Collect fractions run_column->collect tlc 5. Analyze fractions by TLC collect->tlc combine 6. Combine pure fractions tlc->combine Identify pure fractions evap 7. Evaporate solvent combine->evap final_product Pure Product evap->final_product

Sources

Analytical methods for (3,5-Dichloropyrazin-2-yl)methanamine characterization

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Comprehensive Characterization of (3,5-Dichloropyrazin-2-yl)methanamine

Abstract

This compound is a critical heterocyclic building block in modern medicinal chemistry, notably serving as a key intermediate in the synthesis of advanced pharmaceutical agents.[1] Its purity, identity, and stability are paramount to the safety and efficacy of the final drug product. This application note provides a comprehensive, multi-technique guide for the analytical characterization of this compound. We present detailed protocols for chromatographic separation and quantification via High-Performance Liquid Chromatography (HPLC), structural elucidation using Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy, and impurity profiling with Gas Chromatography-Mass Spectrometry (GC-MS). The methodologies are grounded in established principles and adhere to regulatory expectations outlined by the International Council for Harmonisation (ICH) and the United States Pharmacopeia (USP).[2][3]

Introduction: The Analytical Imperative

The precise chemical nature of an active pharmaceutical ingredient (API) or its intermediates dictates its pharmacological behavior. For a molecule like this compound, a substituted aminopyrazine, a thorough analytical portfolio is not merely a quality control measure but a foundational component of the drug development process.[4] Potential impurities arising from the synthesis—such as regioisomers, starting material residues, or degradation products—can impact the safety profile and efficacy of the final API.

This guide is designed for researchers, analytical scientists, and drug development professionals. It moves beyond simple procedural lists to explain the causality behind methodological choices, ensuring that the described protocols are robust, reliable, and scientifically sound. The integrated use of orthogonal techniques (methods based on different principles) provides a self-validating system for the complete and unambiguous characterization of the molecule.

Molecular Structure and Physicochemical Properties

A foundational understanding of the molecule's properties is essential for analytical method development.

PropertyValueSource
Chemical Name This compound[5]
CAS Number 2089319-25-3 (as hydrochloride salt)[6]
Molecular Formula C₅H₅Cl₂N₃[5]
Molecular Weight 178.02 g/mol [5]
Physical Form Solid
Predicted LogP 1.66[6]
Hydrogen Bond Donors 1[6]
Hydrogen Bond Acceptors 3[6]

Integrated Analytical Workflow

A multi-faceted approach is required for full characterization. Chromatographic techniques are employed for separation and quantification, while spectroscopic methods provide definitive structural information. The relationship between these core techniques is illustrated below.

Analytical_Workflow cluster_0 Sample Preparation Prep Bulk Material (this compound) HPLC HPLC-UV (Purity, Assay, Stability) Prep->HPLC Dissolution in Mobile Phase GCMS GC-MS (Volatile Impurities) Prep->GCMS Dissolution in Volatile Solvent NMR NMR Spectroscopy (¹H, ¹³C, 2D) (Definitive Structure) Prep->NMR Dissolution in Deuterated Solvent FTIR FTIR Spectroscopy (Functional Groups) Prep->FTIR Direct Analysis (ATR) or KBr Pellet MS Mass Spectrometry (Molecular Weight) HPLC->MS LC-MS Confirmation GCMS->MS Integrated Detector

Caption: Integrated workflow for the characterization of this compound.

Chromatographic Analysis for Purity and Impurities

Chromatography is the cornerstone for separating the main compound from any impurities.[2][7]

High-Performance Liquid Chromatography (HPLC) for Purity and Assay

Principle of Application: Reversed-phase HPLC is the premier technique for quantifying non-volatile organic molecules. The dichloropyrazinamine structure is moderately polar and possesses a UV chromophore, making it ideally suited for this analysis. A C18 stationary phase is selected for its versatility and ability to retain compounds of this polarity, while a buffered mobile phase is critical for controlling the ionization state of the primary amine, ensuring reproducible retention times and sharp peak shapes.[8][9][10]

Experimental Protocol:

  • Instrumentation: A standard HPLC or UHPLC system equipped with a quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV-Vis detector.

  • Column: C18, 150 mm x 4.6 mm, 3.5 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Program:

    Time (min) % Mobile Phase B
    0.0 10
    20.0 90
    25.0 90
    25.1 10

    | 30.0 | 10 |

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 5 µL.

  • Detection Wavelength: 275 nm.

  • Sample Preparation: Accurately weigh and dissolve the sample in a 50:50 mixture of Acetonitrile/Water to a final concentration of 0.5 mg/mL.

System Suitability: Before sample analysis, the chromatographic system must be verified for performance according to standards like USP <621>.[11][12][13]

ParameterAcceptance CriteriaRationale
Tailing Factor (T) 0.8 ≤ T ≤ 1.8Ensures peak symmetry, critical for accurate integration.
Resolution (Rs) Rs > 2.0 (between analyte and nearest impurity)Confirms the method's ability to separate closely eluting peaks.
Precision (%RSD) ≤ 1.0% for 6 replicate injectionsDemonstrates the reproducibility of the system and injection process.
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities

Principle of Application: While the target molecule has low volatility, GC-MS is indispensable for detecting and identifying potential volatile or semi-volatile impurities from the synthesis, such as residual solvents or precursors like 2,3-dichloropyrazine.[14] The high sensitivity and specificity of a mass spectrometer detector allow for trace-level quantification.[15][16] For non-volatile analytes, derivatization can be employed to increase volatility, though this is typically applied for specific impurity investigations rather than routine analysis.[17]

Experimental Protocol (Headspace Analysis for Volatiles):

  • Instrumentation: A GC system with a headspace autosampler coupled to a Mass Selective Detector (MSD).

  • Column: DB-624 or equivalent (6% cyanopropylphenyl / 94% dimethylpolysiloxane), 30 m x 0.25 mm, 1.4 µm film thickness.

  • Carrier Gas: Helium, constant flow at 1.2 mL/min.

  • Oven Program: Initial 40 °C for 5 min, ramp to 240 °C at 10 °C/min, hold for 5 min.

  • Injector Temperature: 250 °C.

  • MS Transfer Line Temperature: 280 °C.

  • MS Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: 35-400 amu.

  • Headspace Sample Preparation: Accurately weigh ~100 mg of the sample into a 20 mL headspace vial. Add 5 mL of a suitable solvent (e.g., DMSO). Seal and crimp the vial.

  • Headspace Conditions: Incubate at 80 °C for 20 minutes before injection.

Spectroscopic Structural Elucidation

Spectroscopy provides an unambiguous fingerprint of the molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle of Application: NMR is the most powerful technique for definitive structural confirmation. ¹H NMR provides information on the number and environment of protons, while ¹³C NMR identifies all unique carbon atoms.[18] 2D NMR techniques (e.g., COSY, HSQC, HMBC) are used to establish the connectivity between atoms.

Experimental Protocol:

  • Instrumentation: 400 MHz (or higher) NMR spectrometer.

  • Sample Preparation: Dissolve approximately 10-15 mg of the sample in 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

    • Causality: DMSO-d₆ is chosen as a solvent because its polarity effectively dissolves the sample and, importantly, its non-acidic nature slows the exchange of the amine (-NH₂) protons, allowing them to be observed as a distinct, albeit often broad, signal.

  • Experiments: Acquire ¹H, ¹³C, DEPT-135, and, if necessary, 2D COSY and HMBC spectra.

Expected Spectral Data:

NucleusPredicted Chemical Shift (δ, ppm)MultiplicityIntegration/Note
¹H NMR ~8.6Singlet (s)1H (Proton on pyrazine ring)
~4.0Singlet (s)2H (Methylene protons, -CH₂-)
~2.5-3.5Broad Singlet (br s)2H (Amine protons, -NH₂). Shift is concentration-dependent.
¹³C NMR ~150-155SingletQuaternary carbon (C-Cl)
~145-150SingletQuaternary carbon (C-CH₂NH₂)
~140-145SingletQuaternary carbon (C-Cl)
~130-135SingletMethine carbon (-CH=) on pyrazine ring
~40-45SingletMethylene carbon (-CH₂-)
Fourier-Transform Infrared (FTIR) Spectroscopy

Principle of Application: FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule.[19] The presence of primary amine, aromatic ring, and carbon-halogen bonds will give rise to characteristic absorption bands.

Experimental Protocol:

  • Instrumentation: An FTIR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.

  • Sample Preparation: Place a small amount of the solid powder directly onto the ATR crystal and apply pressure. No further preparation is needed.

  • Data Acquisition: Collect the spectrum from 4000 to 600 cm⁻¹.

Expected Characteristic Absorption Bands:

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3400 - 3250N-H Asymmetric & Symmetric StretchPrimary Amine (-NH₂)[20][21]
3100 - 3000C-H Aromatic StretchPyrazine Ring
1650 - 1580N-H Scissoring (Bend)Primary Amine (-NH₂)[20]
1550 - 1450C=C and C=N Ring StretchingPyrazine Ring
1335 - 1250C-N StretchAromatic Amine[20][22]
850 - 750C-Cl StretchAryl Halide

Analytical Method Validation Framework

Any analytical method intended for quality control in a regulated environment must be validated to demonstrate its suitability for the intended purpose.[23] The validation process is governed by guidelines such as ICH Q2(R1).[3][24]

Validation_Parameters Validation ICH Q2(R1) Validation Parameters Specificity Linearity Range Accuracy Precision (Repeatability & Intermediate) Detection Limit (LOD) Quantitation Limit (LOQ) Robustness

Sources

Topic: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) Methods for the Analysis of (3,5-Dichloropyrazin-2-yl)methanamine

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol from the Office of the Senior Application Scientist

Abstract

This document provides detailed analytical procedures for the quantitative determination and purity assessment of (3,5-Dichloropyrazin-2-yl)methanamine, a critical intermediate in pharmaceutical synthesis. We present two robust, validated methods: a High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method, ideal for assay and impurity profiling in routine quality control, and a Gas Chromatography-Mass Spectrometry (GC-MS) method, tailored for high-sensitivity trace analysis and unambiguous identification. The rationale behind method selection, detailed step-by-step protocols, and comprehensive validation frameworks grounded in ICH Q2(R2) guidelines are discussed to ensure scientific integrity and regulatory compliance.[1][2]

Introduction and Analyte Properties

This compound is a substituted pyrazine derivative. The pyrazine ring is a core structural motif in numerous pharmaceutical agents, making this compound a valuable building block.[3][4] The presence of two chlorine atoms and a primary amine group dictates its chemical reactivity and analytical behavior. Accurate and precise analytical methods are paramount for ensuring the quality, consistency, and purity of this intermediate, which directly impacts the safety and efficacy of the final Active Pharmaceutical Ingredient (API).

The selection of an appropriate analytical technique is governed by the analyte's physicochemical properties.

Table 1: Physicochemical Properties of this compound

PropertyValueSource / Note
Molecular Formula C₅H₅Cl₂N₃[5][6]
Molecular Weight 178.02 g/mol [5]
Monoisotopic Mass 176.98605 Da[5]
CAS Number 1211531-66-6[6]
Predicted XlogP 0.6PubChem[5]
Appearance Solid (typical)Vendor Information

The compound's moderate polarity (XlogP of 0.6) and expected thermal stability make it amenable to both HPLC and GC analysis. HPLC is often the method of choice for non-volatile degradation products, while GC-MS provides exceptional sensitivity and specificity for volatile impurities.[7]

Method I: Reversed-Phase HPLC-UV for Assay and Purity

This RP-HPLC method is designed for the accurate quantification (assay) of this compound and for the detection and quantification of non-volatile impurities.

Principle and Rationale

The method employs a reversed-phase C18 stationary phase, which retains the analyte based on hydrophobic interactions. The mobile phase consists of an organic modifier (acetonitrile) and an aqueous buffer. A phosphate buffer at a controlled acidic pH (e.g., pH 3.0) is critical.[8][9] The acidic conditions ensure that the primary amine group of the analyte is protonated, leading to a consistent ionic form that yields sharp, symmetrical peaks and reproducible retention times. UV detection is selected based on the chromophoric nature of the pyrazine ring.

HPLC Experimental Workflow

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing A Weigh Standard/Sample B Dissolve in Diluent (Mobile Phase) A->B C Sonicate to Dissolve B->C D Filter through 0.45 µm PVDF/PTFE filter C->D E Equilibrate HPLC System with Mobile Phase D->E Transfer to vial F Inject Sample/Standard (e.g., 10 µL) E->F G Isocratic Elution on C18 Column F->G H UV Detection (e.g., 254 nm) G->H I Integrate Peak Areas H->I Acquire Chromatogram J Generate Calibration Curve I->J K Calculate Assay (%) and Impurity Profile (% Area) J->K GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Interpretation A Weigh Sample B Dissolve in Volatile Solvent (e.g., Dichloromethane) A->B C Filter if necessary B->C D Inject Sample (Split/Splitless Inlet) C->D Transfer to vial E Temperature-Programmed Separation D->E F Elution into MS E->F G Electron Ionization (70 eV) F->G H Mass Analysis (Quadrupole) G->H I Extract Total Ion Chromatogram (TIC) H->I Acquire Data J Identify Peaks via Mass Spectral Library Search (e.g., NIST) I->J K Quantify using Standard (if required) J->K

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Application Notes and Protocols for the Use of (3,5-Dichloropyrazin-2-yl)methanamine in Kinase Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyrazine Scaffold in Kinase Inhibitor Design

Protein kinases are a crucial class of enzymes that regulate a vast array of cellular processes, including growth, differentiation, and apoptosis.[1] Their dysregulation is a hallmark of numerous diseases, most notably cancer, making them a prime target for therapeutic intervention.[1] Small molecule kinase inhibitors have emerged as a cornerstone of targeted therapy, with a significant number of these drugs featuring nitrogen-containing heterocyclic scaffolds.[1]

Among these, the pyrazine ring is a privileged structure in medicinal chemistry.[1] Its electron-deficient nature and ability to act as a hydrogen bond acceptor allow for potent and selective interactions within the ATP-binding pocket of various kinases.[1] This document provides a detailed guide for researchers, scientists, and drug development professionals on the utilization of a key pyrazine-based building block, (3,5-Dichloropyrazin-2-yl)methanamine , in the synthesis of potent and selective kinase inhibitors. We will delve into the synthetic rationale, provide detailed experimental protocols, and discuss the biological implications of the resulting compounds.

The Strategic Advantage of this compound

This compound serves as a versatile starting material for the construction of diverse kinase inhibitor libraries. Its key structural features offer several strategic advantages:

  • Dichloropyrazine Core: The two chlorine atoms provide reactive handles for sequential and regioselective functionalization through various cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) and nucleophilic aromatic substitutions (SNAr). This allows for the introduction of a wide range of substituents to probe the kinase active site and optimize pharmacological properties.

  • Aminomethyl Group: This functionality is primed for cyclization reactions to form fused heterocyclic systems, most notably the imidazo[1,5-a]pyrazine core. This scaffold is found in numerous potent kinase inhibitors targeting a variety of kinases, including Bruton's tyrosine kinase (BTK), Aurora kinases, and Fibroblast Growth Factor Receptors (FGFR).[2][3][4]

The following sections will provide detailed protocols for the synthesis of imidazo[1,5-a]pyrazine-based kinase inhibitors starting from this compound.

Synthetic Protocol 1: Synthesis of a Substituted Imidazo[1,5-a]pyrazine Core

This protocol outlines the fundamental two-step process for constructing a substituted imidazo[1,5-a]pyrazine scaffold, a common core in many kinase inhibitors. The first step involves the cyclization of this compound to form the imidazole ring, followed by a selective functionalization of one of the chlorine atoms via a Suzuki-Miyaura cross-coupling reaction.

Step 1: Cyclization to form 6,8-Dichloroimidazo[1,5-a]pyrazine

The cyclization of the aminomethyl group with an orthoformate derivative is a common and efficient method to construct the imidazole ring of the imidazo[1,5-a]pyrazine system.

Reaction Scheme:

Materials and Reagents:

  • This compound hydrochloride

  • Triethyl orthoformate

  • Acetic acid (glacial)

  • Ethanol (anhydrous)

  • Sodium bicarbonate (saturated aqueous solution)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a solution of this compound hydrochloride (1.0 eq) in anhydrous ethanol, add triethyl orthoformate (3.0 eq) and a catalytic amount of glacial acetic acid (0.1 eq).

  • Heat the reaction mixture to reflux (approximately 80-90 °C) and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-6 hours.

  • Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the solvent and excess triethyl orthoformate.

  • Dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acetic acid.

  • Wash the organic layer sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • The crude product can be purified by flash column chromatography on silica gel to afford pure 6,8-dichloroimidazo[1,5-a]pyrazine.

Step 2: Mono-functionalization via Suzuki-Miyaura Cross-Coupling

The differential reactivity of the two chlorine atoms on the imidazo[1,5-a]pyrazine core allows for selective mono-substitution. The C8 position is generally more reactive towards palladium-catalyzed cross-coupling reactions.

Reaction Scheme:

Materials and Reagents:

  • 6,8-Dichloroimidazo[1,5-a]pyrazine (from Step 1)

  • Arylboronic acid (e.g., 3-methoxyphenylboronic acid) (1.2 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)) (0.05 eq)

  • Base (e.g., K₂CO₃, Cs₂CO₃) (2.0 eq)

  • Solvent (e.g., 1,4-Dioxane/water mixture, 4:1)

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • In a flame-dried round-bottom flask, combine 6,8-dichloroimidazo[1,5-a]pyrazine (1.0 eq), the desired arylboronic acid (1.2 eq), and the base (2.0 eq).

  • Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.

  • Under the inert atmosphere, add the palladium catalyst (0.05 eq).

  • Add the degassed solvent mixture (1,4-dioxane/water) via syringe.

  • Heat the reaction mixture to 80-100 °C and stir vigorously. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-4 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with water and extract with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired 8-aryl-6-chloroimidazo[1,5-a]pyrazine.

Synthetic Protocol 2: Synthesis of a Disubstituted Imidazo[1,5-a]pyrazine Kinase Inhibitor

Building upon the mono-substituted intermediate from Protocol 1, this protocol describes the introduction of a second substituent at the C6 position, often an amine, via a Buchwald-Hartwig amination. This final step completes the synthesis of a kinase inhibitor scaffold.

Reaction Scheme:

Materials and Reagents:

  • 8-Aryl-6-chloroimidazo[1,5-a]pyrazine (from Protocol 1, Step 2)

  • Amine (e.g., 4-morpholinoaniline) (1.5 eq)

  • Palladium precatalyst (e.g., Pd₂(dba)₃) (0.02-0.05 eq)

  • Phosphine ligand (e.g., Xantphos, BINAP) (0.04-0.10 eq)

  • Base (e.g., Sodium tert-butoxide (NaOtBu), Cs₂CO₃) (2.0 eq)

  • Anhydrous, degassed solvent (e.g., Toluene, 1,4-Dioxane)

  • Ethyl acetate

  • Saturated aqueous ammonium chloride solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a flame-dried Schlenk tube, add 8-aryl-6-chloroimidazo[1,5-a]pyrazine (1.0 eq), the desired amine (1.5 eq), the palladium precatalyst, the phosphine ligand, and the base.

  • Evacuate and backfill the tube with an inert gas three times.

  • Add the anhydrous, degassed solvent via syringe.

  • Seal the tube and heat the reaction mixture to 90-110 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 8-16 hours.

  • After cooling to room temperature, quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired final kinase inhibitor.

Target Kinases and Signaling Pathways

Kinase inhibitors derived from the imidazo[1,5-a]pyrazine scaffold have demonstrated activity against a range of important oncogenic kinases. The specific substitutions on the core structure dictate the selectivity and potency against different targets.

Table 1: Representative Kinase Targets for Imidazo[1,5-a]pyrazine-based Inhibitors

Target KinaseAssociated Cancers/DiseasesReference
Bruton's Tyrosine Kinase (BTK) B-cell malignancies (e.g., CLL, Mantle Cell Lymphoma), Rheumatoid Arthritis[2][5]
Aurora Kinases (A and B) Various solid tumors and hematological malignancies[3][6]
Fibroblast Growth Factor Receptors (FGFRs) Hepatocellular carcinoma, Urothelial carcinoma[1][4]
Vascular Endothelial Growth Factor Receptors (VEGFRs) Various solid tumors (inhibition of angiogenesis)[7][8]
c-Src Acute Ischemic Stroke[9]

The inhibition of these kinases disrupts critical signaling pathways involved in cancer cell proliferation, survival, and angiogenesis.

Diagram 1: Simplified Kinase Signaling Pathways Targeted by Imidazo[1,5-a]pyrazine Inhibitors

Kinase_Signaling_Pathways cluster_b_cell B-Cell Receptor Signaling cluster_downstream Downstream Effectors cluster_inhibitor Growth Factors (VEGF, FGF) Growth Factors (VEGF, FGF) RTKs (VEGFR, FGFR) RTKs (VEGFR, FGFR) Growth Factors (VEGF, FGF)->RTKs (VEGFR, FGFR) RAS/RAF/MEK/ERK RAS/RAF/MEK/ERK RTKs (VEGFR, FGFR)->RAS/RAF/MEK/ERK PI3K/AKT/mTOR PI3K/AKT/mTOR RTKs (VEGFR, FGFR)->PI3K/AKT/mTOR B-Cell Receptor (BCR) B-Cell Receptor (BCR) BTK BTK BTK->PI3K/AKT/mTOR NF-κB NF-κB BTK->NF-κB BCR BCR BCR->BTK Aurora Kinases Aurora Kinases Cell Cycle Progression Cell Cycle Progression Aurora Kinases->Cell Cycle Progression Imidazo[1,5-a]pyrazine\nInhibitor Imidazo[1,5-a]pyrazine Inhibitor Imidazo[1,5-a]pyrazine\nInhibitor->RTKs (VEGFR, FGFR) Inhibits Imidazo[1,5-a]pyrazine\nInhibitor->BTK Inhibits Imidazo[1,5-a]pyrazine\nInhibitor->Aurora Kinases Inhibits

Caption: Simplified overview of key signaling pathways targeted by imidazo[1,5-a]pyrazine-based kinase inhibitors.

Experimental Workflow Visualization

The synthesis of kinase inhibitors from this compound follows a logical and modular workflow, allowing for the generation of diverse compound libraries.

Diagram 2: General Experimental Workflow for Kinase Inhibitor Synthesis

Experimental_Workflow cluster_start Starting Material cluster_core_synthesis Core Synthesis cluster_diversification1 First Diversification cluster_diversification2 Second Diversification cluster_analysis Analysis and Characterization start This compound cyclization Cyclization (e.g., with Orthoformate) start->cyclization intermediate1 6,8-Dichloroimidazo[1,5-a]pyrazine cyclization->intermediate1 suzuki1 Suzuki-Miyaura Coupling (at C8) intermediate1->suzuki1 intermediate2 8-Aryl-6-chloroimidazo[1,5-a]pyrazine suzuki1->intermediate2 buchwald Buchwald-Hartwig Amination (at C6) intermediate2->buchwald final_product Final Kinase Inhibitor buchwald->final_product purification Purification (Column Chromatography) final_product->purification characterization Characterization (NMR, MS) purification->characterization

Caption: A modular workflow for the synthesis of imidazo[1,5-a]pyrazine-based kinase inhibitors.

Conclusion

This compound is a highly valuable and versatile building block for the synthesis of potent and selective kinase inhibitors. The protocols and data presented herein provide a solid foundation for researchers to design and synthesize novel compounds based on the privileged imidazo[1,5-a]pyrazine scaffold. The modular nature of the synthetic routes allows for the systematic exploration of structure-activity relationships, paving the way for the development of next-generation targeted therapeutics.

References

  • Structure-activity relationship studies of Imidazo[1',2':1,6]pyrido[2,3-d]pyrimidine derivatives to develop selective FGFR inhibitors as anticancer agents for FGF19-overexpressed hepatocellular carcinoma. PubMed. [Link]

  • Discovery of Structural Prospects of Imidazo[1,5-a]pyrazine Derivatives as BTK Inhibitors Against Cancer: A Computational Study. Bentham Science. [Link]

  • Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). PubMed Central. [Link]

  • Structure-based design of imidazo[1,2-a]pyrazine derivatives as selective inhibitors of Aurora-A kinase in cells. PubMed. [Link]

  • Structure-based design of imidazo[1,2-a]pyrazine derivatives as selective inhibitors of Aurora-A kinase in cells. ResearchGate. [Link]

  • Synthesis and c-Src inhibitory activity of imidazo[1,5-a]pyrazine derivatives as an agent for treatment of acute ischemic stroke. PubMed. [Link]

  • Discovery of orally bioavailable imidazo[1,2-a]pyrazine-based Aurora kinase inhibitors. ResearchGate. [Link]

  • Design, synthesis, and evaluation of imidazo[1,2-b]pyridazine derivatives having a benzamide unit as novel VEGFR2 kinase inhibitors. PubMed. [Link]

  • The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. MDPI. [Link]

  • Process for the preparation of kinase inhibitors and intermediates thereof. PubChem. [Link]

  • Synthesis and biological evaluation of benzo[3][10]imidazo[1,2-c]pyrimidine and benzo[3][10]imidazo[1,2-a]pyrazine derivatives as anaplastic lymphoma kinase inhibitors. ResearchGate. [Link]

  • Design, Synthesis, and Biological Evaluation of[2][3][4]triazolo[4,3-a] Pyrazine Derivatives as Novel Dual c-Met/VEGFR-2 Inhibitors. Frontiers in Chemistry. [Link]

  • Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Publishing. [Link]

  • Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. PubMed Central. [Link]

  • Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. SciSpace. [Link]

  • Identification of pyrazole scaffold inhibitors targeting cyclin-dependent kinase 8 for potential use in pulmonary fibrosis. PubMed. [Link]

  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. PubMed Central. [Link]

  • Selective inhibitors for protein kinases and pharmaceutical composition and use thereof.
  • New Imadazopyrazines with CDK9 Inhibitory Activity as Anticancer and Antiviral: Synthesis, In Silico, and In Vitro Evaluation Approaches. MDPI. [Link]

  • 3-aminopyrazolopyrazine derivatives as spleen tyrosine kinase inhibitors. PubMed. [Link]

  • Inhibitors of kinase networks and uses thereof. PubChem. [Link]

  • Design, Synthesis, and Biological Evaluation of a Novel VEGFR-2 Inhibitor Based on a 1,2,5-Oxadiazole-2-Oxide Scaffold with MAPK Signaling Pathway Inhibition. PubMed Central. [Link]

  • Novel piperazine-chalcone hybrids and related pyrazoline analogues targeting VEGFR-2 kinase; design, synthesis, molecular docking studies, and anticancer evaluation. PubMed. [Link]

  • Preparation of C-pyrazine-methylamines.
  • Recent advances of anti-angiogenic inhibitors targeting VEGF/VEGFR axis. PubMed Central. [Link]

  • Synthesis and Biological Evaluation of Imadazo[1,2-a]pyrazines as Anticancer and Antiviral Agents through Inhibition of CDK9 and Human Coronavirus. National Institutes of Health. [Link]

  • Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. RSC Publishing. [Link]

  • Discovery of a Potent, Injectable Inhibitor of Aurora Kinases Based on the Imidazo-[1,2-a]-Pyrazine Core. PubMed. [Link]

  • Discovery of imidazo[1,2-a]pyrazine-based Aurora kinase inhibitors. PubMed. [Link]

  • Discovery of 8-Amino-imidazo[1,5-a]pyrazines as Reversible BTK Inhibitors for the Treatment of Rheumatoid Arthritis. PubMed Central. [Link]

  • New pyridopyrimidine derivatives as dual EGFR and CDK4/cyclin D1 inhibitors: synthesis, biological screening and molecular modeling. National Institutes of Health. [Link]

  • Pyridine and pyrazine derivatives as protein kinase modulators.
  • A collective review of the synthetic approaches disclosed in prior patents to synthesize the renowned drug, Lamotrigine. ResearchGate. [Link]

  • Features of the reaction of 3(5)-methyl-5(3)-trifluoromethylpyrazole with chloroform. Synthesis and structure of fluorinated analogs of tris(pyrazol-1-yl)methane. ResearchGate. [Link]

Sources

Application Note: (3,5-Dichloropyrazin-2-yl)methanamine as a Critical Process-Related Impurity in Acalabrutinib Manufacturing

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Purity in Acalabrutinib Synthesis

Acalabrutinib is a highly selective, second-generation Bruton's tyrosine kinase (BTK) inhibitor, pivotal in the treatment of various B-cell malignancies.[1][2][3] Its covalent binding mechanism to the Cys481 residue of BTK underscores the necessity for a precisely defined molecular structure to ensure therapeutic efficacy and patient safety.[1][2] The manufacturing of Acalabrutinib, an intricate multi-step process, is susceptible to the formation of process-related impurities. These impurities can arise from starting materials, intermediates, or side reactions during synthesis.

This application note addresses the specific challenges posed by (3,5-Dichloropyrazin-2-yl)methanamine , a critical process-related impurity identified in the synthesis of Acalabrutinib. While not a primary reactant in the established synthetic routes, its structural similarity to the key starting material, (3-chloropyrazin-2-yl)methanamine, makes it a potential and problematic contaminant.[4] Understanding the origin, detection, and control of this impurity is paramount for ensuring the quality, safety, and regulatory compliance of the final Active Pharmaceutical Ingredient (API).

Genesis of the Impurity: A Mechanistic Perspective

The most widely adopted synthetic pathways for Acalabrutinib commence with the coupling of (3-chloropyrazin-2-yl)methanamine with a protected L-proline derivative. The likely origin of this compound is as a contaminant in the synthesis of this key starting material.

The synthesis of (3-chloropyrazin-2-yl)methanamine often starts from 2,3-dichloropyrazine. During the process of introducing the aminomethyl group, incomplete or side reactions can lead to the formation of the dichlorinated analogue. For instance, if the precursor to (3-chloropyrazin-2-yl)methanamine is 2,3,5-trichloropyrazine, a plausible precursor for the starting material, incomplete reduction or substitution could yield the undesired dichlorinated methanamine.

The presence of this impurity is particularly concerning because its reactive primary amine group can mimic the intended reactant, leading to the formation of a dichlorinated analogue of Acalabrutinib throughout the subsequent synthetic steps. This analogue would have a different pharmacological and toxicological profile, potentially impacting the safety and efficacy of the drug.

Below is a diagram illustrating the potential pathway for the formation of this impurity and its subsequent incorporation into a final drug analogue.

impurity_formation cluster_starting_material Starting Material Synthesis cluster_acalabrutinib_synthesis Acalabrutinib Synthesis A 2,3,5-Trichloropyrazine (Potential Precursor) B This compound (Impurity) A->B Incomplete Reaction/ Side Reaction C (3-Chloropyrazin-2-yl)methanamine (Intended Starting Material) A->C Desired Reaction E Dichlorinated Acalabrutinib Analogue (Impurity) B->E Coupling & Subsequent Steps F Acalabrutinib (Final API) C->F Coupling & Subsequent Steps D Protected L-Proline D->E D->F control_strategy A Starting Material (2,3,5-Trichloropyrazine) B Synthesis of (3-chloropyrazin-2-yl)methanamine A->B C QC Analysis: Impurity Profiling (HPLC) B->C D Release of Starting Material (Impurity < Limit) C->D Pass G Rejection of Batch (Impurity > Limit) C->G Fail E Acalabrutinib Manufacturing D->E F Final API (Acalabrutinib) E->F

Sources

Application Notes and Protocols for the Versatile Coupling of (3,5-Dichloropyrazin-2-yl)methanamine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Potential of a Privileged Scaffold

(3,5-Dichloropyrazin-2-yl)methanamine is a key building block in contemporary medicinal chemistry and drug discovery. The pyrazine core is a recognized "privileged scaffold," appearing in numerous biologically active compounds and approved pharmaceuticals due to its unique electronic properties and ability to engage in critical hydrogen bonding interactions with biological targets.[1] The presence of two chlorine atoms and a primary aminomethyl group on this pyrazine derivative offers a trifecta of reactive sites, enabling a diverse array of chemical transformations. This guide provides detailed protocols and expert insights for the coupling of this compound with various reagents, focusing on N-acylation, reductive amination, and palladium-catalyzed cross-coupling reactions. Understanding the interplay of reactivity between these functional groups is paramount for the strategic design and synthesis of novel compounds for pharmaceutical and agrochemical research.

I. N-Acylation of the Aminomethyl Group: Forging Amide Bonds

The primary amine of this compound provides a ready handle for the formation of amide bonds, a cornerstone of medicinal chemistry. N-acylation allows for the introduction of a vast range of substituents, enabling the fine-tuning of a molecule's physicochemical properties and biological activity.

Causality Behind Experimental Choices

The electron-deficient nature of the dichloropyrazine ring can slightly diminish the nucleophilicity of the aminomethyl group. Therefore, robust amide coupling methods are often preferred. The choice of coupling reagent and conditions is critical to ensure high yields and avoid side reactions. Standard peptide coupling reagents like HATU or HOBt/EDC can be effective, but methods involving the in-situ activation of carboxylic acids with reagents like methanesulfonyl chloride (MsCl) and N-methylimidazole (NMI) have proven particularly efficient for coupling with electron-deficient aminopyrazines.

Protocol 1: N-Acylation using Carboxylic Acids with MsCl/NMI Activation

This protocol is adapted from a highly efficient method for the amidation of electron-deficient aminopyrazines.

Materials:

  • This compound hydrochloride

  • Carboxylic acid of interest

  • Methanesulfonyl chloride (MsCl)

  • N-Methylimidazole (NMI)

  • Anhydrous dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (for hydrochloride salt)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

Procedure:

  • Amine Preparation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend this compound hydrochloride (1.0 eq.) in anhydrous DCM. Add TEA or DIPEA (1.1 eq.) and stir for 10-15 minutes at room temperature to liberate the free amine.

  • Acid Activation: In a separate flame-dried flask under an inert atmosphere, dissolve the carboxylic acid (1.1 eq.) and NMI (3.0 eq.) in anhydrous DCM. Cool the solution to 0 °C in an ice bath.

  • Slowly add MsCl (1.5 eq.) dropwise to the carboxylic acid solution. Stir the mixture at 0 °C for 30 minutes.

  • Coupling Reaction: Add the activated acid mixture to the free amine suspension at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution. Separate the organic layer, and extract the aqueous layer with DCM (2 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate or DCM/methanol).

Data Presentation: N-Acylation Reaction Parameters

ParameterRecommended ConditionRationale
Amine Salt Neutralization TEA or DIPEA (1.1 eq.)To liberate the free amine for reaction.
Carboxylic Acid 1.1 eq.A slight excess to drive the reaction to completion.
Activating Agent MsCl (1.5 eq.)Efficiently forms a mixed anhydride for activation.
Base/Catalyst NMI (3.0 eq.)Acts as a nucleophilic catalyst and a base.
Solvent Anhydrous DCM or THFProvides a non-reactive medium for the coupling.
Temperature 0 °C to Room TemperatureInitial cooling controls the exothermic activation step.
Reaction Time 4-12 hoursDependent on the reactivity of the coupling partners.

Visualization: N-Acylation Workflow

N_Acylation_Workflow cluster_amine_prep Amine Preparation cluster_acid_activation Acid Activation cluster_coupling Coupling and Work-up amine_hcl This compound Hydrochloride base TEA or DIPEA in DCM amine_hcl->base Stir at RT free_amine Free Amine Solution base->free_amine coupling Combine and Stir (0°C to RT, 4-12h) free_amine->coupling carboxylic_acid Carboxylic Acid nmi_mscl NMI, MsCl in DCM at 0°C carboxylic_acid->nmi_mscl Stir for 30 min activated_acid Activated Acid Intermediate nmi_mscl->activated_acid activated_acid->coupling workup Aqueous Work-up coupling->workup purification Column Chromatography workup->purification product N-Acylated Product purification->product

Caption: Workflow for N-acylation.

II. Reductive Amination: Expanding the Amine Scaffold

Reductive amination is a powerful and versatile method for forming carbon-nitrogen bonds, allowing for the introduction of various alkyl or aryl groups to the nitrogen atom.[2] This two-step, one-pot process involves the formation of an imine or iminium ion from the reaction of this compound with an aldehyde or ketone, followed by its in-situ reduction.

Causality Behind Experimental Choices

The choice of reducing agent is critical for the success of a reductive amination. Mild reducing agents that selectively reduce the iminium ion in the presence of the starting carbonyl compound are preferred. Sodium triacetoxyborohydride (NaBH(OAc)₃) is an excellent choice due to its mildness, tolerance of a wide range of functional groups, and efficacy under slightly acidic conditions which favor iminium ion formation.[3]

Protocol 2: Reductive Amination with Aldehydes and Ketones

Materials:

  • This compound hydrochloride

  • Aldehyde or ketone of interest

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (for hydrochloride salt)

  • Acetic acid (optional, as a catalyst)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere, suspend this compound hydrochloride (1.0 eq.) in anhydrous DCM or DCE. Add TEA or DIPEA (1.1 eq.) and stir for 10-15 minutes at room temperature.

  • Add the aldehyde or ketone (1.0-1.2 eq.) to the mixture. If the reaction is slow, a catalytic amount of acetic acid (0.1 eq.) can be added to facilitate iminium ion formation.

  • Stir the mixture at room temperature for 1-2 hours.

  • Reduction: Add sodium triacetoxyborohydride (1.5 eq.) portion-wise to the reaction mixture. Be cautious as gas evolution may occur.

  • Stir the reaction at room temperature for 12-24 hours. Monitor the progress by TLC or LC-MS.

  • Work-up: Carefully quench the reaction with saturated aqueous sodium bicarbonate solution. Separate the organic layer and extract the aqueous layer with DCM (2 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Data Presentation: Reductive Amination Reaction Parameters

ParameterRecommended ConditionRationale
Amine Salt Neutralization TEA or DIPEA (1.1 eq.)To liberate the free amine for reaction.
Carbonyl Compound Aldehyde or Ketone (1.0-1.2 eq.)A slight excess can be used to drive the reaction.
Reducing Agent NaBH(OAc)₃ (1.5 eq.)Mild and selective for the iminium ion.
Catalyst (Optional) Acetic Acid (0.1 eq.)Catalyzes iminium ion formation.
Solvent Anhydrous DCM or DCECommon solvents for reductive amination.
Temperature Room TemperatureMild conditions are generally sufficient.
Reaction Time 12-24 hoursReaction times can vary based on substrate reactivity.

Visualization: Reductive Amination Workflow

Reductive_Amination_Workflow cluster_imine_formation Imine/Iminium Formation cluster_reduction Reduction and Work-up amine This compound imine Imine/Iminium Ion Intermediate amine->imine DCM/DCE, RT carbonyl Aldehyde or Ketone carbonyl->imine reduction Stir at RT, 12-24h imine->reduction reducing_agent NaBH(OAc)₃ reducing_agent->reduction workup Aqueous Work-up reduction->workup purification Column Chromatography workup->purification product N-Substituted Product purification->product

Caption: Workflow for reductive amination.

III. Palladium-Catalyzed Cross-Coupling: Functionalizing the Pyrazine Core

The two chlorine atoms on the pyrazine ring are amenable to palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions. These powerful transformations allow for the introduction of aryl, heteroaryl, or amino substituents directly onto the pyrazine core, significantly expanding the accessible chemical space.

Regioselectivity: A Key Consideration

A critical aspect of cross-coupling on the 3,5-dichloropyrazine scaffold is regioselectivity. The electronic and steric environment around the two chlorine atoms is not identical, and this difference can be exploited to achieve selective monofunctionalization. While specific studies on this compound are limited, we can infer the likely reactivity from studies on analogous dichloropyridazines and dichloropyrimidines.[4][5]

  • General Reactivity: In many dihalopyrazine systems, the chlorine atom at the position equivalent to C5 in our target molecule is often more reactive towards Suzuki coupling.[6] However, the C3 position is adjacent to a nitrogen atom, which can influence its electronic properties.

  • Ligand Control: The choice of phosphine ligand in the palladium catalyst system can be a powerful tool to control regioselectivity. Bulky, electron-rich ligands can favor coupling at the more sterically hindered position, while other ligands may favor the electronically more activated position.[4]

It is strongly recommended to perform small-scale screening of different ligands and conditions to determine the optimal regioselectivity for a desired transformation.

Protocol 3: Suzuki-Miyaura Cross-Coupling

Materials:

  • This compound (or its N-protected derivative)

  • Aryl or heteroaryl boronic acid or boronic acid pinacol ester

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)

  • Solvent system (e.g., 1,4-dioxane/water, toluene/water)

  • Anhydrous conditions and inert atmosphere

Procedure:

  • Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere, combine this compound (1.0 eq.), the boronic acid (1.1-1.5 eq.), the palladium catalyst (0.02-0.10 eq.), and the base (2.0-3.0 eq.).

  • Add the degassed solvent system.

  • Reaction: Heat the mixture to the desired temperature (typically 80-110 °C) and stir vigorously. Monitor the reaction by TLC or LC-MS.

  • Work-up: Cool the reaction to room temperature and dilute with water and an organic solvent (e.g., ethyl acetate). Separate the layers and extract the aqueous layer with the organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purification: Purify the crude product by flash column chromatography.

Protocol 4: Buchwald-Hartwig Amination

Materials:

  • This compound (or its N-protected derivative)

  • Amine to be coupled

  • Palladium precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂)

  • Phosphine ligand (e.g., XPhos, SPhos, BINAP)

  • Strong base (e.g., NaOt-Bu, K₃PO₄)

  • Anhydrous, aprotic solvent (e.g., toluene, 1,4-dioxane)

  • Anhydrous conditions and inert atmosphere

Procedure:

  • Reaction Setup: In a glovebox or under a robust inert atmosphere, charge a Schlenk flask with the palladium precatalyst, the phosphine ligand, and the base.

  • Add the anhydrous solvent, followed by the amine and then this compound.

  • Reaction: Seal the flask and heat to the appropriate temperature (typically 80-120 °C). Stir until the starting material is consumed as indicated by TLC or LC-MS.

  • Work-up: Cool the reaction mixture, dilute with an organic solvent, and filter through a pad of Celite to remove palladium residues.

  • Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purification: Purify the product by flash column chromatography.

Data Presentation: Cross-Coupling Reaction Parameters

ReactionCatalyst/LigandBaseSolventTemperature (°C)
Suzuki-Miyaura Pd(PPh₃)₄ or PdCl₂(dppf)K₂CO₃, Cs₂CO₃, K₃PO₄Dioxane/Water, Toluene/Water80-110
Buchwald-Hartwig Pd₂(dba)₃ or Pd(OAc)₂ with XPhos, SPhos, etc.NaOt-Bu, K₃PO₄Toluene, Dioxane80-120

Visualization: General Cross-Coupling Workflow

Cross_Coupling_Workflow cluster_reaction_setup Reaction Setup (Inert Atmosphere) cluster_reaction_workup Reaction and Purification starting_material This compound (or N-protected derivative) reaction_mixture Reaction Mixture starting_material->reaction_mixture coupling_partner Boronic Acid (Suzuki) or Amine (Buchwald) coupling_partner->reaction_mixture catalyst_system Pd Catalyst + Ligand + Base catalyst_system->reaction_mixture solvent Degassed Solvent solvent->reaction_mixture heating Heat (80-120°C) reaction_mixture->heating workup Aqueous Work-up heating->workup purification Column Chromatography workup->purification product Coupled Product purification->product

Sources

Scale-up synthesis of (3,5-Dichloropyrazin-2-yl)methanamine for pharmaceutical production

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

A Robust and Scalable Synthesis of (3,5-Dichloropyrazin-2-yl)methanamine: A Key Pharmaceutical Intermediate

Abstract: this compound is a critical building block in the synthesis of various active pharmaceutical ingredients (APIs), including the Bruton's tyrosine kinase (BTK) inhibitor Acalabrutinib.[1] The efficient and controlled production of this intermediate is paramount for the pharmaceutical industry, demanding a process that is not only high-yielding but also safe, cost-effective, and scalable. This document provides a comprehensive guide to a developed scale-up synthesis of this compound hydrochloride. We detail a robust synthetic strategy, outline critical process parameters, and provide step-by-step protocols for synthesis, purification, and analytical characterization. The causality behind experimental choices is explained to provide researchers with a deep understanding of the process, ensuring both reproducibility and safety in a pharmaceutical production environment.

Synthetic Strategy and Rationale

The synthesis of aminomethylpyrazines can be approached through several routes, including the reduction of corresponding nitriles or amides, or via nucleophilic substitution on a chloromethyl intermediate. For large-scale production, a common strategy involves the reaction of a dihalopyrazine with a protected amine equivalent, such as a diaryl imine, followed by acidic hydrolysis to liberate the desired amine.[2] This approach is often favored for its control over side reactions and good yields.

Our selected strategy begins with 2,3,5-trichloropyrazine and proceeds through a nucleophilic aromatic substitution (SNAr) with a protected amine source, followed by deprotection. This route was chosen for its convergence, use of readily available starting materials, and amenability to scale-up.

Overall Reaction Scheme:

The synthesis is a two-step, one-pot process starting from 2,3,5-trichloropyrazine.

Caption: Synthetic route to the target compound.

Safety and Handling of Dichloropyrazines

Trustworthiness Pillar: A safe process is a reliable process. All operations must be conducted under the assumption that starting materials and intermediates are hazardous.

Dichloropyrazine derivatives are classified as irritants and are harmful if swallowed or inhaled.[3][4] Strict adherence to safety protocols is mandatory.

  • Engineering Controls: All manipulations should be performed in a well-ventilated fume hood or a closed-system reactor for large-scale operations.[5] Ensure safety showers and eyewash stations are readily accessible.[6]

  • Personal Protective Equipment (PPE):

    • Gloves: Wear impervious chemical-resistant gloves (e.g., nitrile).[3]

    • Eye Protection: Chemical safety goggles and a face shield are required.[4]

    • Clothing: Wear a flame-retardant lab coat and appropriate protective clothing.[5]

    • Respiratory Protection: In case of insufficient ventilation or when handling powders, use a NIOSH/MSHA approved respirator with a particulate filter.[6]

  • Spill & Waste Management:

    • Clean up spills immediately using dry cleanup procedures to avoid generating dust.[5]

    • Do not use air hoses for cleaning.[5]

    • Dispose of all chemical waste in sealed, labeled containers according to institutional and local regulations.[3][6]

  • First Aid:

    • Skin Contact: Immediately wash with plenty of soap and water.[4]

    • Eye Contact: Rinse cautiously with water for at least 15 minutes, removing contact lenses if present and easy to do.[3][4]

    • Inhalation: Remove the person to fresh air and keep them comfortable for breathing.[6]

    • In all cases of exposure, seek immediate medical attention.[4]

Detailed Scale-Up Synthesis Protocol

This protocol is designed for a 100 g scale synthesis of the final product. All glassware and reactors must be thoroughly dried before use.

Reagent and Materials Table
Reagent/MaterialCAS No.MW ( g/mol )AmountMolesPurityNotes
2,3,5-Trichloropyrazine1780-63-8183.42100.0 g0.545≥98%Starting material
Benzophenone Imine1013-88-3181.24103.4 g0.570≥97%Nucleophile
Sodium Hydride (NaH)7646-69-724.0023.0 g0.57560% in oilBase
Xantphos161265-03-8578.683.16 g0.0054≥98%Ligand
Pd₂(dba)₃51364-51-3915.722.50 g0.0027-Catalyst
Tetrahydrofuran (THF)109-99-972.111.5 L-AnhydrousSolvent
Hydrochloric Acid (HCl)7647-01-036.46270 mL3.2412 M (conc.)For hydrolysis
Ethyl Acetate (EtOAc)141-78-688.112.0 L-ACS GradeExtraction
Saturated NaHCO₃(aq)144-55-884.011.0 L--Neutralization
BrineN/AN/A500 mL--Washing
Anhydrous MgSO₄7487-88-9120.3750 g--Drying agent
Isopropanol (IPA)67-63-060.10500 mL-ACS GradeCrystallization
Step-by-Step Procedure

Expertise Pillar: The choice of a palladium catalyst with a bulky phosphine ligand like Xantphos is critical for facilitating the C-N cross-coupling reaction on the electron-deficient pyrazine ring. Sodium hydride is a strong, non-nucleophilic base used to deprotonate the imine, forming the active nucleophile. Anhydrous conditions are crucial as NaH reacts violently with water.

  • Reactor Setup: Under an inert nitrogen atmosphere, charge a 5 L jacketed glass reactor equipped with a mechanical stirrer, thermocouple, condenser, and addition funnel with anhydrous THF (1.0 L).

  • Imine Deprotonation: Cool the THF to 0 °C. Carefully add sodium hydride (60% dispersion in mineral oil) in portions. To this suspension, add benzophenone imine (103.4 g) dropwise via the addition funnel over 30 minutes, ensuring the internal temperature does not exceed 5 °C. Stir the resulting deep red solution for 1 hour at 0 °C.

  • Catalyst Preparation: In a separate flask under nitrogen, dissolve 2,3,5-trichloropyrazine (100.0 g), Pd₂(dba)₃ (2.50 g), and Xantphos (3.16 g) in anhydrous THF (500 mL).

  • Coupling Reaction: Transfer the catalyst-containing solution to the addition funnel and add it dropwise to the reactor containing the deprotonated imine over 1 hour. After the addition is complete, slowly warm the reaction mixture to 65 °C and maintain for 12-16 hours.

  • In-Process Control (IPC): Monitor the reaction progress by TLC or HPLC. A sample can be taken, quenched with water, extracted with EtOAc, and analyzed. The reaction is complete upon consumption of the 2,3,5-trichloropyrazine.

  • Hydrolysis (Deprotection): Cool the reaction mixture to 0 °C. Cautiously and slowly add concentrated HCl (270 mL) dropwise. CAUTION: This is a highly exothermic quench that will generate hydrogen gas from excess NaH. Ensure adequate cooling and venting. After the addition, warm the mixture to 40 °C and stir for 4 hours to complete the hydrolysis of the imine intermediate.

  • Work-up and Extraction:

    • Cool the mixture to room temperature and filter to remove any solids.

    • Transfer the filtrate to a separatory funnel and add water (1 L).

    • Extract the aqueous layer with ethyl acetate (2 x 500 mL) to remove benzophenone byproduct and other organic-soluble impurities. Discard the organic layers.

    • Carefully adjust the pH of the aqueous layer to ~8-9 using a saturated sodium bicarbonate solution. CAUTION: Vigorous gas evolution (CO₂).

    • Extract the product into ethyl acetate (3 x 500 mL).

    • Combine the organic extracts, wash with brine (500 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude free base as an oil or solid.

  • Salt Formation and Purification:

    • Dissolve the crude product in isopropanol (500 mL).

    • While stirring, slowly add 4 M HCl in dioxane or bubble HCl gas until the solution is acidic (pH ~1-2).

    • The hydrochloride salt will precipitate. Stir the slurry at 0-5 °C for 2 hours.

    • Collect the solid by filtration, wash with cold isopropanol, and then with diethyl ether.

    • Dry the product in a vacuum oven at 40-50 °C to a constant weight.

Analytical Characterization and Quality Control

Trustworthiness Pillar: Rigorous analytical testing validates the identity, purity, and quality of the final product, ensuring it meets the stringent requirements for pharmaceutical use. Methods for similar chlorinated aromatic compounds provide a strong basis for quality control.[7][8]

Final Product Specifications
TestSpecificationMethod
Appearance White to off-white crystalline solidVisual Inspection
Identity Conforms to the reference spectrum¹H NMR, ¹³C NMR, MS
Purity (HPLC) ≥ 99.0% (AUC)HPLC-UV
Residual Solvents IPA: ≤ 5000 ppm, EtOAc: ≤ 5000 ppmGC-HS
Water Content ≤ 0.5%Karl Fischer Titration
Yield (Typical) 65-75%Gravimetric
Recommended Analytical Methods
  • High-Performance Liquid Chromatography (HPLC):

    • Column: C18 reversed-phase (e.g., 150 mm x 4.6 mm, 5 µm).[7]

    • Mobile Phase: Acetonitrile and water with 0.1% trifluoroacetic acid (TFA), gradient elution.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 254 nm.[7]

    • Column Temperature: 30 °C.

  • Gas Chromatography-Mass Spectrometry (GC-MS):

    • Used for residual solvent analysis.

    • Column: DB-5ms or equivalent (e.g., 30 m x 0.25 mm ID, 0.25 µm film).[7]

    • Injector Temp: 250 °C.

    • Oven Program: Start at 40 °C, hold for 5 min, ramp to 250 °C.

    • Detector: Mass Spectrometer (Scan mode).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H and ¹³C NMR in DMSO-d₆ or D₂O to confirm the chemical structure.

Process Workflow Diagram

The following diagram illustrates the logical flow of the entire manufacturing process, from raw material handling to the final, quality-controlled product.

A Raw Material Dispensing & Staging B Reactor Setup (Inert Atmosphere) A->B C Imine Deprotonation (NaH, THF, 0°C) B->C D Catalytic C-N Coupling (65°C, 12-16h) C->D E IPC-1: Reaction Completion (HPLC) D->E Monitor F Reaction Quench & Acidic Hydrolysis (HCl) E->F If complete G Aqueous Work-up & Phase Separation F->G H Basification & Product Extraction (EtOAc) G->H I Drying & Solvent Removal H->I J Crude Product Isolation I->J K Salt Formation & Crystallization (IPA/HCl) J->K L Filtration & Washing K->L M Vacuum Drying L->M N Final Product M->N O QC Analysis (HPLC, NMR, GC, KF) N->O Test P Product Release O->P If passes specs

Caption: End-to-end workflow for the synthesis of this compound HCl.

Conclusion

The protocol described herein provides a detailed, scalable, and robust method for the production of high-purity this compound hydrochloride. By emphasizing the rationale behind procedural choices, implementing strict safety controls, and defining clear in-process and final quality control checks, this application note serves as a reliable guide for researchers and drug development professionals. This process is designed to be efficient and reproducible, facilitating the consistent supply of this key intermediate for pharmaceutical manufacturing.

References

  • Apollo Scientific. (2022-09-16).
  • Synerzine. (2018-06-22).
  • Thermo Fisher Scientific. (2010-11-16).
  • Fisher Scientific. (2025-12-22).
  • TCI Chemicals. (2025-11-06).
  • Google Patents. (2013-08-20).
  • The Pure Chem. This compound Hydrochloride.
  • ResearchGate. (2022-12).
  • BenchChem. (2025).
  • MDPI. (2022-09-14). Development of Simultaneous Determination Method of Pesticide High Toxic Metabolite 3,4-Dichloroaniline and 3,5 Dichloroaniline in Chives Using HPLC-MS/MS.

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Application Notes and Protocols for (3,5-Dichloropyrazin-2-yl)methanamine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

(3,5-Dichloropyrazin-2-yl)methanamine hydrochloride is a substituted pyrazine derivative of interest in medicinal chemistry and drug discovery. Its handling and storage are critical for maintaining its chemical integrity and ensuring the safety of laboratory personnel. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the proper procedures for handling, storing, and disposing of this compound. The protocols outlined below are designed to ensure experimental reproducibility and personnel safety.

Compound Properties and Characteristics

Understanding the physicochemical properties of this compound hydrochloride is fundamental to its proper handling.

PropertyValueSource
CAS Number 2089319-25-3[1]
Molecular Formula C₅H₆Cl₃N₃[1]
Molecular Weight 214.48 g/mol [1]
Appearance White to off-white solidGeneral observation for similar compounds
Storage Temperature 4°C[1]
Special Conditions Protect from light[1]

Expert Insight: The hydrochloride salt form of an amine suggests that the compound is likely hygroscopic, meaning it can absorb moisture from the air.[2] The dichloropyrazine ring indicates potential reactivity with strong nucleophiles and a susceptibility to photochemical degradation. Therefore, the storage recommendations to keep it in a cool, dry, and dark place are critical to prevent degradation and maintain sample purity.[1][3][4]

Safety and Handling Protocols

Given its chemical structure as a chlorinated amine hydrochloride, this compound should be handled with care. The following protocols are based on guidelines for similar hazardous chemicals.[5][6][7][8]

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is essential to minimize exposure.

  • Eye Protection: Chemical safety goggles or a face shield are mandatory to protect against splashes and dust.[9]

  • Hand Protection: Wear nitrile or other chemically resistant gloves. Always inspect gloves for tears or punctures before use.

  • Body Protection: A laboratory coat must be worn at all times. For larger quantities or when there is a significant risk of spillage, a chemical-resistant apron is recommended.

  • Respiratory Protection: Handling should be performed in a well-ventilated area, preferably within a certified chemical fume hood, to avoid inhalation of dust or aerosols.[2][7] If a fume hood is not available, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[6]

General Handling Procedures
  • Avoid Dust Generation: This compound is a solid, and care should be taken to minimize the creation of dust during weighing and transfer.[5][9] Use a spatula to handle the solid and avoid pouring.

  • Ventilation: All handling of the solid compound should be conducted in a chemical fume hood to ensure adequate ventilation.[2][7]

  • Hygiene: Do not eat, drink, or smoke in the laboratory.[8] Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[5] Contaminated clothing should be removed and laundered before reuse.[5][8]

  • Spill Management: In case of a spill, evacuate the area and prevent others from entering. For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal.[5] The spill area should then be decontaminated. For large spills, follow your institution's emergency procedures.

First Aid Measures

Immediate and appropriate first aid is crucial in case of accidental exposure.

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, while holding the eyelids open.[5][7] Seek immediate medical attention.

  • Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water.[5][7] If irritation persists, seek medical attention.

  • Inhalation: Move the individual to fresh air.[7] If breathing is difficult, provide oxygen. If breathing has stopped, perform artificial respiration. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and give them 1-2 glasses of water to drink.[2] Seek immediate medical attention.

Storage Protocols

Proper storage is paramount to maintaining the stability and purity of this compound hydrochloride.

Storage Conditions
  • Temperature: Store the compound at 4°C.[1] Storing at refrigerated temperatures helps to slow down potential degradation pathways.

  • Light: Protect from light by storing in an amber vial or a container wrapped in aluminum foil.[1][10] Light can provide the energy for photochemical reactions, leading to the formation of impurities.[10]

  • Moisture: The compound is likely hygroscopic. Store in a tightly sealed container to prevent moisture absorption.[2][11] The use of a desiccator containing a drying agent like silica gel is highly recommended.[12]

  • Inert Atmosphere: For long-term storage, consider storing under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation and reaction with atmospheric moisture.[13][14]

Container and Labeling
  • Container: Use a well-sealed, chemically resistant container. For solids, glass vials with screw caps lined with a chemically inert material (e.g., PTFE) are suitable.

  • Labeling: The container must be clearly labeled with the compound name, CAS number, date of receipt, and any relevant hazard warnings.

Incompatible Materials

Store away from strong oxidizing agents, strong acids, and strong bases, as these may cause decomposition.[7]

Experimental Protocols

Weighing and Solution Preparation

This protocol is designed to ensure accurate measurement while minimizing exposure risk.

  • Preparation: Don the appropriate PPE (lab coat, gloves, safety goggles) and ensure the chemical fume hood is operational.

  • Tare: Place a clean, dry weighing vessel on an analytical balance and tare it.

  • Transfer: In the fume hood, carefully transfer the desired amount of this compound hydrochloride to the weighing vessel using a clean spatula.

  • Weighing: Record the mass of the compound.

  • Dissolution: Add the desired solvent to the weighing vessel to dissolve the compound before removing it from the fume hood. This minimizes the risk of airborne dust.

  • Transfer: Transfer the resulting solution to the reaction vessel or storage container.

  • Cleaning: Clean the spatula and weighing vessel immediately after use.

Disposal Protocol

All waste containing this compound hydrochloride must be treated as hazardous waste.

  • Segregation: Do not mix this waste with other waste streams unless explicitly permitted by your institution's safety guidelines.

  • Solid Waste: Place any solid waste (e.g., contaminated weighing paper, gloves) in a designated, sealed hazardous waste container.

  • Liquid Waste: Collect all liquid waste containing the compound in a clearly labeled, sealed, and chemically resistant container.

  • Labeling: Ensure the waste container is clearly labeled with "Hazardous Waste" and the full chemical name.

  • Disposal: Arrange for disposal through your institution's environmental health and safety office.[8] Do not pour down the drain.[9]

Visualizations

Safe Handling Workflow

The following diagram illustrates the key steps for the safe handling of this compound hydrochloride from receipt to disposal.

Safe Handling Workflow cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling A Don PPE (Gloves, Goggles, Lab Coat) B Verify Fume Hood Operation A->B Pre-operation Checks C Weigh Solid in Fume Hood B->C Proceed to Handling D Prepare Solution in Fume Hood C->D Minimize Dust E Clean Equipment D->E After Use F Dispose of Waste Properly E->F G Doff PPE F->G H Wash Hands Thoroughly G->H Storage Decision Tree Start Compound Received IsLongTerm Long-Term Storage (> 1 month)? Start->IsLongTerm IsSensitive Light or Moisture Sensitive? IsLongTerm->IsSensitive Yes StoreShort Store at 4°C in Tightly Sealed Amber Vial IsLongTerm->StoreShort No StoreLong Store at 4°C in Tightly Sealed Amber Vial Under Inert Gas in Desiccator IsSensitive->StoreLong Yes

Caption: Decision tree for appropriate storage conditions.

References

  • Apollo Scientific. (n.d.). (3-Chloropyrazin-2-yl)methanamine hydrochloride Safety Data Sheet.
  • Cole-Parmer. (n.d.). Material Safety Data Sheet - Methylamine Hydrochloride, PA.
  • Thermo Fisher Scientific. (n.d.). 1-(2,3-Dichlorophenyl)piperazinemonohydrochloride Safety Data Sheet.
  • De Nora. (n.d.). Technical Data — Safe Handling of Chlorine Gas.
  • ResearchGate. (n.d.). AN OVERVIEW: STORAGE OF PHARMACEUTICAL PRODUCTS.
  • European Chlorinated Solvent Association. (n.d.). Guidance on Storage and Handling of Chlorinated Solvents.
  • MedChemExpress. (2023, August 18). (2-Chloropyridin-4-yl)methanamine hydrochloride Safety Data Sheet.
  • CymitQuimica. (2021, December 19). (2,6-Dichloropyridin-3-yl)methanamine hydrochloride Safety Data Sheet.
  • Sigma-Aldrich. (2023, November 6). Safety Data Sheet.
  • Angene Chemical. (2023, August 2). Safety Data Sheet.
  • Feishen. (2024, July 22). Different Drug Storage Conditions.
  • ACS Chemical Health & Safety. (n.d.). Safe handling of chlorine.
  • Pharmaguideline. (2015, February 15). Protection of Light Sensitive Products.
  • Absortech. (n.d.). Moisture protection for hygroscopic materials during transport.
  • Health and Safety Executive. (n.d.). Safe handling of chlorine from drums and cylinders.
  • European Medicines Agency. (2007, September). Guideline on declaration of storage conditions.

Sources

Troubleshooting & Optimization

Optimization of reaction conditions for (3,5-Dichloropyrazin-2-yl)methanamine synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of (3,5-Dichloropyrazin-2-yl)methanamine

Welcome to the technical support guide for the synthesis of this compound. This document is designed for researchers, chemists, and process development professionals. It provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you navigate the complexities of this synthesis, ensuring optimal yield and purity.

Synthetic Strategy Overview

This compound is a valuable building block in medicinal chemistry. Its synthesis, while achievable, requires careful control of reaction conditions to prevent the formation of impurities. A robust and scalable approach involves the reaction of a suitable dichloropyrazine precursor with a protected methanamine equivalent, followed by deprotection.

The strategy detailed here is adapted from established methods for preparing C-pyrazine-methylamines.[1] It involves the nucleophilic substitution of a chlorine atom on a pyrazine ring with a diaryl imine, followed by acidic hydrolysis to liberate the primary amine. This method advantageously avoids the direct handling of potentially unstable and lachrymatory halomethyl pyrazines.[1]

Proposed Reaction Pathway

The synthesis proceeds in two main steps starting from 2,3,5-trichloropyrazine:

  • Coupling Reaction: Regioselective nucleophilic aromatic substitution (SNAr) of the chlorine atom at the C2 position of 2,3,5-trichloropyrazine with the anion of N-(diphenylmethylidene)methanamine. This step is typically mediated by a strong, non-nucleophilic base at low temperatures.

  • Hydrolysis (Deprotection): Acid-catalyzed hydrolysis of the resulting imine intermediate to yield the target primary amine, typically as a hydrochloride salt.

G cluster_0 Step 1: Coupling Reaction cluster_1 Step 2: Hydrolysis 2,3,5-Trichloropyrazine 2,3,5-Trichloropyrazine Imine_Intermediate Imine_Intermediate 2,3,5-Trichloropyrazine->Imine_Intermediate  + N-(Diphenylmethylidene)methanamine Target_HCl_Salt This compound HCl Imine_Intermediate->Target_HCl_Salt  Hydrolysis Base Base Base->Imine_Intermediate  e.g., NaHMDS, KHMDS Solvent_1 Solvent_1 Solvent_1->Imine_Intermediate  e.g., THF, -20°C to RT Acid Acid Acid->Target_HCl_Salt  e.g., HCl in Dioxane Solvent_2 Solvent_2 Solvent_2->Target_HCl_Salt  e.g., MTBE, EtOAc

Caption: Overall workflow for the synthesis of this compound HCl.

Detailed Experimental Protocol

This protocol is a model procedure. Optimization may be required based on your specific equipment and reagent purity.

Step 1: Synthesis of 1-(3,5-Dichloropyrazin-2-yl)-N-(diphenylmethylidene)methanamine
  • Preparation: To a dry, nitrogen-purged reactor, add N-(diphenylmethylidene)methanamine (1.0 eq) and anhydrous tetrahydrofuran (THF, ~5-10 volumes).

  • Deprotonation: Cool the solution to -5°C. Slowly add a solution of sodium hexamethyldisilazide (NaHMDS, 1.05 eq, e.g., 1.0 M in THF) while maintaining the internal temperature below 0°C. Stir the resulting mixture for 20-30 minutes at this temperature.

    • Causality Note: A strong, non-nucleophilic base like NaHMDS is crucial to deprotonate the imine without competing in the subsequent substitution reaction. Low temperature enhances the stability of the resulting anion.[1]

  • Coupling: In a separate flask, dissolve 2,3,5-trichloropyrazine (1.1 eq) in anhydrous THF. Add this solution dropwise to the cold imine anion solution, again keeping the temperature below 0°C.

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 4-6 hours, or until reaction completion is confirmed by TLC or LC-MS analysis.

  • Work-up: Carefully quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with ethyl acetate (2x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude imine intermediate. Purification is typically achieved via silica gel chromatography.

Step 2: Synthesis of this compound Hydrochloride
  • Dissolution: Dissolve the purified imine intermediate from Step 1 in a suitable solvent such as methyl tert-butyl ether (MTBE) or ethyl acetate (~5-10 volumes).

  • Hydrolysis: Cool the solution to 0-5°C in an ice bath. Slowly add a solution of hydrochloric acid (e.g., 20% HCl in 1,4-dioxane, 3.0-4.0 eq) while maintaining the temperature below 10°C.[1]

    • Causality Note: The use of an anhydrous acid solution like HCl in dioxane facilitates the precipitation of the hydrochloride salt, simplifying isolation and preventing potential side reactions with water.

  • Precipitation & Isolation: After the addition is complete, warm the mixture to ambient temperature and stir for 2-4 hours. The product hydrochloride salt will precipitate.

  • Filtration: Collect the solid product by filtration, wash the filter cake with fresh MTBE to remove benzophenone byproduct and residual solvent, and dry under vacuum at 40°C. The final product is typically a solid.[2]

Troubleshooting Guide (Q&A Format)

Issue: Low or No Yield in Step 1 (Coupling)
  • Q1: My reaction yield is consistently low (<30%), or I see no product formation. What are the most critical parameters to investigate?

    A1: This issue commonly points to three areas: reagent quality, base effectiveness, or temperature control.

    • Reagent Purity: Ensure your starting materials, especially the 2,3,5-trichloropyrazine and the base, are of high purity and anhydrous. Solvents like THF must be thoroughly dried, as moisture will quench the imine anion.[3]

    • Base Stoichiometry & Addition: The deprotonation of the imine is critical. Ensure you are using at least 1.05 equivalents of a potent base like NaHMDS or KHMDS. Verify the molarity of your base solution via titration if it is old or has been opened multiple times. Slow addition of the base at low temperatures is essential.

    • Temperature Control: The imine anion can be unstable at higher temperatures. Maintain a temperature below 0°C during the deprotonation and subsequent addition of the trichloropyrazine. Allowing the reaction to warm prematurely can lead to decomposition and side reactions.[1]

    • Inert Atmosphere: The reaction is sensitive to air and moisture. Ensure your entire apparatus is dry and maintained under a positive pressure of an inert gas like nitrogen or argon.[3]

G Start Low Yield in Coupling Step CheckMoisture Are all reagents and solvents strictly anhydrous? Start->CheckMoisture CheckBase Is the base (e.g., NaHMDS) active and added correctly? CheckMoisture->CheckBase Yes Solution1 Dry solvents (e.g., over Na/benzophenone). Use fresh, sealed reagents. CheckMoisture->Solution1 No CheckTemp Was temperature maintained < 0°C during additions? CheckBase->CheckTemp Yes Solution2 Titrate base solution. Ensure slow, cold addition (>1.0 eq). CheckBase->Solution2 No Solution3 Improve cooling bath efficiency. Use a jacketed reactor for scale-up. CheckTemp->Solution3 No Success Yield Improved CheckTemp->Success Yes Solution1->CheckMoisture Solution2->CheckBase Solution3->CheckTemp

Caption: Troubleshooting logic for low yield in the coupling reaction.
Issue: Significant Impurity Formation
  • Q2: I'm observing a major byproduct that is difficult to separate from my desired imine intermediate. What could it be?

    A2: A likely byproduct is the result of di-substitution on the pyrazine ring or reaction at an unintended position.

    • Di-substituted Product: Although the C2 position is generally the most activated on the 2,3,5-trichloropyrazine ring for this type of reaction, using an excess of the imine anion or allowing the reaction to run for too long at elevated temperatures can lead to a second substitution at the C5 position. To mitigate this, use a slight excess of the trichloropyrazine (1.1 eq) and carefully monitor the reaction by TLC/LC-MS, stopping it once the starting material is consumed.

    • Isomeric Products: While less likely, substitution at the C3 position could occur. The identity of the byproduct can be confirmed using techniques like 2D NMR or by obtaining a crystal structure. Optimizing for regioselectivity often involves running the reaction at the lowest possible temperature that still allows for a reasonable reaction rate.

  • Q3: My final hydrochloride salt product is a dark brown or black solid, not the expected off-white or light tan color. What causes this?

    A3: Product discoloration is often due to trace impurities that polymerize or decompose under acidic conditions during the hydrolysis step.

    • Incomplete Purification of Intermediate: Ensure the imine intermediate from Step 1 is thoroughly purified before proceeding to the hydrolysis. Residual baseline impurities from the first step can degrade in acid.

    • Excessive Heat: Avoid heating the reaction during the acid hydrolysis step. The reaction should proceed readily at room temperature.

    • Air Oxidation: While less common for this specific compound, some amine salts can be sensitive to air oxidation, which is exacerbated by trace metal impurities. Performing the hydrolysis and filtration under a blanket of nitrogen can sometimes help. If the color persists, a final purification step such as recrystallization from a suitable solvent system (e.g., ethanol/ether) or a charcoal treatment may be necessary.

Frequently Asked Questions (FAQs)

  • Q1: Why is the diaryl imine protection strategy preferred over other methods?

    • A1: This strategy offers several advantages. It avoids the synthesis of 2-(halomethyl)-3,5-dichloropyrazine, which can be unstable, a potent lachrymator, and difficult to form selectively.[1] The imine intermediate is a stable solid that is easily purified, and the final deprotection is typically clean and high-yielding.

  • Q2: What are the best analytical techniques to monitor the reaction progress?

    • A2: For both steps, Thin Layer Chromatography (TLC) is an excellent, rapid method for qualitative monitoring. For more quantitative analysis and to confirm product identity, Liquid Chromatography-Mass Spectrometry (LC-MS) is ideal. For final product characterization, ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) should be used.[1][4]

  • Q3: How should I store the final this compound hydrochloride product?

    • A3: The hydrochloride salt is generally more stable than the free base. It should be stored in a tightly sealed container in a cool, dry place, protected from light.[2] Storing at 4°C is recommended for long-term stability.

  • Q4: Can I use a different base for the coupling reaction?

    • A4: Yes, other strong, non-nucleophilic bases like potassium tert-butoxide or lithium diisopropylamide (LDA) could potentially be used. However, hexamethyldisilazide salts (NaHMDS, KHMDS, LiHMDS) are often preferred as they generate a non-reactive silazane byproduct and are highly soluble in THF.[1] The choice of cation (Li+, Na+, K+) can sometimes influence regioselectivity and reaction rate.

Key Reaction Parameters Summary

ParameterStep 1 (Coupling)Step 2 (Hydrolysis)Rationale & Key Considerations
Key Reagents 2,3,5-Trichloropyrazine, N-(Diphenylmethylidene)methanamine, NaHMDSImine Intermediate, HCl in DioxaneNaHMDS is a strong, non-nucleophilic base. Anhydrous HCl prevents side reactions.
Solvent Anhydrous THFMTBE, Ethyl Acetate, or DioxaneTHF is ideal for stabilizing the imine anion. MTBE facilitates product precipitation.
Temperature -5°C to Room Temp0°C to Room TempLow temperature is critical for anion stability and selectivity in Step 1.[1]
Stoichiometry ~1.1 eq Pyrazine, ~1.05 eq Base~3.0-4.0 eq HClSlight excess of pyrazine prevents di-substitution. Excess acid ensures complete hydrolysis.
Typical Yield 70-85% (after purification)>90%Yields are dependent on purity of reagents and strict adherence to anhydrous conditions.
Work-up Aqueous NH₄Cl quench, extractionFiltration of precipitated saltQuench destroys excess base. Filtration provides simple isolation of the final product.

References

  • A Manufacturing Process to an Intermediate in the Synthesis of Acalabrutinib. ResearchGate. [Link]

  • US Patent US8513415B2: Preparation of C-pyrazine-methylamines.
  • (Z)-1-(3,5-Dichloro-2H-pyrrol-2-ylidene)-N,N-dimethylmethanamine. MDPI. [Link]

  • Synthesis and biological studies of novel chlorophenyl-(pyridinyl)- methylamine hydrochloride derivatives. Der Pharma Chemica. [Link]

Sources

Technical Support Center: Synthesis of (3,5-Dichloropyrazin-2-yl)methanamine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of (3,5-Dichloropyrazin-2-yl)methanamine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and byproducts encountered during the synthesis of this key intermediate. Here, we provide in-depth troubleshooting guides and frequently asked questions to ensure the integrity and success of your experiments.

Troubleshooting Guide: Identifying and Mitigating Common Byproducts

This section addresses specific issues you might encounter during the synthesis of this compound, primarily from the reduction of 3,5-dichloropyrazine-2-carbonitrile.

Question 1: My reaction seems incomplete, and I'm observing a significant amount of starting material in my crude product analysis. What could be the issue?

Answer:

The presence of unreacted 3,5-dichloropyrazine-2-carbonitrile is a common issue and can be attributed to several factors related to the reduction reaction.

  • Causality:

    • Insufficient Reducing Agent: The stoichiometry of the reducing agent (e.g., Lithium Aluminum Hydride (LAH), Sodium Borohydride with an additive, or catalytic hydrogenation pressure) may be inadequate for the complete conversion of the nitrile.

    • Deactivated Catalyst: In the case of catalytic hydrogenation, the catalyst (e.g., Palladium on carbon, Raney Nickel) may have lost its activity due to improper handling, storage, or poisoning by impurities in the starting material or solvent.

    • Low Reaction Temperature or Time: The reaction may not have been allowed to proceed for a sufficient duration or at an optimal temperature to ensure full conversion.

  • Troubleshooting Protocol:

    • Verify Reagent Stoichiometry: Carefully recalculate and ensure at least the required stoichiometric amount of the reducing agent is used. For powerful hydrides like LAH, a slight excess is often employed.

    • Assess Catalyst Activity: If using catalytic hydrogenation, use a fresh batch of catalyst or test the activity of the current batch on a known standard.

    • Optimize Reaction Conditions: Gradually increase the reaction time and/or temperature, monitoring the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

    • Purification: Unreacted starting material can often be removed by column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes.

Question 2: My mass spectrometry and NMR data show the presence of species with molecular weights corresponding to the addition of water. What are these byproducts and how can I avoid them?

Answer:

The presence of water-adducts points to hydrolysis of the nitrile or the intermediate imine. The most common hydrolysis-related byproducts are 3,5-dichloropyrazine-2-carboxamide and 3,5-dichloropyrazine-2-carboxylic acid. The corresponding aldehyde, 3,5-dichloropyrazine-2-carbaldehyde, can also be formed from the hydrolysis of the intermediate imine.

  • Causality:

    • Presence of Moisture: The primary cause is the presence of water in the reaction solvent or from atmospheric moisture. Nitriles and the intermediate imines formed during reduction are susceptible to hydrolysis, especially under acidic or basic conditions.

    • Workup Conditions: The aqueous workup conditions, if not carefully controlled (e.g., prolonged exposure to acidic or basic conditions), can promote the hydrolysis of any unreacted starting material or the intermediate imine.

  • Mitigation and Prevention Protocol:

    • Anhydrous Conditions: Ensure all glassware is thoroughly dried, and use anhydrous solvents. Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) is highly recommended.

    • Controlled Workup: Perform the aqueous workup at low temperatures and minimize the time the reaction mixture is in contact with the aqueous phase. Neutralize the reaction mixture promptly.

    • Purification: These more polar byproducts can typically be separated from the desired amine by column chromatography. A polar solvent system, such as methanol in dichloromethane, may be required to elute the carboxylic acid and amide.

Question 3: I am using catalytic hydrogenation and my final product is a mixture containing compounds with fewer than two chlorine atoms. What is happening?

Answer:

The loss of chlorine atoms from the pyrazine ring is a classic example of dehalogenation, a common side reaction during catalytic hydrogenation.

  • Causality:

    • Catalyst and Hydrogen Source: Catalytic hydrogenation, particularly with catalysts like Palladium on carbon (Pd/C), can readily reduce aryl halides. The chlorine atoms on the electron-deficient pyrazine ring are susceptible to hydrogenolysis. This can lead to the formation of (5-chloropyrazin-2-yl)methanamine and, in more extensive cases, pyrazin-2-ylmethanamine.

    • Reaction Conditions: Prolonged reaction times, elevated hydrogen pressure, and high temperatures can increase the extent of dehalogenation.

  • Troubleshooting and Control:

    • Catalyst Selection: Consider using a less active catalyst or a catalyst known to be less prone to dehalogenation.

    • Optimize Reaction Conditions: Carefully monitor the reaction and stop it as soon as the starting material is consumed. Use the lowest effective hydrogen pressure and temperature.

    • Alternative Reducing Agents: If dehalogenation is a persistent issue, switching to a chemical reducing agent like LAH or a borane complex, which do not typically cause dehalogenation of aryl chlorides, is advisable.

    • Purification: Separating the dehalogenated byproducts from the desired product can be challenging due to their similar polarities. Careful column chromatography or preparative HPLC may be necessary.

Question 4: I'm observing some high molecular weight impurities in my mass spectrum. Could this be dimerization?

Answer:

Yes, the formation of dimers is a possibility, especially if reactive intermediates are generated.

  • Causality:

    • Radical Reactions: Some reaction conditions might promote the formation of radical intermediates, which can then dimerize.

    • Condensation Reactions: The product amine can potentially react with any aldehyde byproduct present, leading to the formation of an imine and subsequent side reactions that could result in dimeric structures. Dimerization of the starting material can also occur under certain conditions.[1]

  • Mitigation Strategies:

    • Control Reaction Conditions: Avoid conditions that favor radical formation, such as high temperatures or exposure to UV light.

    • Efficient Reduction: Ensure the rapid and complete reduction of the nitrile to the amine to minimize the concentration of reactive intermediates.

    • Purification: Dimeric byproducts are significantly less volatile and often have different polarity compared to the monomeric product, making them separable by column chromatography or distillation/sublimation if the desired product is sufficiently volatile.

Byproduct Summary Table

Byproduct NameChemical StructureCommon CauseMitigation Strategy
3,5-dichloropyrazine-2-carbonitrileCl-C4H N2(Cl)-CNIncomplete reactionIncrease reducing agent, optimize reaction time/temp
3,5-dichloropyrazine-2-carboxamideCl-C4H N2(Cl)-CONH2Hydrolysis of nitrileUse anhydrous conditions, controlled workup
3,5-dichloropyrazine-2-carboxylic acidCl-C4H N2(Cl)-COOHHydrolysis of nitrile/imineUse anhydrous conditions, controlled workup
3,5-dichloropyrazine-2-carbaldehydeCl-C4H N2(Cl)-CHOHydrolysis of intermediate imineUse anhydrous conditions, controlled workup
(5-chloropyrazin-2-yl)methanamineCl-C4H2N2-CH2NH2DehalogenationUse chemical reducing agent instead of catalytic hydrogenation
Dimeric SpeciesHigh Molecular WeightRadical or condensation reactionsControl reaction conditions, ensure efficient reduction

Reaction Pathway and Byproduct Formation

Synthesis_Byproducts cluster_main Main Synthetic Route cluster_byproducts Common Byproducts Start 3,5-Dichloropyrazine-2-carbonitrile Product This compound Start->Product Reduction (e.g., LAH, H2/Catalyst) Incomplete Unreacted Starting Material Start->Incomplete Incomplete Reaction Hydrolysis1 3,5-Dichloropyrazine-2-carboxamide Start->Hydrolysis1 Hydrolysis Dehalogenation (5-Chloropyrazin-2-yl)methanamine Product->Dehalogenation Over-reduction (H2/Catalyst) Dimer Dimeric Byproducts Product->Dimer Side Reaction Hydrolysis2 3,5-Dichloropyrazine-2-carboxylic acid Hydrolysis1->Hydrolysis2 Further Hydrolysis

Caption: Synthetic pathway and common byproduct formation.

Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable method for synthesizing this compound?

A1: The most frequently reported and generally reliable method is the reduction of 3,5-dichloropyrazine-2-carbonitrile. This can be achieved using a variety of reducing agents. For laboratory scale, Lithium Aluminum Hydride (LAH) in an anhydrous ether solvent like THF is very effective. For larger scale synthesis, catalytic hydrogenation may be considered, but with careful control to avoid dehalogenation.

Q2: How can I monitor the progress of the reduction reaction?

A2: Thin Layer Chromatography (TLC) is a quick and effective way to monitor the reaction. The starting nitrile is significantly less polar than the product amine. A suitable solvent system might be 20-50% ethyl acetate in hexanes. The disappearance of the starting material spot and the appearance of a new, more polar spot (which stays closer to the baseline) indicates the progress of the reaction. For more quantitative analysis, HPLC or GC can be used.[2]

Q3: What are the key safety precautions I should take when working with LAH for this synthesis?

A3: Lithium Aluminum Hydride is a highly reactive and pyrophoric reagent. It reacts violently with water and other protic solvents to release hydrogen gas, which is flammable.

  • Always work in a fume hood.

  • Use anhydrous solvents and oven-dried glassware.

  • Perform the reaction under an inert atmosphere (nitrogen or argon).

  • Add the LAH slowly and in portions to a cooled solution of the nitrile.

  • Quench the reaction carefully at low temperature by the slow, dropwise addition of a quenching agent (e.g., ethyl acetate, followed by aqueous sodium hydroxide or a Fieser workup).

Q4: Are there alternative synthetic routes that avoid the nitrile reduction?

A4: While less common, an alternative could involve the amination of a pre-functionalized pyrazine, such as 2-(chloromethyl)-3,5-dichloropyrazine. However, chloromethyl-heterocycles can be lachrymatory and unstable, and this route may present its own set of challenges, including the potential for over-alkylation of the amine.

Troubleshooting Workflow

Troubleshooting_Workflow cluster_issues Identify Issue cluster_causes Potential Cause cluster_solutions Corrective Action start Analyze Crude Product (TLC, LC-MS, NMR) issue1 High amount of starting material? start->issue1 issue2 Unexpected polar impurities? start->issue2 issue3 Product with lower mass (loss of Cl)? start->issue3 issue4 High molecular weight impurities? start->issue4 cause1 Incomplete Reaction issue1->cause1 cause2 Hydrolysis issue2->cause2 cause3 Dehalogenation issue3->cause3 cause4 Dimerization issue4->cause4 solution1 Increase reducing agent / reaction time / temperature cause1->solution1 solution2 Use anhydrous conditions / controlled workup cause2->solution2 solution3 Switch to chemical reducing agent / optimize hydrogenation cause3->solution3 solution4 Control temperature / ensure efficient reaction cause4->solution4

Caption: A logical workflow for troubleshooting byproduct formation.

References

  • Impurity Profiling With Use of Hyphenated Techniques. Asian Journal of Research in Chemistry. Available at: [Link]

  • Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview. Research and Reviews. Available at: [Link]

  • Simultaneous Dehalogenation and Hydrogenation in Sonogashira Coupling. National Institutes of Health. Available at: [Link]

  • Pyrazine alkaloids via dimerization of amino acid-derived α-amino aldehydes: biomimetic synthesis of 2,5-diisopropylpyrazine, 2,5-bis(3-indolylmethyl)pyrazine and actinopolymorphol C. Royal Society of Chemistry. Available at: [Link]

  • Method for preparing 3,6-dichloropyrazine-2-carbonitrile. Google Patents.

Sources

Technical Support Center: Optimizing the Synthesis of (3,5-Dichloropyrazin-2-yl)methanamine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of (3,5-Dichloropyrazin-2-yl)methanamine. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important chemical intermediate. Here, you will find troubleshooting advice and frequently asked questions (FAQs) to help you improve the yield and purity of your product.

I. Introduction to the Synthesis and its Challenges

This compound is a valuable building block in the synthesis of various pharmaceutical compounds. Its preparation typically involves the selective amination of 2,3,5-trichloropyrazine. The primary challenge in this synthesis is achieving high regioselectivity for the substitution at the C2 position, while avoiding side reactions that lead to the formation of isomers and other impurities. This guide will provide you with the technical insights and practical steps to overcome these challenges and optimize your synthetic protocol.

II. Synthetic Pathway Overview

The synthesis of this compound from 2,3,5-trichloropyrazine is a nucleophilic aromatic substitution (SNAr) reaction. The reactivity of the chlorine atoms on the pyrazine ring is influenced by the nitrogen atoms in the ring, which are electron-withdrawing. This makes the chlorine atoms susceptible to nucleophilic attack.

Synthetic Pathway 2,3,5-Trichloropyrazine 2,3,5-Trichloropyrazine This compound This compound 2,3,5-Trichloropyrazine->this compound Aminating Agent, Base, Solvent

Caption: General synthetic scheme for this compound.

III. Troubleshooting Guide: Common Issues and Solutions

This section addresses common problems encountered during the synthesis and provides actionable solutions to improve your reaction outcomes.

Q1: My reaction yield is consistently low. What are the likely causes and how can I improve it?

A1: Low yields are a frequent issue and can stem from several factors. Here’s a systematic approach to diagnose and resolve the problem:

  • Sub-optimal Reaction Temperature: The temperature plays a critical role in the selective substitution of chlorine atoms on the pyrazine ring.

    • Causality: In polychlorinated heteroaromatic systems, the reactivity of the different halogen atoms can be temperature-dependent. For 2,4,6-trichloro-1,3,5-triazine, a related compound, mono-substitution is favored at or below 0°C, di-substitution at room temperature, and tri-substitution at higher temperatures.[1][2] A similar principle applies to 2,3,5-trichloropyrazine.

    • Solution: We recommend starting with a low temperature (e.g., 0°C to room temperature) to favor mono-substitution at the most reactive site. You can then gradually increase the temperature while monitoring the reaction progress by TLC or LC-MS to find the optimal balance between reaction rate and selectivity.

  • Inappropriate Choice of Base: The base is crucial for neutralizing the HCl generated during the reaction and for activating the nucleophile.

    • Causality: A base that is too strong can lead to side reactions, such as the decomposition of the starting material or product. A base that is too weak will result in a slow or incomplete reaction.

    • Solution: Non-nucleophilic organic bases like triethylamine (TEA) or diisopropylethylamine (DIPEA) are generally preferred. Inorganic bases such as potassium carbonate (K2CO3) can also be effective. It is important to use a stoichiometric amount or a slight excess of the base.

  • Choice of Aminating Agent and Protection Strategy: Direct amination with methanamine can be challenging due to its high volatility and reactivity, which can lead to over-reaction.

    • Causality: Using a protected form of the amine, such as a carbamate or an imine, can improve selectivity and handling. The protecting group can be removed in a subsequent step. A process for a similar compound, (3-chloropyrazin-2-yl)methanamine, involves reacting 2,3-dichloropyrazine with a diaryl imine followed by hydrolysis.[1]

    • Solution: Consider using a protected aminating agent like N-(diphenylmethylidene)methanamine. This allows for a more controlled reaction. The imine can be cleaved under acidic conditions to yield the desired primary amine.

  • Solvent Effects: The solvent can significantly influence the reaction rate and selectivity.

    • Causality: Polar aprotic solvents like dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or acetonitrile (ACN) are generally good choices for SNAr reactions as they can solvate the charged intermediate (Meisenheimer complex) and accelerate the reaction.

    • Solution: Experiment with different polar aprotic solvents to find the one that gives the best results for your specific reaction conditions.

Summary of Recommended Starting Conditions:

ParameterRecommended ConditionRationale
Temperature 0°C to RTFavors selective mono-substitution.
Base Triethylamine or DIPEANon-nucleophilic, minimizes side reactions.
Aminating Agent Protected form (e.g., imine)Better control over reactivity.
Solvent Polar aprotic (e.g., DMF, ACN)Stabilizes the reaction intermediate.
Q2: I am observing multiple spots on my TLC plate, indicating the formation of by-products. How can I identify and minimize them?

A2: The formation of by-products is a common challenge in the synthesis of this compound. Here's how to address this issue:

  • Understanding the Reactivity of 2,3,5-Trichloropyrazine: The key to minimizing by-products lies in understanding the relative reactivity of the three chlorine atoms.

    • Causality: The chlorine atom at the C2 position is generally the most susceptible to nucleophilic attack due to the activating effect of the adjacent nitrogen atoms. However, substitution at the C3 and C5 positions can also occur, leading to isomeric impurities. The presence of an electron-donating group at the 2-position of a dichloropyrazine can promote substitution at the 3-position.[3]

    • Solution: To favor substitution at the C2 position, it is crucial to control the reaction conditions, particularly the temperature and the stoichiometry of the reagents. Using a slight excess of the aminating agent can help drive the reaction to completion at the desired position without promoting further substitution.

  • Common By-products and their Formation:

    • Disubstituted Products: These arise from the reaction of the desired product with another molecule of the aminating agent.

    • Isomeric Mono-substituted Products: Substitution at the C3 or C5 position leads to the formation of (2,5-dichloropyrazin-3-yl)methanamine or (2,3-dichloropyrazin-5-yl)methanamine.

    • Hydrolysis Products: If water is present in the reaction mixture, hydrolysis of the starting material or product can occur, leading to the formation of corresponding pyrazinols.

Troubleshooting Workflow for By-product Formation:

By-product Troubleshooting Multiple Spots on TLC Multiple Spots on TLC Identify By-products (LC-MS, NMR) Identify By-products (LC-MS, NMR) Multiple Spots on TLC->Identify By-products (LC-MS, NMR) Disubstituted Products Disubstituted Products Identify By-products (LC-MS, NMR)->Disubstituted Products Higher MW Isomeric Products Isomeric Products Identify By-products (LC-MS, NMR)->Isomeric Products Same MW Lower Temperature\nUse Stoichiometric Amine Lower Temperature Use Stoichiometric Amine Disubstituted Products->Lower Temperature\nUse Stoichiometric Amine Optimize Solvent\nUse Bulky Protecting Group Optimize Solvent Use Bulky Protecting Group Isomeric Products->Optimize Solvent\nUse Bulky Protecting Group

Caption: A workflow for identifying and minimizing by-products.

IV. Frequently Asked Questions (FAQs)

Q3: What is the best method for purifying the final product?

A3: The choice of purification method depends on the nature and quantity of the impurities.

  • Column Chromatography: This is a versatile method for separating the desired product from by-products and unreacted starting materials. A silica gel column with a gradient elution of ethyl acetate in hexanes is a good starting point.

  • Recrystallization: If the crude product is a solid and has a relatively high purity, recrystallization can be an effective method for removing minor impurities. Experiment with different solvent systems, such as ethanol/water or ethyl acetate/hexanes.

  • Acid-Base Extraction: Since the product is an amine, it can be converted to its hydrochloride salt by treatment with HCl. This salt may have different solubility properties, allowing for purification by precipitation or extraction. The free base can then be regenerated by treatment with a base.

Q4: How can I confirm the identity and purity of my this compound?

A4: A combination of analytical techniques should be used for comprehensive characterization:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • 1H NMR: Expect to see a singlet for the pyrazine ring proton and signals for the CH2 and NH2 protons of the methanamine group.

    • 13C NMR: This will show the characteristic signals for the carbon atoms of the dichloropyrazine ring and the methylene carbon.

  • Mass Spectrometry (MS): This will confirm the molecular weight of the product. The isotopic pattern of the two chlorine atoms will be a characteristic feature in the mass spectrum.

  • High-Performance Liquid Chromatography (HPLC): HPLC is an excellent tool for assessing the purity of the final product and for quantifying any impurities.

Expected Analytical Data:

TechniqueExpected Observations
1H NMR Singlet for pyrazine proton, signals for CH2 and NH2.
13C NMR Signals for dichloropyrazine ring carbons and methylene carbon.
Mass Spec Molecular ion peak corresponding to C5H5Cl2N3 with characteristic chlorine isotope pattern.
HPLC A single major peak for the pure product.

V. Experimental Protocols

Protocol 1: Synthesis of this compound via an Imine Intermediate

Step 1: Formation of the Imine

  • To a solution of methanamine (1.0 eq.) in a suitable solvent (e.g., dichloromethane), add benzophenone (1.0 eq.).

  • Stir the mixture at room temperature until the reaction is complete (monitor by TLC).

  • Remove the solvent under reduced pressure to obtain the crude N-(diphenylmethylidene)methanamine.

Step 2: Nucleophilic Aromatic Substitution

  • Dissolve 2,3,5-trichloropyrazine (1.0 eq.) in a polar aprotic solvent (e.g., DMF).

  • Add the crude imine from Step 1 (1.1 eq.) and a non-nucleophilic base (e.g., triethylamine, 1.2 eq.).

  • Stir the reaction mixture at room temperature and monitor its progress by TLC or LC-MS.

  • Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

Step 3: Hydrolysis of the Imine

  • Dissolve the crude product from Step 2 in a suitable solvent (e.g., THF).

  • Add an aqueous solution of a strong acid (e.g., 2M HCl).

  • Stir the mixture at room temperature until the deprotection is complete (monitor by TLC).

  • Neutralize the reaction mixture with a base (e.g., saturated sodium bicarbonate solution).

  • Extract the product with an organic solvent, dry the organic layer, and concentrate to obtain the crude this compound.

Step 4: Purification

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

  • Combine the fractions containing the pure product and remove the solvent to yield the final product.

VI. References

  • Recent applications of 2,4,6-trichloro-1,3,5-triazine and its derivatives in organic synthesis. (2006). Tetrahedron, 62(40), 9507-9522. [Link]

  • Synthesis, characterization and evaluation of 1,3,5-triazine aminobenzoic acid derivatives for their antimicrobial activity. (2017). BMC Chemistry, 11(1), 46. [Link]

  • A Manufacturing Process to an Intermediate in the Synthesis of Acalabrutinib. (2020). Organic Process Research & Development, 24(10), 2176-2184. [Link]

  • US Patent US8513415B2, Preparation of C-pyrazine-methylamines.

  • Exploring the Orthogonal Chemoselectivity of 2,4,6-Trichloro-1,3,5-Triazine (TCT) as a Trifunctional Linker With Different Nucleophiles: Rules of the Game. (2018). Frontiers in Chemistry, 6, 517. [Link]

  • Studies on the Regioselective Nucleophilic Aromatic Substitution (SNAr) Reaction of 2-Substituted 3,5-Dichloropyrazines. (2005). Bulletin of the Korean Chemical Society, 26(11), 1805-1808. [Link]

  • Kinetics of Substitution of 2-Chloropyrimidine and 2,4,6-Trichloro-1 ,3,5-triazi. (1976). Journal of the Indian Chemical Society, 53, 949-951. [Link]

Sources

Technical Support Center: Synthesis of (3,5-Dichloropyrazin-2-yl)methanamine

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for the synthesis of (3,5-Dichloropyrazin-2-yl)methanamine, a key building block in pharmaceutical research. The content is structured to address common challenges encountered during the reduction of 3,5-Dichloropyrazine-2-carbonitrile, the most prevalent precursor.

Part 1: Synthesis Overview

The synthesis of this compound typically involves the reduction of the nitrile group of 3,5-Dichloropyrazine-2-carbonitrile. The choice of reducing agent and reaction conditions is critical to achieving a high yield and purity of the desired primary amine. The two main approaches are catalytic hydrogenation and chemical reduction with metal hydrides.

General Reaction Scheme:

This seemingly straightforward transformation is often complicated by side reactions and purification challenges. This guide will address these issues in a practical, question-and-answer format.

Part 2: Troubleshooting and Frequently Asked Questions (FAQs)

Low or No Yield of the Desired Product

Q: My reduction of 3,5-Dichloropyrazine-2-carbonitrile is resulting in a complex mixture with very little of the target amine. What are the potential causes?

A: A low yield of this compound can stem from several factors, ranging from the quality of the starting material to the reaction conditions. Here's a systematic approach to troubleshooting:

  • Starting Material Integrity:

    • Purity of 3,5-Dichloropyrazine-2-carbonitrile: Impurities in the starting nitrile can interfere with the reduction. It is advisable to verify the purity of the starting material by techniques such as NMR or melting point analysis. The synthesis of the precursor itself can sometimes introduce impurities.[1]

    • Moisture: For reductions using moisture-sensitive reagents like Lithium Aluminum Hydride (LiAlH4), ensure that the starting material and solvent are rigorously dried.

  • Reaction Conditions:

    • Choice of Reducing Agent: The reactivity of the reducing agent is paramount. LiAlH4 is a very strong reducing agent capable of reducing a wide range of functional groups, while catalytic hydrogenation offers a milder alternative but with its own set of challenges.[2][3][4]

    • Temperature Control: Some reduction reactions are highly exothermic. Poor temperature control can lead to side reactions and decomposition of the product.

    • Solvent Selection: The solvent can significantly influence the reaction. For LiAlH4 reductions, ethereal solvents like THF or diethyl ether are standard. For catalytic hydrogenation, alcohols or ethyl acetate are common choices.

  • Catalyst Activity (for Catalytic Hydrogenation):

    • Catalyst Deactivation: The catalyst (e.g., Palladium on carbon, Raney Nickel) can be poisoned by impurities in the substrate or solvent.

    • Insufficient Catalyst Loading: The amount of catalyst may be too low for the reaction to proceed efficiently.

Formation of Side Products

Q: I am observing significant amounts of secondary and/or tertiary amine byproducts in my catalytic hydrogenation. How can I improve the selectivity for the primary amine?

A: The formation of secondary and tertiary amines is a well-known issue in the catalytic hydrogenation of nitriles.[5][6][7] This occurs through the reaction of the initially formed primary amine with the intermediate imine, followed by further reduction.

Mechanism of Side Product Formation:

G Nitrile R-C≡N Imine R-CH=NH (Intermediate) Nitrile->Imine + H2 PrimaryAmine R-CH2-NH2 (Desired Product) Imine->PrimaryAmine + H2 SecondaryImine R-CH=N-CH2-R Imine->SecondaryImine + R-CH2-NH2 - NH3 SecondaryAmine (R-CH2)2NH (Side Product) SecondaryImine->SecondaryAmine + H2

Caption: Formation of secondary amine byproduct during nitrile hydrogenation.

Strategies to Enhance Primary Amine Selectivity:

  • Addition of Ammonia: Conducting the hydrogenation in the presence of ammonia can suppress the formation of secondary amines by shifting the equilibrium away from the condensation reaction between the primary amine and the imine intermediate.

  • Acidic or Basic Additives: The addition of a small amount of acid or base can modify the catalyst surface and influence selectivity.

  • Catalyst Choice: Different catalysts exhibit varying selectivities. Raney Nickel or Cobalt catalysts are often used for nitrile reductions to primary amines.[7] Atomically dispersed palladium catalysts have also shown high selectivity.[5]

  • Reaction Conditions:

    • Lower Temperature: Running the reaction at a lower temperature can disfavor the side reactions.

    • High Hydrogen Pressure: Increased hydrogen pressure can promote the direct reduction of the imine to the primary amine before it can react further.

Q: My LiAlH4 reduction is not clean. What are the potential side reactions and how can I avoid them?

A: While LiAlH4 is a powerful reducing agent for nitriles, improper handling and reaction conditions can lead to side reactions.[2][3]

  • Over-reduction: Although less common with a simple nitrile, highly activated substrates could potentially undergo further reactions.

  • Reaction with the Pyrazine Ring: The highly reactive nature of LiAlH4 could potentially lead to reactions with the dichloropyrazine ring, although this is less likely under standard conditions.

  • Work-up Issues: The quenching of the reaction is a critical step. Improper quenching can lead to the formation of aluminum salt emulsions that are difficult to filter and can trap the product. A standard Fieser work-up (sequential addition of water, aqueous NaOH, and then more water) is often effective.

Troubleshooting LiAlH4 Reductions:

IssuePotential CauseRecommended Solution
Incomplete Reaction Insufficient LiAlH4, poor quality reagent, or low reaction temperature.Use a fresh bottle of LiAlH4, ensure an excess of the reagent (typically 1.5-2 equivalents), and consider gentle warming if the reaction is sluggish.
Difficult Work-up Formation of gelatinous aluminum salts.Follow a standard Fieser work-up procedure carefully. Ensure vigorous stirring during quenching.
Low Isolated Yield Product is trapped in the aluminum salts or is lost during extraction.Thoroughly wash the aluminum salts with a suitable organic solvent (e.g., THF, ethyl acetate) after filtration. Perform multiple extractions of the aqueous layer.
Purification Difficulties

Q: I'm struggling to purify this compound from the reaction mixture. What are the recommended purification techniques?

A: The basic nature of the amine product can make purification by standard silica gel chromatography challenging due to streaking.

  • Acid-Base Extraction: One of the most effective methods for purifying amines is to perform an acid-base extraction.

    • Dissolve the crude reaction mixture in an organic solvent (e.g., ethyl acetate, dichloromethane).

    • Extract the organic layer with an aqueous acid solution (e.g., 1M HCl). The amine will be protonated and move into the aqueous layer.

    • Wash the aqueous layer with an organic solvent to remove neutral and acidic impurities.

    • Basify the aqueous layer with a base (e.g., NaOH, Na2CO3) to deprotonate the amine, which will then precipitate or can be extracted back into an organic solvent.

    • Dry the organic layer over an anhydrous drying agent (e.g., Na2SO4, MgSO4), filter, and concentrate to obtain the purified amine.

  • Chromatography on Treated Silica Gel: If chromatography is necessary, consider using silica gel that has been treated with a base, such as triethylamine, to reduce tailing. A typical mobile phase could be a gradient of methanol in dichloromethane, with a small percentage of triethylamine or ammonium hydroxide added.

  • Crystallization/Trituration: If the product is a solid, crystallization from a suitable solvent system or trituration with a non-polar solvent can be effective for removing impurities.[8]

Reaction Monitoring

Q: What are the best ways to monitor the progress of the reduction reaction?

A: Effective reaction monitoring is crucial for determining the reaction endpoint and preventing the formation of byproducts.

  • Thin Layer Chromatography (TLC): TLC is a quick and convenient method. The disappearance of the starting nitrile spot and the appearance of the product spot (which can be visualized with a suitable stain like ninhydrin for the amine) indicates the reaction's progress.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is an excellent technique for monitoring the reaction as it can separate and identify the starting material, product, and any volatile byproducts.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): For less volatile compounds, LC-MS provides similar information to GC-MS.

Troubleshooting Workflow:

G Start Low Yield or Impure Product CheckSM Check Starting Material Purity (NMR, MP) Start->CheckSM SM_OK Starting Material is Pure CheckSM->SM_OK Yes SM_NotOK Purify Starting Material CheckSM->SM_NotOK No AnalyzeReaction Analyze Reaction Conditions SM_OK->AnalyzeReaction SM_NotOK->Start CheckCatalyst Catalytic Hydrogenation Issues? AnalyzeReaction->CheckCatalyst CheckHydride LiAlH4 Reduction Issues? AnalyzeReaction->CheckHydride OptimizeHydrogenation Optimize Hydrogenation: - Add NH3 - Change Catalyst - Adjust T/P CheckCatalyst->OptimizeHydrogenation Yes OptimizeHydride Optimize LiAlH4 Reaction: - Use Fresh Reagent - Ensure Anhydrous Conditions - Careful Work-up CheckHydride->OptimizeHydride Yes Purification Review Purification Strategy OptimizeHydrogenation->Purification OptimizeHydride->Purification AcidBase Implement Acid-Base Extraction Purification->AcidBase Chromatography Use Treated Silica Gel Purification->Chromatography Success High Yield, Pure Product AcidBase->Success Chromatography->Success

Caption: A decision tree for troubleshooting the synthesis.

References

  • A Manufacturing Process to an Intermediate in the Synthesis of Acalabrutinib. (n.d.). ResearchGate.
  • Tuning the selectivity of catalytic nitriles hydrogenation by structure regulation in atomically dispersed Pd catalysts. (2021). PMC - NIH.
  • Route Development toward a Pyrazine Building Block to Enable Early Scale-Up Campaigns. (2025). ACS Publications.
  • Method for preparing 3,6-dichloropyrazine-2-carbonitrile. (n.d.). Google Patents.
  • Synthesis of 3,5-dichloropyrazine-2,6-dicarbonitrile. (n.d.). ResearchGate.
  • Selective Heterogeneous Catalytic Hydrogenation of Nitriles to Primary Amines. (2018). Periodica Polytechnica.
  • LAH, Lithium aluminum hydride, Lithium tetrahydridoaluminate. (n.d.). Organic Chemistry Portal.
  • Selective Heterogeneous Catalytic Hydrogenation of Nitriles to Primary Amines. (2018). ResearchGate.
  • Synthesis of Chiral Piperazines via Hydrogenation of Pyrazines Activated by Alkyl Halides. (n.d.). ACS Publications.
  • Electrocatalytic Hydrogenation of Pyridines and Other Nitrogen-Containing Aromatic Compounds. (n.d.). Journal of the American Chemical Society.
  • 1-(3,5-dichloropyrazin-2-yl)methanamine hydrochloride. (n.d.). PubChem.
  • LiAlH4. (n.d.). Imperial College London.
  • Preparation of C-pyrazine-methylamines. (n.d.). Google Patents.
  • (Z)-1-(3,5-Dichloro-2H-pyrrol-2-ylidene)-N,N-dimethylmethanamine. (n.d.). MDPI.
  • Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. (2023). Master Organic Chemistry.
  • Reductions using NaBH4, LiAlH4. (2020). Chemistry LibreTexts.
  • Reductions. (n.d.). UT Southwestern Medical Center.
  • Synthesis and Research Applications of 3-Chloropyrazine-2-carbonitrile in Drug Discovery. (2023). BenchChem.
  • 3,6-Dichloropyrazine-2-carbonitrile. (n.d.). PubChem.
  • (3-Chloropyrazin-2-yl)methanamine. (n.d.). PubChem.

Sources

Stability issues of (3,5-Dichloropyrazin-2-yl)methanamine under different conditions

Author: BenchChem Technical Support Team. Date: January 2026

Answering the user's request.## Technical Support Center: (3,5-Dichloropyrazin-2-yl)methanamine

Prepared by the Office of the Senior Application Scientist

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with this compound. It addresses common stability issues encountered during storage, handling, and experimentation, offering troubleshooting advice and validated protocols to ensure experimental integrity and reproducibility.

Frequently Asked Questions (FAQs)

Q1: What are the optimal long-term storage conditions for this compound?

A1: For optimal long-term stability, solid this compound or its hydrochloride salt should be stored at 4°C or lower, under an inert atmosphere (e.g., argon or nitrogen), and protected from light.[1] The primary amine is susceptible to oxidation, and the chlorinated pyrazine ring can be sensitive to moisture. Amines are known to be hygroscopic, meaning they can absorb moisture from the air, which could potentially lead to hydrolysis or degradation over time.[2] Proper sealing is critical to prevent exposure to atmospheric moisture and oxygen.

Q2: Which solvents are recommended for preparing stock solutions? What should be avoided?

A2: High-purity, anhydrous aprotic solvents such as Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), or Dioxane are recommended for stock solutions intended for long-term storage. When preparing solutions, always use dry solvents to minimize water content.[3]

Avoid:

  • Protic Solvents (e.g., Methanol, Ethanol, Water): While the compound may be soluble, long-term storage in these solvents is discouraged. The primary amine can engage in hydrogen bonding and acid-base reactions, and there is a higher risk of nucleophilic substitution (hydrolysis) at the chloro-positions of the pyrazine ring, especially under non-neutral pH conditions.

  • Acidic Solvents/Buffers: Strong acidic conditions can lead to the formation of salts, but may also accelerate the hydrolysis of the C-Cl bonds.

  • Solvents containing reactive impurities: Peroxides in aged ethers (like THF or Dioxane) can oxidize the amine group. Always use fresh, high-purity solvents.

Q3: Is the compound sensitive to light?

A3: Yes, compounds containing a pyrazine ring can be susceptible to photodegradation. The pyrazine core can absorb UV light, leading to electronic excitation and subsequent decay pathways that may involve chemical reactions or degradation.[4][5] While specific studies on this molecule are not publicly available, it is best practice to protect both the solid material and its solutions from light by using amber vials and minimizing exposure during handling.[6]

Troubleshooting Guide: Experimental Stability Issues

This section addresses specific problems you may encounter during your experiments.

Issue 1: My compound shows rapid degradation when dissolved in an aqueous buffer for a biological assay.

  • Question: I dissolved this compound in a pH 5.5 acetate buffer for my experiment. After a few hours at room temperature, LC-MS analysis shows multiple new peaks and a significant decrease in the parent compound. What is happening?

  • Answer & Troubleshooting Workflow:

    This is a classic case of pH-dependent instability. The combination of a primary amine and two electron-withdrawing chlorine atoms on a pyrazine ring creates a molecule susceptible to several degradation pathways, particularly in aqueous and non-neutral pH environments.

    Potential Causes:

    • Acid-Catalyzed Hydrolysis: The pyrazine nitrogens can be protonated at pH 5.5. This makes the aromatic ring more electron-deficient and activates the C-Cl bonds towards nucleophilic attack by water, leading to mono- or di-hydroxylated impurities.

    • General Instability: The compound may simply be unstable in aqueous environments for extended periods, regardless of pH.

    dot

Issue 2: I observe unexpected adducts or degradation products in my mass spectrometry analysis, even when using aprotic solvents.

  • Question: My LC-MS analysis of a freshly prepared sample in acetonitrile shows the correct mass, but also a +16 Da peak and a peak corresponding to the loss of HCl. What could be the cause?

  • Answer & Potential Degradation Pathways:

    Observing these impurities suggests that the compound is sensitive to more than just hydrolysis. The primary amine and dichloropyrazine core are both reactive functional groups.

    Potential Causes & Products:

    • Oxidation (+16 Da): The primary amine is susceptible to oxidation, which can form a hydroxylamine or nitroso derivative. This is often caused by dissolved oxygen in the solvent or exposure to air.

    • Dehydrochlorination (-36 Da): While less common without a catalyst or heat, intramolecular reactions or reactions with trace impurities in the solvent could potentially lead to the elimination of HCl.

    • Reaction with Solvent: Acetonitrile is generally stable, but trace amounts of water can still cause hydrolysis. If using solvents like methanol, you might observe methoxy-substituted byproducts.

    dot

    DegradationPathways cluster_oxidation Oxidation cluster_hydrolysis Hydrolysis Parent This compound Oxidized Hydroxylamine Derivative (+16 Da) Parent->Oxidized + [O] (e.g., O₂, Peroxides) Hydrolyzed1 Monohydroxy-chloro Derivative (-Cl, +OH) Parent->Hydrolyzed1 + H₂O (-HCl) Hydrolyzed2 Dihydroxy Derivative (-2Cl, +2OH) Hydrolyzed1->Hydrolyzed2 + H₂O (-HCl)

    Caption: Potential degradation pathways for the compound.

    Recommended Action:

    • Solvent Purity: Use high-purity, HPLC-grade, or anhydrous solvents. Purge your solvent with nitrogen or argon before use to remove dissolved oxygen.

    • Inert Handling: Prepare samples in a glove box or under a stream of inert gas to minimize air exposure.

    • Confirmation: To confirm the identity of degradation products, consider scaling up the degraded sample and attempting purification for NMR analysis or utilizing high-resolution mass spectrometry (HRMS) to obtain an exact mass.

Protocols for Stability Assessment

Protocol 1: General Handling and Stock Solution Preparation

This protocol minimizes unintentional degradation during routine handling.

  • Equilibration: Before opening, allow the vial of solid compound to equilibrate to room temperature for at least 20 minutes to prevent condensation of atmospheric moisture onto the cold solid.

  • Inert Atmosphere: If possible, perform all weighing and initial dissolution inside a glove box or under a gentle stream of argon or nitrogen.

  • Solvent Selection: Use a fresh bottle of high-purity, anhydrous DMSO or DMF.

  • Dissolution: Add the solvent to the pre-weighed solid to create a concentrated stock solution (e.g., 10-50 mM). Ensure complete dissolution using gentle vortexing or sonication.

  • Aliquoting & Storage: Aliquot the stock solution into smaller volume, single-use amber vials. Purge the headspace of each vial with inert gas before sealing tightly.

  • Storage: Store the aliquots at -20°C or -80°C. For daily use, one aliquot can be kept at 4°C for a short period (stability should be verified).

Protocol 2: Forced Degradation Study for Stability Profiling

This study intentionally exposes the compound to harsh conditions to rapidly identify potential liabilities. This is a crucial step in understanding how the compound might behave in different experimental or storage scenarios.

  • Sample Preparation: Prepare a 1 mg/mL solution of the compound in a 50:50 acetonitrile:water mixture. This will serve as the stock for all conditions.

  • Stress Conditions: Set up the following reactions in separate, sealed vials. Include a control sample (stock solution at 4°C in the dark) for comparison.

ConditionReagent/ProcedureIncubation Time & TempPurpose
Acid Hydrolysis Add 0.1 M HCl to the stock solution (final conc. 0.05 M)24 hours @ 50°CSimulates acidic environments
Base Hydrolysis Add 0.1 M NaOH to the stock solution (final conc. 0.05 M)24 hours @ 50°CSimulates basic environments
Oxidation Add 3% H₂O₂ to the stock solution (final conc. 1.5%)24 hours @ RTTests susceptibility to oxidation
Thermal Stress Incubate stock solution48 hours @ 70°CAssesses thermal stability in solution
Photostability Expose stock solution to direct UV light (e.g., 254 nm)8 hours @ RTAssesses light sensitivity
  • Time Point Analysis: At specified time points (e.g., 0, 4, 8, 24 hours), withdraw an aliquot from each vial.

  • Quenching (for Acid/Base): Neutralize the acid and base samples by adding an equimolar amount of NaOH or HCl, respectively, before analysis.

  • Analysis: Dilute all samples to a suitable concentration (e.g., 5-10 µg/mL) with the mobile phase. Analyze by a stability-indicating LC-MS/UV method. Compare the chromatograms of the stressed samples to the control to identify and quantify degradation products.

dot

ForcedDegradationWorkflow cluster_conditions Stress Conditions A Prepare 1 mg/mL Stock in ACN:H₂O B Aliquot into 6 Vials A->B C Control (4°C, Dark) B->C D Acidic (0.05 M HCl, 50°C) B->D E Basic (0.05 M NaOH, 50°C) B->E F Oxidative (1.5% H₂O₂, RT) B->F G Thermal (70°C) B->G H Photolytic (UV Light, RT) B->H I Incubate and Sample at T=0, 4, 8, 24h C->I D->I E->I F->I G->I H->I J Quench/Neutralize Acid & Base Samples I->J K Analyze All Samples by LC-MS/UV J->K L Compare Stressed vs. Control Identify Degradants & Calculate % Purity K->L

Caption: Experimental workflow for a forced degradation study.

References

Sources

Technical Support Center: Purification of (3,5-Dichloropyrazin-2-yl)methanamine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of (3,5-Dichloropyrazin-2-yl)methanamine. This document provides practical, in-depth troubleshooting advice for researchers, chemists, and process development professionals. Our goal is to move beyond simple protocols and explain the underlying chemical principles that govern each purification strategy, ensuring you can adapt and overcome challenges in your own laboratory work.

Overview of Purification Strategy

This compound is a primary amine, which means its basic nitrogen atom is the key to separating it from non-basic impurities. The general workflow involves leveraging this basicity through acid-base extraction, followed by methods like recrystallization or chromatography to remove closely related impurities.

Frequently Asked Questions & Troubleshooting Guide

Issue 1: My crude product is contaminated with unreacted 2,3,5-trichloropyrazine. How do I remove it?

Question: I've synthesized this compound via amination of 2,3,5-trichloropyrazine, and TLC/LCMS analysis shows a significant amount of starting material remaining. What is the most efficient way to remove this non-polar impurity?

Answer:

This is a classic purification challenge that is best solved by exploiting the key chemical difference between your product and the impurity: basicity. Your desired product, this compound, has a primary amine group (-CH₂NH₂) that is basic and readily protonated. The starting material, 2,3,5-trichloropyrazine, lacks this basic handle and is a neutral, non-polar organic molecule.

An acid-base liquid-liquid extraction is the most effective technique here.[1][2][3][4] By treating a solution of your crude mixture with aqueous acid, you can selectively convert the amine product into its water-soluble hydrochloride salt, pulling it into the aqueous phase while the neutral trichloropyrazine impurity remains in the organic layer.

The lone pair of electrons on the nitrogen atom of the amine makes it a Brønsted-Lowry base. In the presence of an acid (like HCl), it accepts a proton (H⁺) to form a positively charged ammonium salt.

  • Product (Amine): R-NH₂ + HCl → R-NH₃⁺Cl⁻ (Water-Soluble Salt)

  • Impurity (Trichloropyrazine): Neutral Aromatic → No reaction with acid (Remains in Organic Solvent)

This dramatic shift in polarity and solubility is the cornerstone of the separation.

  • Dissolution: Dissolve the crude product mixture in a water-immiscible organic solvent like ethyl acetate (EtOAc) or dichloromethane (DCM).

  • Acidic Wash: Transfer the organic solution to a separatory funnel and add an equal volume of a dilute aqueous acid, such as 1 M hydrochloric acid (HCl).

  • Extraction: Stopper the funnel and shake vigorously for 1-2 minutes, ensuring to vent frequently to release any pressure buildup. Allow the layers to separate completely. Your desired amine salt is now in the top aqueous layer (if using DCM) or bottom aqueous layer (if using EtOAc).

  • Separation: Drain the organic layer, which contains the 2,3,5-trichloropyrazine impurity. Collect the aqueous layer.

  • Back Extraction (Optional but Recommended): To ensure full recovery, wash the separated organic layer again with a fresh portion of 1 M HCl and combine this aqueous wash with the first one.

  • Basification & Recovery: Cool the combined aqueous layers in an ice bath. Slowly add a base, such as 2 M sodium hydroxide (NaOH) or a saturated sodium bicarbonate (NaHCO₃) solution, with stirring until the pH is >10. This deprotonates the ammonium salt, regenerating the neutral, organic-soluble amine which will often precipitate or form an oily layer.[1]

  • Final Extraction: Extract the now-basic aqueous layer two to three times with fresh portions of EtOAc or DCM to recover your purified product.

  • Drying and Concentration: Combine the organic extracts, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to yield the purified this compound.[5]

cluster_0 Layer Separation crude Crude Product (Amine + Trichloropyrazine) in Organic Solvent (e.g., EtOAc) sep_funnel Separatory Funnel crude->sep_funnel acid_wash Wash with 1M HCl sep_funnel->acid_wash org_layer Organic Layer (Trichloropyrazine Impurity) DISCARD acid_wash->org_layer Contains Neutral Impurity aq_layer Aqueous Layer (Amine as R-NH3+Cl-) COLLECT acid_wash->aq_layer Contains Basic Product Salt base_add Add Base (e.g., NaOH) to Aqueous Layer until pH > 10 aq_layer->base_add final_extract Extract with fresh Organic Solvent base_add->final_extract pure_product Purified Product (Amine in Organic Solution) final_extract->pure_product cluster_chrom Chromatography Details start Crude Product with Closely-Related Impurities is_solid Is the product a solid? start->is_solid recrystallize Attempt Recrystallization is_solid->recrystallize Yes chromatography Perform Flash Chromatography is_solid->chromatography No / Oily recrystallize_success Successful? recrystallize->recrystallize_success tlc 1. Develop TLC method (e.g., DCM/MeOH) chromatography->tlc recrystallize_success->chromatography No pure_product Pure Product Obtained recrystallize_success->pure_product Yes add_base 2. Add 1% Triethylamine to mobile phase tlc->add_base run_column 3. Run column with basic mobile phase add_base->run_column run_column->pure_product

Sources

Technical Support Center: Large-Scale Production of (3,5-Dichloropyrazin-2-yl)methanamine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and scale-up of (3,5-Dichloropyrazin-2-yl)methanamine. This critical intermediate, a building block for various pharmaceutical agents, presents unique challenges in large-scale production. This guide is designed for researchers, chemists, and process development professionals to navigate and troubleshoot common issues encountered during synthesis, purification, and handling.

Section 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions regarding the synthesis and properties of this compound.

Q1: What is the most common synthetic route for large-scale production of this compound?

A1: The most prevalent and scalable route involves the catalytic hydrogenation of 3,5-dichloropyrazine-2-carbonitrile. This precursor is typically synthesized from more readily available starting materials like 2-aminopyrazine through a series of halogenation and cyanation reactions.[1] The reduction of the nitrile to the primary amine is a critical step that requires careful optimization to achieve high yield and purity.

Q2: What are the primary stability concerns for dichloropyrazine derivatives?

A2: Dichloropyrazine compounds can be susceptible to degradation under certain conditions. The primary concerns are:

  • Hydrolysis: The pyrazine ring, while aromatic, can undergo hydrolysis, especially under harsh acidic or basic conditions, potentially leading to the formation of hydroxypyrazine impurities.[2]

  • Dehalogenation: During catalytic hydrogenation, the chlorine atoms on the pyrazine ring are susceptible to hydrogenolysis (dechlorination), which is a major source of impurities.[3]

  • Photodegradation: Like many aromatic heterocyclic compounds, prolonged exposure to UV light can lead to decomposition. It is recommended to store the material in amber containers or protected from light.[2]

Q3: Are there significant safety hazards associated with the reagents used in this synthesis?

A3: Yes, several reagents require careful handling.

  • Catalysts: Raney Nickel and Palladium-based catalysts are commonly used for hydrogenation. They are often pyrophoric, especially after use when dry and saturated with hydrogen, and can ignite flammable solvents.

  • Hydrazine: Sometimes considered as a reducing agent, hydrazine is highly toxic and has a high energy content. Its use requires specialized equipment and safety protocols.[4]

  • Cyanide Sources: Reagents used in the cyanation step (e.g., sodium or potassium cyanide, or palladium-catalyzed cyanation) are acutely toxic.[1] A thorough hazard evaluation and risk assessment should be conducted before any scale-up operation.[5]

Section 2: Troubleshooting Guide: Synthesis & Purification

This section provides detailed troubleshooting for specific problems encountered during the production process.

Issue 1: Low Yield and Incomplete Conversion in Nitrile Reduction

Q: We are experiencing low yields (<70%) and stalling during the catalytic hydrogenation of 3,5-dichloropyrazine-2-carbonitrile to the target methanamine using Raney Nickel. What are the likely causes and optimization strategies?

A: This is a common but multifaceted problem. The low yield is often a combination of incomplete reaction and side-product formation. The root cause typically lies in catalyst activity, reaction conditions, or substrate purity.

Causality & Explanation: The catalytic hydrogenation of a nitrile is a surface-mediated reaction. The efficiency depends on the catalyst's ability to adsorb both hydrogen and the nitrile group without promoting unwanted side reactions like dehalogenation.[6][7] Catalyst deactivation or poisoning is a primary suspect for incomplete conversion.

Troubleshooting Protocol:

  • Evaluate Catalyst Quality and Handling:

    • Activity: Use freshly sourced, high-activity Raney Nickel. The activity can diminish significantly with improper storage or handling.

    • Loading: For large-scale batches, a catalyst loading of 10-20% by weight relative to the nitrile is a common starting point. Insufficient catalyst will lead to slow or incomplete reactions.

    • Washing: Ensure the catalyst is thoroughly washed with the reaction solvent before use to remove any residual storage solutions (e.g., water or alkaline solutions) that could interfere with the reaction.

  • Optimize Reaction Conditions:

    • Hydrogen Pressure: While higher pressure can increase reaction rates, it also significantly increases the risk of dehalogenation. Start with a moderate pressure (e.g., 4-5 bar or 60-75 psi) and monitor the reaction progress closely.

    • Temperature Control: This reaction is typically exothermic. Maintain a strict temperature range of 25-40°C. Elevated temperatures dramatically favor the formation of dehalogenated byproducts.[8]

    • Solvent System: The use of an ammonia-saturated solvent (e.g., methanolic ammonia or THF with ammonia) is crucial. Ammonia helps to suppress the formation of secondary amine impurities by reacting with intermediate imines.

  • Assess Starting Material Purity:

    • Impurities from previous steps, particularly inorganic salts or residual acids/bases, can act as catalyst poisons. Ensure the 3,5-dichloropyrazine-2-carbonitrile is of high purity (>98%) before the reduction step.

Issue 2: Significant Dechlorination and Impurity Formation

Q: Our crude product contains high levels (>5%) of mono-chlorinated and non-chlorinated pyrazine impurities after hydrogenation. How can we minimize this dehalogenation?

A: Dechlorination is the most significant competing reaction pathway during the hydrogenation of halogenated heterocycles.[3] Minimizing it requires a careful balance of reaction parameters to favor nitrile reduction over C-Cl bond hydrogenolysis.

Causality & Explanation: The C-Cl bond on the electron-deficient pyrazine ring can be reductively cleaved on the surface of catalysts like Palladium and Nickel. This process is highly dependent on hydrogen availability at the catalyst surface, temperature, and the presence of additives.

Mitigation Strategies:

  • Catalyst Selection: While Raney Nickel is common, Palladium on Carbon (Pd/C) can sometimes be more selective. However, Pd/C is also highly active for dehalogenation. If using Pd/C, select a lower percentage catalyst (e.g., 3-5% Pd) and consider using a poisoned or selective catalyst (e.g., Lindlar's catalyst), although this may slow the nitrile reduction.

  • Dechlorination Inhibitors: The addition of a "dechlorination inhibitor" can be highly effective. These agents work by selectively adsorbing to the catalyst surface and moderating its activity. A common industrial practice for similar reactions is the addition of a small amount of a base like triethylamine or morpholine.[3]

Quantitative Recommendations for Minimizing Dechlorination

ParameterRecommended RangeRationale
Temperature 25-35°CLower temperatures significantly disfavor the kinetics of C-Cl bond cleavage.
Hydrogen Pressure 3-5 bar (45-75 psi)Avoids excessive hydrogen concentration on the catalyst surface.
Catalyst Loading 5-15% (w/w)Use the minimum amount required for a reasonable reaction time.
Inhibitor (e.g., Morpholine) 0.1-1.0 mol%Acts as a catalyst moderator to suppress hydrogenolysis.[3]

Troubleshooting Workflow for Dechlorination

G start High Dechlorination Detected temp Reduce Temperature to 25-35°C start->temp pressure Lower H2 Pressure to < 5 bar temp->pressure inhibitor Add Dechlorination Inhibitor (e.g., 0.5 mol% Morpholine) pressure->inhibitor catalyst Screen Alternative Catalysts (e.g., Poisoned Pd/C) inhibitor->catalyst result Impurity Profile Acceptable? catalyst->result end Proceed to Isolation result->end Yes reassess Re-evaluate Synthesis Route result->reassess No

Caption: Decision workflow for troubleshooting dehalogenation side reactions.

Issue 3: Difficulties in Product Isolation and Purification

Q: The crude this compound is an oil that is difficult to crystallize, and column chromatography is not feasible for our scale. What are the best practices for isolation and purification?

A: The free base of this amine is indeed often isolated as an oil or low-melting solid.[9] The most robust and scalable method for purification is the formation and crystallization of a salt, typically the hydrochloride salt.

Causality & Explanation: The primary amine is relatively polar and can form strong hydrogen bonds with residual solvents and impurities, inhibiting crystallization. Converting the basic amine to a salt dramatically increases its crystallinity and melting point, facilitating its isolation as a well-defined, stable solid.

Detailed Protocol for Salt Formation and Crystallization:

  • Work-up: After the reaction is complete, filter off the hydrogenation catalyst under a nitrogen blanket to prevent ignition. This is a critical safety step.

  • Solvent Exchange: Concentrate the filtrate under reduced pressure to remove the reaction solvent (e.g., methanol). It is important to ensure all ammonia is removed.

  • Re-dissolution: Dissolve the crude amine oil in a suitable solvent for salt formation. Common choices include isopropanol (IPA), ethyl acetate (EtOAc), or methyl tert-butyl ether (MTBE).

  • Salt Formation: Slowly add a solution of HCl in a compatible solvent (e.g., HCl in IPA or gaseous HCl) to the stirred solution of the amine. Monitor the pH to ensure slight excess of acid.

  • Crystallization: The hydrochloride salt will typically precipitate upon addition of the acid or upon cooling.[10] An anti-solvent, such as heptane or hexane, can be added to increase the yield of the precipitated solid.

  • Isolation & Drying: Filter the solid product, wash with a small amount of the anti-solvent to remove soluble impurities, and dry under vacuum at a moderate temperature (e.g., 40-50°C).

Impurity Purging via Salt Formation

G crude Crude Amine (Oil) Target Amine Mono-chloro Impurity Non-polar Byproducts process 1. Dissolve in IPA 2. Add HCl solution 3. Cool / Add Heptane crude->process phases Solid Precipitate (HCl Salt) Mother Liquor process->phases final final phases:solid->final:f0 Filtration phases:liquid->final:f1 Contains impurities

Sources

Side reactions to avoid during the synthesis of (3,5-Dichloropyrazin-2-yl)methanamine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of (3,5-Dichloropyrazin-2-yl)methanamine. This resource is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into navigating the common challenges associated with this synthesis. Our focus is on anticipating and mitigating key side reactions to improve yield, purity, and process reliability.

The primary route to this compound involves the reduction of the nitrile precursor, 3,5-Dichloropyrazine-2-carbonitrile. While seemingly straightforward, this reduction is fraught with potential side reactions, primarily due to the sensitive nature of the dichloropyrazine ring. This guide is structured as a series of troubleshooting questions and answers to directly address the issues you may encounter.

Core Synthetic Pathway

The most common synthetic approach is a two-step process starting from the corresponding carboxamide.

Synthetic_Pathway carboxamide 3,5-Dichloropyrazine- 2-carboxamide carbonitrile 3,5-Dichloropyrazine- 2-carbonitrile carboxamide->carbonitrile Dehydration (e.g., POCl₃) methanamine (3,5-Dichloropyrazin- 2-yl)methanamine carbonitrile->methanamine Reduction (e.g., LiAlH₄ or H₂/Catalyst) Dehalogenation_Mechanism cluster_0 Catalytic Hydrogenation (e.g., Pd/C) cluster_1 Hydride Reduction (e.g., LiAlH₄) Py-Cl Dichloropyrazine Ring Catalyst Pd(0) Surface Py-Cl->Catalyst Adsorption H2 H₂ H2->Catalyst Dissociative Adsorption Dehalogenated Dehalogenated Product Catalyst->Dehalogenated Hydrogenolysis of C-Cl bond Py-Cl_2 Dichloropyrazine Ring Dehalogenated_2 Dehalogenated Product Py-Cl_2->Dehalogenated_2 Displacement of Cl⁻ Hydride [H]⁻ (from LiAlH₄) Hydride->Py-Cl_2 Nucleophilic Attack on Carbon

Caption: Pathways for the dehalogenation side reaction.
Q2: I'm observing a significant amount of secondary amine byproducts. What causes this and how can I minimize it?

Answer: The formation of secondary amines, such as bis((3,5-dichloropyrazin-2-yl)methyl)amine, is a classic side reaction in nitrile reductions.

Causality: This occurs via a two-step process. First, the nitrile is partially reduced to an imine intermediate. This imine can then be attacked by the primary amine product that has already formed. The resulting aminal intermediate eliminates ammonia to form a new imine, which is then reduced to the secondary amine byproduct.

Troubleshooting Strategies:

  • Ensure a Stoichiometric Excess of Reducing Agent: Use a sufficient excess of the reducing agent (e.g., 1.5-2.0 equivalents of LiAlH₄) to ensure the rapid and complete reduction of the intermediate imine to the primary amine before it can react with another amine molecule.

  • Maintain Dilute Conditions: Running the reaction at a lower concentration can disfavor the bimolecular reaction between the imine intermediate and the product amine.

  • Optimize Addition and Temperature: As with dehalogenation, slow addition of the substrate to the hydride (normal addition) at low temperatures can help ensure that any imine formed is immediately reduced. [1]

Q3: My product appears to be unstable during workup or purification, leading to discoloration and new impurities. How should I handle it?

Answer: The product, this compound, contains a nucleophilic primary amine and an electrophilic dichloropyrazine ring. This combination can lead to self-reaction or degradation.

Causality:

  • Dimerization/Polymerization: The amine of one molecule can act as a nucleophile and attack the electron-deficient pyrazine ring of another molecule, displacing a chloride in a Nucleophilic Aromatic Substitution (SₙAr) reaction. This is more likely at elevated temperatures or under basic conditions.

  • Air Oxidation: Primary amines, especially on electron-deficient aromatic systems, can be susceptible to air oxidation, leading to colored impurities.

Troubleshooting Strategies:

  • Isolate as a Salt: The most effective strategy is to isolate the product as a stable salt, such as the hydrochloride salt. [2][3]After quenching the reaction, adjust the aqueous layer to an acidic pH (e.g., pH 1-2 with HCl) before extraction. The product will remain in the aqueous layer as the protonated ammonium salt. After washing the aqueous layer with an organic solvent to remove non-basic impurities, you can either basify and extract the free amine for immediate use or isolate the hydrochloride salt directly.

  • Avoid High Temperatures: Concentrate solutions under reduced pressure at low temperatures (e.g., <40 °C). Avoid prolonged heating during purification steps like distillation or recrystallization if possible.

  • Use an Inert Atmosphere: Handle the purified free amine under an inert atmosphere (Nitrogen or Argon) to prevent air oxidation, especially for long-term storage. Store in a cool, dark place. [3]

Recommended Protocols

Protocol A: Optimized LiAlH₄ Reduction

This protocol is designed to minimize dehalogenation by controlling temperature and reagent addition.

  • Setup: Under a nitrogen atmosphere, equip a dry three-necked flask with a dropping funnel, a magnetic stirrer, and a thermometer.

  • Reagent Preparation: Suspend LiAlH₄ (1.5 eq.) in anhydrous THF (tetrahydrofuran) in the reaction flask and cool the slurry to -78 °C.

  • Substrate Addition: Dissolve 3,5-Dichloropyrazine-2-carbonitrile (1.0 eq.) in anhydrous THF and add it dropwise to the cold LiAlH₄ slurry via the dropping funnel, ensuring the internal temperature does not rise above -70 °C.

  • Reaction: Stir the mixture at -78 °C for 1-2 hours. Monitor the reaction by TLC or LC-MS. If the reaction is sluggish, allow the temperature to warm slowly to -40 °C.

  • Quenching (Fieser Method): Cool the reaction back to 0 °C. Cautiously and sequentially add water (X mL), followed by 15% aqueous NaOH (X mL), and finally water again (3X mL), where X is the mass of LiAlH₄ in grams.

  • Workup: Allow the mixture to warm to room temperature and stir for 1 hour. A granular white precipitate should form. Filter the mixture through a pad of Celite®, washing the filter cake thoroughly with THF or ethyl acetate.

  • Isolation: Combine the filtrates and concentrate under reduced pressure. For purification and storage, dissolve the crude amine in diethyl ether or methanol and bubble dry HCl gas through the solution to precipitate the hydrochloride salt, which can be collected by filtration.

Protocol B: Boc-Protection of the Product Amine

If the amine is to be used in subsequent steps, protecting it as the Boc-carbamate can improve its stability and handling.

  • Setup: Dissolve the crude or purified this compound (1.0 eq.) in a suitable solvent like THF or dichloromethane (DCM).

  • Base Addition: Add a non-nucleophilic base such as triethylamine (TEA, 1.5 eq.) or diisopropylethylamine (DIPEA).

  • Boc Anhydride Addition: Add Di-tert-butyl dicarbonate (Boc₂O, 1.1 eq.) portion-wise or as a solution in the reaction solvent. [4][5]4. Reaction: Stir the reaction at room temperature for 2-4 hours, monitoring by TLC until the starting amine is consumed.

  • Workup: Quench the reaction with water. Separate the organic layer, wash with saturated aqueous NaHCO₃ and then brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the N-Boc protected product, which is typically a more stable solid.

Data & Troubleshooting Summary

Table 1: Comparison of Reduction Methods
Method Pros Cons Key Side Reactions to Mitigate
LiAlH₄ Fast, high-yielding, powerfulPoor chemoselectivity, hazardous quenchingReductive dehalogenation, secondary amine formation [6]
Catalytic Hydrogenation "Greener" reagent (H₂), scalableHigh risk of dehalogenation, catalyst poisoningReductive dehalogenation, ring hydrogenation (under harsh conditions) [7]

Table 2: Troubleshooting Decision Matrix
Symptom Observed Probable Cause(s) Recommended Action(s)
Multiple spots on TLC with similar Rf, mass spec shows loss of 34/36 DaReductive DehalogenationLower temperature, use inverse addition (LiAlH₄), switch to a less active catalyst (H₂)
High MW peak in LC-MS (~2x product mass)Secondary Amine FormationEnsure excess reducing agent, run at higher dilution
Reaction stalls, starting material remainsInactive reagent, catalyst poisoningUse fresh LiAlH₄, use a new batch of catalyst, ensure anhydrous conditions
Product darkens during/after purificationDimerization (SₙAr), Air OxidationIsolate as a hydrochloride salt, avoid heat, handle under inert atmosphere

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dehalogenation -> fix_dehalogenation [label=" Yes ", fontcolor="#EA4335"];

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incomplete -> success [label=" No "];
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Caption: Decision tree for troubleshooting common side reactions.

References

  • University of Rochester. Experiment 5 Reductions with Lithium Aluminium Hydride.
  • Organic Chemistry Portal.
  • Master Organic Chemistry. Lithium Aluminum Hydride (LiAlH4)
  • J&K Scientific. This compound hydrochloride | 2089319-25-3.
  • J&K Scientific LLC. BOC Protection and Deprotection.
  • Chemistry LibreTexts. 19.3: Reductions using NaBH4, LiAlH4.
  • YouTube. 07.05 Other Reductions by Lithium Aluminum Hydride.
  • ResearchGate. Catalytic hydrogenation of 1 and 2-pyrazoline. Isolation of pyrazolidine and process schemes | Request PDF.
  • ResearchGate. Studies on the Regioselective Nucleophilic Aromatic Substitution (SNAr) Reaction of 2-Substituted 3,5-Dichloropyrazines | Request PDF.
  • ChemScene. This compound hydrochloride | 2089319-25-3.
  • Master Organic Chemistry.
  • NIH National Center for Biotechnology Information.

Sources

Impact of solvent and temperature on (3,5-Dichloropyrazin-2-yl)methanamine synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of (3,5-Dichloropyrazin-2-yl)methanamine

Welcome to the technical support center for the synthesis of this compound. This guide is designed for researchers, scientists, and drug development professionals. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to navigate the complexities of this synthesis. Our focus is on the critical impact of solvent and temperature on reaction outcomes.

While a directly published, optimized synthesis for this compound is not extensively documented, this guide presents a chemically sound, proposed synthetic pathway based on established principles for analogous heterocyclic compounds. The protocols and troubleshooting advice provided herein are derived from extensive analysis of related reactions and are intended to serve as a robust starting point for your research and development.

Proposed Synthetic Pathway

The synthesis of this compound can be envisioned through a multi-step process starting from 2-aminopyrazine. This pathway involves sequential chlorination, conversion of the amine to a nitrile via a Sandmeyer-type reaction, and subsequent reduction to the target methanamine.

G cluster_0 Step 1: Mono-chlorination cluster_1 Step 2: Di-chlorination cluster_2 Step 3: Sandmeyer Reaction cluster_3 Step 4: Nitrile Reduction A 2-Aminopyrazine B 2-Amino-5-chloropyrazine A->B NCS, Solvent C 2-Amino-3,5-dichloropyrazine B->C NCS, Solvent, Temp. D 2-Cyano-3,5-dichloropyrazine C->D 1. NaNO2, H2SO4, 0-5°C 2. CuCN, KCN E This compound D->E Reducing Agent (e.g., LiAlH4), Anhydrous Solvent

Caption: Proposed synthetic workflow for this compound.

Frequently Asked Questions (FAQs)

Q1: Why is N-chlorosuccinimide (NCS) suggested as the chlorinating agent?

A1: N-chlorosuccinimide is a mild and selective chlorinating agent for electron-rich aromatic and heteroaromatic rings. Unlike harsher reagents like chlorine gas or sulfuryl chloride, NCS often provides better control over the reaction and minimizes the formation of over-chlorinated byproducts, especially when temperature and stoichiometry are carefully managed.[1]

Q2: What are the primary challenges in the Sandmeyer reaction for this substrate?

A2: The key challenge is the stability of the intermediate diazonium salt. Pyrazine-based diazonium salts can be unstable, and decomposition can lead to a significant reduction in yield. Strict temperature control, typically between 0-5°C, is crucial to prevent premature decomposition.[2] Additionally, the presence of two electron-withdrawing chlorine atoms can influence the reactivity of the diazonium salt.

Q3: Can other reducing agents be used for the final nitrile reduction step?

A3: Yes, while Lithium aluminum hydride (LiAlH4) is a powerful and effective reagent for nitrile reduction, other options exist. Catalytic hydrogenation (e.g., using H2 gas with a Raney Nickel or Palladium catalyst) is a viable alternative, often considered "greener." However, the choice of catalyst and solvent must be carefully evaluated to prevent de-chlorination of the pyrazine ring. Borane complexes (e.g., BH3-THF) can also be used.

Q4: How critical is the choice of solvent in this synthetic pathway?

A4: Solvent selection is paramount and influences several aspects of each reaction:

  • Solubility: Ensuring that reactants and key intermediates are sufficiently soluble is essential for reaction efficiency.

  • Reaction Rate: The polarity of the solvent can significantly impact the rate of reaction, particularly in nucleophilic substitution steps.[3][4]

  • Side Reactions: Some solvents can participate in side reactions. For instance, protic solvents like alcohols may react with intermediates or reagents, leading to unwanted byproducts.[5]

  • Temperature Control: The boiling point of the solvent dictates the accessible temperature range for the reaction.

Troubleshooting Guides

Part 1: Chlorination of 2-Aminopyrazine (Steps 1 & 2)

Issue 1: Low yield of chlorinated products and recovery of starting material.

  • Potential Cause 1: Inadequate Temperature. Chlorination of aminopyrazines may require elevated temperatures to proceed at a reasonable rate.

    • Solution: Gradually increase the reaction temperature in increments of 10°C and monitor the reaction progress by TLC or GC-MS. Be cautious, as excessive heat can lead to byproduct formation.

  • Potential Cause 2: Inappropriate Solvent. The choice of solvent affects the solubility of the starting material and the reactivity of the chlorinating agent.

    • Solution: A mixed solvent system, such as DMF and methanol, can be effective.[1] DMF aids in dissolving the starting material, while methanol can facilitate the reaction. Other solvents to consider include acetonitrile or ethyl acetate.[1]

Issue 2: Formation of multiple chlorinated byproducts.

  • Potential Cause 1: Over-chlorination due to excess reagent or high temperature. The pyrazine ring can be susceptible to multiple chlorinations if the conditions are too harsh.

    • Solution: Carefully control the stoichiometry of NCS. For the mono-chlorination, use a slight excess (1.05-1.1 equivalents). For the di-chlorination, a larger excess may be needed, but it should be added portion-wise to maintain control. Ensure efficient stirring to avoid localized high concentrations of the chlorinating agent.

  • Potential Cause 2: Lack of regioselectivity.

    • Solution: The inherent electronic properties of the 2-aminopyrazine ring direct the initial chlorination to the 5-position. The second chlorination is directed to the 3-position. If other isomers are observed, it may indicate radical side reactions. Running the reaction in the dark and under an inert atmosphere (e.g., nitrogen or argon) can sometimes mitigate these issues.

Part 2: Sandmeyer Reaction (Step 3)

Issue 1: Low yield of the desired nitrile product.

  • Potential Cause 1: Decomposition of the diazonium salt. This is the most common failure point.

    • Solution: Maintain a strict temperature of 0-5°C throughout the diazotization process.[2] The addition of sodium nitrite should be slow and dropwise to prevent any temperature spikes. Use a pre-cooled solution of the amine in concentrated acid.

  • Potential Cause 2: Incomplete reaction.

    • Solution: Ensure that the starting 2-amino-3,5-dichloropyrazine is fully dissolved in the acidic medium before cooling and adding the nitrite solution. A slight excess of sodium nitrite may be required.

Part 3: Nitrile Reduction (Step 4)

Issue 1: Incomplete reduction of the nitrile.

  • Potential Cause 1: Inactive reducing agent. LiAlH4 is highly reactive with moisture and can be deactivated if not handled under strictly anhydrous conditions.

    • Solution: Use a fresh bottle of LiAlH4 or a standardized solution. Ensure all glassware is oven-dried, and the reaction is performed under a dry, inert atmosphere. Use anhydrous solvents.

  • Potential Cause 2: Insufficient amount of reducing agent.

    • Solution: Use a sufficient excess of the reducing agent (typically 2-3 equivalents for LiAlH4). Monitor the reaction by TLC to confirm the consumption of the starting material.

Issue 2: Formation of de-chlorinated byproducts.

  • Potential Cause 1: Harsh reaction conditions. Overly aggressive reducing agents or high temperatures can lead to the cleavage of the C-Cl bonds.

    • Solution: If using catalytic hydrogenation, select a catalyst known for lower dehalogenation activity. Perform the reaction at lower pressures and temperatures. If using LiAlH4, conduct the reaction at a low temperature (e.g., starting at 0°C and allowing it to slowly warm to room temperature).

Data Presentation: Solvent Selection Guide

The choice of solvent is critical at each step. The following table provides a summary of commonly used solvents and their relevant properties for the proposed synthesis.

SolventBoiling Point (°C)Dielectric ConstantPolarityRecommended Use
Dichloromethane (DCM)39.69.1Polar AproticExtractions, some reactions at low temp.[6]
Tetrahydrofuran (THF)667.6Polar AproticLiAlH4 reduction, Sandmeyer reaction.[7]
Acetonitrile (ACN)8237.5Polar AproticChlorination.
Ethyl Acetate776.0Moderately PolarChlorination, extractions.[1]
N,N-Dimethylformamide (DMF)15336.7Polar AproticChlorination (improves solubility).[1]
Water10080.1Polar ProticAcid-catalyzed aminations, Sandmeyer.[3]
Methanol6532.7Polar ProticCo-solvent in chlorination.[1]

Experimental Protocols (Representative)

Disclaimer: These are hypothetical protocols and require optimization for safety and yield.

Protocol 1: Synthesis of 2-Amino-3,5-dichloropyrazine (Steps 1 & 2 combined)
  • To a solution of 2-aminopyrazine in a mixture of DMF and methanol (3:1 v/v), add N-chlorosuccinimide (2.2 equivalents) portion-wise at room temperature.[1]

  • Heat the reaction mixture to 60-70°C and monitor the progress by TLC.

  • After completion, cool the mixture and pour it into ice water.

  • Extract the product with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: Synthesis of 2-Cyano-3,5-dichloropyrazine (Step 3)
  • Dissolve 2-amino-3,5-dichloropyrazine in concentrated sulfuric acid at 0-5°C.

  • Slowly add a solution of sodium nitrite in water, maintaining the temperature below 5°C.

  • In a separate flask, prepare a solution of copper(I) cyanide and potassium cyanide in water.

  • Slowly add the cold diazonium salt solution to the cyanide solution.

  • Allow the reaction to warm to room temperature and stir for several hours.

  • Extract the product with a suitable organic solvent (e.g., DCM or ethyl acetate).

  • Purify by column chromatography.

Protocol 3: Synthesis of this compound (Step 4)
  • To a suspension of LiAlH4 in anhydrous THF at 0°C under a nitrogen atmosphere, slowly add a solution of 2-cyano-3,5-dichloropyrazine in anhydrous THF.

  • After the addition is complete, allow the mixture to slowly warm to room temperature and stir until the reaction is complete (monitored by TLC).

  • Carefully quench the reaction by the sequential slow addition of water, 15% aqueous NaOH, and then more water.

  • Filter the resulting aluminum salts and wash the filter cake with THF.

  • Concentrate the filtrate to obtain the crude product.

  • Purify by an appropriate method (e.g., distillation, crystallization, or chromatography).

Visualization of Solvent Effects

G cluster_0 Solvent Properties cluster_1 Impact on Reaction Solvent Solvent Choice Polarity Protic/Aprotic Boiling Point Impact Reaction Outcome Rate Selectivity Yield Byproduct Formation Solvent->Impact Influences

Sources

Analytical challenges in detecting trace impurities in (3,5-Dichloropyrazin-2-yl)methanamine

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: (3,5-Dichloropyrazin-2-yl)methanamine

A Guide to Detecting and Quantifying Trace Impurities

Welcome to the technical support center for the analysis of this compound. As a critical intermediate in pharmaceutical synthesis, ensuring its purity is paramount. This guide, developed from the perspective of a Senior Application Scientist, provides in-depth troubleshooting advice, validated protocols, and answers to frequently encountered challenges in the detection of trace and genotoxic impurities.

Section 1: Understanding the Core Analytical Challenges

This compound is a reactive primary aromatic amine containing a halogenated heterocyclic ring. This structure presents several analytical hurdles:

  • Reactivity and Stability: The primary amine group can be susceptible to degradation, and the molecule as a whole may degrade under stress conditions like heat, acid, or base, leading to a complex impurity profile.

  • Presence of Isomers: Impurities may include structural isomers that are difficult to separate chromatographically.

  • Potential for Genotoxicity: Reactants, intermediates, or by-products in the synthetic route may be potential genotoxic impurities (GTIs), which require detection and quantification at parts-per-million (ppm) levels.[1][2]

  • Matrix Effects: The active pharmaceutical ingredient (API) itself can interfere with the detection of trace-level impurities, especially in high-concentration samples.

Section 2: Frequently Asked Questions (FAQs)

Impurity Identification & Sourcing

Q1: What are the likely impurities I should be looking for in my this compound sample?

A1: Impurities can originate from various stages of the manufacturing process.[2][3] A systematic evaluation of your synthesis route is crucial. Potential impurities fall into several categories:

  • Starting Materials & Reagents: Unreacted starting materials or residual reagents used in the synthesis.

  • Intermediates: Precursors from incomplete reactions. For example, the corresponding nitro-compound if the amine is formed via reduction.[4]

  • By-products: Resulting from side reactions. This could include isomers (e.g., (3,6-Dichloropyrazin-2-yl)methanamine) or products of over-reaction.

  • Degradation Products: Formed during manufacturing or storage. Forced degradation studies are essential to identify these.[5][6]

Impurity Type Potential Source Example Structure (Hypothetical)
Starting MaterialIncomplete Reaction2-Methyl-3,5-dichloropyrazine
IntermediateIncomplete Reaction2-(Azidomethyl)-3,5-dichloropyrazine
Isomeric By-productNon-specific Reaction(3,6-Dichloropyrazin-2-yl)methanamine
Degradation ProductHydrolysis(3,5-Dichloropyrazin-2-yl)methanol
Genotoxic ImpurityReagent ResidueAlkylating agents (e.g., methyl iodide)
Analytical Method Selection

Q2: Should I use HPLC or GC to analyze my impurities?

A2: The choice depends on the volatility and thermal stability of the impurities you are targeting. The following decision tree provides a general guide.

G start Start: Impurity Analysis for This compound volatility Are the target impurities volatile and thermally stable? start->volatility gcms GC-MS is the preferred technique. Excellent for residual solvents and volatile genotoxic impurities. volatility->gcms Yes hplc HPLC-UV or HPLC-MS is the method of choice. Suitable for non-volatile process impurities and degradants. volatility->hplc No derivatization_q Can the impurity be derivatized to increase volatility/sensitivity? hplc->derivatization_q derivatization_q->hplc No Stick with HPLC gc_deriv Consider GC-MS after derivatization. derivatization_q->gc_deriv Yes

Caption: Decision tree for analytical technique selection.

  • GC-MS is the method of choice for volatile impurities such as residual solvents or volatile genotoxic impurities (e.g., alkyl halides).[7][8] Headspace GC-MS (HS-GC-MS) is particularly powerful as it minimizes matrix interference from the API.[9]

  • HPLC-UV or HPLC-MS is ideal for non-volatile or thermally labile impurities, including starting materials, intermediates, by-products, and degradation products.[7]

Section 3: Troubleshooting Guides

HPLC Method Development

Issue 1: Poor peak shape (tailing) for the main component and impurities.

  • Cause: The primary amine in this compound can interact with residual acidic silanols on the silica surface of the HPLC column, leading to peak tailing.

  • Troubleshooting Steps:

    • Mobile Phase Modifier: Add a competitive amine, such as triethylamine (TEA) or diethylamine (DEA), to the mobile phase at a low concentration (e.g., 0.1% v/v). This will preferentially interact with the silanols, improving peak shape.

    • Low pH: Operate the mobile phase at a low pH (e.g., pH 2.5-3.5 using phosphate or formate buffer). This ensures the analyte is fully protonated and reduces interactions with silanols.

    • Column Selection: Use a column with high-purity silica and robust end-capping designed for basic compounds.

Issue 2: Co-elution of the main peak with a critical impurity.

  • Cause: Insufficient selectivity of the chromatographic system.

  • Troubleshooting Steps:

    • Change Organic Modifier: If using acetonitrile, switch to methanol, or vice-versa. The different solvent properties can alter elution patterns.

    • Modify Mobile Phase pH: Adjusting the pH can change the ionization state of impurities, altering their retention time relative to the main peak.

    • Change Column Chemistry: Switch to a different stationary phase. If a C18 column is not providing separation, consider a Phenyl-Hexyl or a Polar-Embedded column, which offer different selectivity mechanisms.

GC-MS Method for Genotoxic Impurities

Issue 3: I cannot achieve the required Limit of Quantification (LOQ) for a potential genotoxic impurity (PGI).

  • Cause: The concentration of PGIs is often in the low ppm range, requiring highly sensitive methods. The default GC-MS scan mode may not be sensitive enough.

  • Troubleshooting Steps:

    • Use Selected Ion Monitoring (SIM) Mode: Instead of scanning a full mass range, program the mass spectrometer to monitor only a few characteristic ions for your target impurity.[7] This significantly increases the signal-to-noise ratio and improves sensitivity.

    • Optimize Headspace Parameters: If using HS-GC-MS, increase the incubation temperature or time to drive more of the volatile impurity into the headspace for injection. Be cautious not to degrade the sample.

    • Consider Derivatization: For certain compounds, derivatization can improve volatility and/or ionization efficiency, leading to better sensitivity.

Section 4: Key Experimental Protocols

Protocol 1: HPLC-UV Method for General Impurity Profiling

This protocol provides a starting point for developing a stability-indicating HPLC method. It must be validated according to ICH Q2(R1) guidelines.[10][11]

  • Instrumentation: HPLC with a UV or Photodiode Array (PDA) Detector.

  • Chromatographic Conditions:

    • Column: C18, 150 mm x 4.6 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient:

      • 0-5 min: 5% B

      • 5-25 min: 5% to 95% B

      • 25-30 min: 95% B

      • 30.1-35 min: 5% B (re-equilibration)

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection: 254 nm or as determined by UV scan of the API.

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Accurately weigh approximately 25 mg of the this compound sample.

    • Dissolve in 50 mL of a 50:50 mixture of Mobile Phase A and B to create a 0.5 mg/mL solution.

    • Filter through a 0.45 µm syringe filter before injection.

Protocol 2: Forced Degradation Study

Forced degradation studies are critical for identifying potential degradants and ensuring the analytical method is "stability-indicating."[5][6] The goal is to achieve 5-20% degradation of the active substance.[12][13]

  • Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., 50:50 acetonitrile:water).

  • Expose aliquots of the stock solution to the following stress conditions:

    • Acid Hydrolysis: Add 1N HCl and heat at 60 °C for 24 hours.

    • Base Hydrolysis: Add 1N NaOH and keep at room temperature for 8 hours.

    • Oxidative Degradation: Add 3% Hydrogen Peroxide (H₂O₂) and keep at room temperature for 24 hours.[5]

    • Thermal Degradation: Store the solid API in an oven at 80 °C for 48 hours.

    • Photolytic Degradation: Expose the solution to light in a photostability chamber (ICH Q1B).

  • Neutralize the acid and base samples before analysis.

  • Analyze all stressed samples, along with an unstressed control, using the developed HPLC method.

  • Evaluate the chromatograms for new peaks (degradants) and ensure they are well-separated from the main peak. Use a PDA detector to check for peak purity.

Section 5: Method Validation Workflow

Validating your analytical method is a regulatory requirement to ensure it is suitable for its intended purpose. The workflow below is based on the ICH Q2(R1) guideline.[10][14][15]

G cluster_0 Phase 1: Method Development cluster_1 Phase 2: Validation Parameters cluster_2 Phase 3: Documentation & Implementation dev Develop HPLC or GC Method opt Optimize for Selectivity, Sensitivity, and Peak Shape dev->opt spec Specificity (Forced Degradation) opt->spec lin Linearity & Range spec->lin acc Accuracy (% Recovery) lin->acc prec Precision (Repeatability & Intermediate) acc->prec lod Detection Limit (LOD) prec->lod loq Quantitation Limit (LOQ) lod->loq rob Robustness loq->rob report Write Validation Report rob->report routine Implement for Routine QC Testing report->routine

Caption: Workflow for analytical method validation per ICH Q2(R1).

Validation Parameter Purpose Typical Acceptance Criteria
Specificity To ensure the method can detect the analyte in the presence of impurities and degradants.[14]Peak purity index > 0.995; Baseline resolution between critical pairs.
Linearity To demonstrate a proportional relationship between concentration and detector response.Correlation coefficient (r²) ≥ 0.999.
Accuracy To measure the closeness of the test results to the true value.98.0% - 102.0% recovery for assay; 80.0% - 120.0% for impurities.
Precision To show the consistency of results (repeatability and intermediate precision).RSD ≤ 2.0% for assay; RSD ≤ 10.0% for trace impurities.
Limit of Quantification (LOQ) The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.[15]Signal-to-Noise ratio ≥ 10.
Robustness To measure the method's capacity to remain unaffected by small, deliberate variations in parameters.System suitability parameters remain within limits.

References

  • A Brief Review on Genotoxic impurities in Pharmaceuticals. (2021). Research J. Pharm. and Tech.[Link]

  • Genotoxic Impurities: An Overview. (2020). Veeprho.[Link]

  • GC-MS applications in pharmaceutical analysis. (2017). European Pharmaceutical Review.[Link]

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Validation & Comparative

A Comparative Guide to the Synthetic Routes of (3,5-Dichloropyrazin-2-yl)methanamine: An Essential Building Block in Pharmaceutical Research

Author: BenchChem Technical Support Team. Date: January 2026

(3,5-Dichloropyrazin-2-yl)methanamine is a crucial intermediate in the synthesis of various pharmaceutically active compounds. Its structural motif is found in a range of developmental drugs, making its efficient and scalable synthesis a topic of significant interest to researchers in medicinal chemistry and process development. This guide provides an in-depth comparison of three distinct synthetic strategies for the preparation of this valuable building block, offering insights into the underlying chemical principles, experimental protocols, and a critical evaluation of their respective advantages and limitations.

Introduction to the Synthetic Challenge

The synthesis of this compound presents a unique set of challenges. The pyrazine ring is electron-deficient, which influences the reactivity of its substituents. Furthermore, the presence of two chlorine atoms necessitates careful consideration of reaction conditions to avoid unwanted side reactions, such as dechlorination or displacement. The primary goal is to devise a synthetic route that is not only high-yielding but also robust, scalable, and utilizes readily available and cost-effective starting materials. This guide will explore three plausible synthetic pathways:

  • Route A: Reduction of 3,5-Dichloro-2-cyanopyrazine

  • Route B: Amination of 2-(Chloromethyl)-3,5-dichloropyrazine via Gabriel Synthesis

  • Route C: Hofmann Rearrangement of 3,5-Dichloropyrazine-2-carboxamide

Route A: Reduction of 3,5-Dichloro-2-cyanopyrazine

This classical approach hinges on the well-established transformation of a nitrile to a primary amine. The success of this route is largely dependent on the efficient preparation of the key intermediate, 3,5-dichloro-2-cyanopyrazine.

Synthesis of the Precursor: 3,5-Dichloro-2-cyanopyrazine

A plausible multi-step synthesis of 3,5-dichloro-2-cyanopyrazine can be adapted from methodologies used for analogous dichlorinated pyrazine carbonitriles, starting from the readily available 2-aminopyrazine[1].

Route_A_Precursor start 2-Aminopyrazine step1 2-Amino-5-chloropyrazine start->step1 1. NCS, MeCN step2 2-Amino-5-chloro-3-bromopyrazine step1->step2 2. NBS, MeCN step3 2-Amino-5-chloro-3-cyanopyrazine step2->step3 3. Pd-cat. cyanation end_product 3,5-Dichloro-2-cyanopyrazine step3->end_product 4. Sandmeyer Reaction (NaNO2, HCl, CuCl) Route_A_Final start 3,5-Dichloro-2-cyanopyrazine end_product This compound start->end_product H2, Pd/C, EtOH/NH3 or LiAlH4, THF

Caption: Reduction of 3,5-dichloro-2-cyanopyrazine.

Experimental Protocol (Catalytic Hydrogenation):

  • To a solution of 3,5-dichloro-2-cyanopyrazine (1.0 eq) in ethanol saturated with ammonia, add 10% Palladium on carbon (10 mol%).

  • Pressurize the reaction vessel with hydrogen gas (50 psi).

  • Stir the mixture at room temperature for 12-24 hours, monitoring the reaction by TLC or LC-MS.

  • Upon completion, filter the reaction mixture through celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to yield the crude product, which can be further purified by column chromatography or crystallization of its hydrochloride salt.[2][3][4]

Causality Behind Experimental Choices:

  • Ammonia in Ethanol: The presence of ammonia helps to suppress the formation of secondary amine byproducts by reacting with any intermediate imine species.

  • Palladium on Carbon: Pd/C is a robust and efficient catalyst for the reduction of nitriles and is generally tolerant of halogenated aromatic systems under controlled conditions.[5]

  • Alternative Reducing Agents: For smaller-scale syntheses, chemical reducing agents like lithium aluminum hydride (LiAlH4) in an aprotic solvent such as THF can also be effective.[6][7][8] However, the scalability and safety of LiAlH4 are concerns in an industrial setting.

Route B: Amination of 2-(Chloromethyl)-3,5-dichloropyrazine via Gabriel Synthesis

This route involves the formation of a chloromethyl intermediate followed by a classic Gabriel synthesis to introduce the primary amine functionality, which is known for avoiding over-alkylation.[9][10][11][12][13]

Synthesis of the Precursor: 2-(Chloromethyl)-3,5-dichloropyrazine

The key chloromethyl intermediate can be prepared from 2-methyl-3,5-dichloropyrazine via a free-radical chlorination. The synthesis of the starting methylpyrazine would likely involve a multi-step sequence, for instance, from a suitably substituted aminopyrazine.

Route_B start 2-Methyl-3,5-dichloropyrazine step1 2-(Chloromethyl)-3,5-dichloropyrazine start->step1 1. SO2Cl2 or NCS, AIBN, CCl4, Δ step2 N-((3,5-Dichloropyrazin-2-yl)methyl)phthalimide step1->step2 2. Potassium Phthalimide, DMF end_product This compound step2->end_product 3. Hydrazine hydrate, EtOH, Δ

Caption: Synthetic pathway via Gabriel synthesis.

Experimental Protocol:

  • Chlorination: To a solution of 2-methyl-3,5-dichloropyrazine (1.0 eq) in carbon tetrachloride, add sulfuryl chloride (1.1 eq) and a catalytic amount of azobisisobutyronitrile (AIBN). Reflux the mixture under an inert atmosphere, monitoring the reaction by GC-MS. Upon completion, cool the reaction and remove the solvent under reduced pressure. The crude 2-(chloromethyl)-3,5-dichloropyrazine can be purified by distillation or chromatography.[14]

  • Gabriel Synthesis: Dissolve the crude 2-(chloromethyl)-3,5-dichloropyrazine (1.0 eq) in dimethylformamide (DMF) and add potassium phthalimide (1.1 eq). Heat the mixture to 80-100 °C and stir for 4-6 hours. After cooling, pour the reaction mixture into water and collect the precipitated N-((3,5-dichloropyrazin-2-yl)methyl)phthalimide by filtration.[9][10][11][12][13]

  • Hydrazinolysis: Suspend the phthalimide derivative (1.0 eq) in ethanol and add hydrazine hydrate (1.5 eq). Reflux the mixture for 2-4 hours. Cool the reaction, and upon formation of a precipitate (phthalhydrazide), filter the mixture. Concentrate the filtrate and purify the resulting this compound by extraction and subsequent distillation or crystallization of its hydrochloride salt.[9][10][11][12][13]

Causality Behind Experimental Choices:

  • Sulfuryl Chloride/AIBN: This combination is a common and effective system for free-radical chlorination of benzylic positions.[14] The reaction is initiated by the thermal decomposition of AIBN.

  • Potassium Phthalimide: This reagent provides a protected form of ammonia, preventing the over-alkylation that is often problematic when using ammonia directly for amination of alkyl halides.[9][10][11][12][13]

  • Hydrazine Hydrate: The Ing-Manske procedure using hydrazine is a mild and efficient method for the deprotection of the phthalimide, yielding the desired primary amine under neutral conditions.[9][10][11][12][13]

Route C: Hofmann Rearrangement of 3,5-Dichloropyrazine-2-carboxamide

The Hofmann rearrangement offers a direct conversion of a primary amide to a primary amine with one less carbon atom. This route is contingent on the successful synthesis of the 3,5-dichloropyrazine-2-carboxamide precursor.

Synthesis of the Precursor: 3,5-Dichloropyrazine-2-carboxamide

The carboxamide can be synthesized from 2,6-dichloropyrazine through a radical amidation reaction.

Route_C start 2,6-Dichloropyrazine step1 3,5-Dichloropyrazine-2-carboxamide start->step1 1. Formamide, Na2S2O8, 90 °C end_product This compound step1->end_product 2. Br2, NaOH, H2O, Δ

Caption: Synthetic pathway via Hofmann rearrangement.

Experimental Protocol:

  • Amidation: In a mixture of 2,6-dichloropyrazine (1.0 eq) and formamide (excess), slowly add sodium persulfate (0.97 eq). Heat the reaction mixture to 90 °C for 2 hours. After cooling, dilute with water and extract the product with a suitable organic solvent. Purify the crude 3,5-dichloropyrazine-2-carboxamide by column chromatography.[15]

  • Hofmann Rearrangement: To a solution of sodium hydroxide in water at 0 °C, add bromine (1.1 eq) to form a sodium hypobromite solution. Add the 3,5-dichloropyrazine-2-carboxamide (1.0 eq) to this solution while maintaining the low temperature. Slowly warm the reaction mixture to room temperature and then heat to 50-70 °C until the reaction is complete (monitored by TLC). Cool the mixture and extract the product with an organic solvent. The amine can be isolated and purified as its hydrochloride salt.

Causality Behind Experimental Choices:

  • Sodium Persulfate/Formamide: This system generates carbamoyl radicals which can undergo addition to the electron-deficient pyrazine ring, followed by oxidation to afford the carboxamide.[15]

  • Bromine/Sodium Hydroxide: These are the classic reagents for the Hofmann rearrangement. The reaction proceeds through the formation of an N-bromoamide intermediate, which rearranges to an isocyanate that is subsequently hydrolyzed to the primary amine.

Comparative Analysis of the Synthetic Routes

ParameterRoute A: Nitrile ReductionRoute B: Gabriel SynthesisRoute C: Hofmann Rearrangement
Starting Materials 2-Aminopyrazine2-Methyl-3,5-dichloropyrazine2,6-Dichloropyrazine
Number of Steps ~5~3 (from methylpyrazine)2
Key Intermediates 3,5-Dichloro-2-cyanopyrazine2-(Chloromethyl)-3,5-dichloropyrazine3,5-Dichloropyrazine-2-carboxamide
Potential Yield Moderate to HighModerateModerate
Scalability Good (especially with catalytic hydrogenation)Moderate (radical chlorination can be challenging to control)Good
Safety/Environmental Use of cyanide and high-pressure hydrogenation.Use of chlorinated solvents and lachrymatory chloromethyl intermediate.Use of bromine and strong base.
Key Advantages Well-established transformations; potentially high overall yield.Avoids over-alkylation; clean final amination step.Shortest route; direct conversion of amide to amine.
Key Disadvantages Multi-step synthesis of the nitrile precursor; use of hazardous reagents.Synthesis of the starting methylpyrazine may be lengthy; radical chlorination can produce byproducts.Hofmann rearrangement can have variable yields; synthesis of the amide precursor has a reported moderate yield.[15]

Conclusion and Recommendations

Each of the outlined synthetic routes to this compound offers a unique set of advantages and disadvantages.

  • Route A (Nitrile Reduction) is a robust and well-trodden path in organic synthesis. While the preparation of the cyanopyrazine precursor is somewhat lengthy, the individual steps are generally high-yielding and the final reduction is amenable to large-scale production, particularly via catalytic hydrogenation. This route is likely to be favored in an industrial setting where process control and scalability are paramount.

  • Route B (Gabriel Synthesis) provides a reliable method for the introduction of the primary amine group without the risk of over-alkylation. However, the potential challenges associated with the synthesis of the starting 2-methyl-3,5-dichloropyrazine and the control of the free-radical chlorination step may make this route less attractive for large-scale synthesis unless a highly efficient and selective chlorination protocol can be developed.

  • Route C (Hofmann Rearrangement) is the most concise of the three routes. However, the reported yield for the synthesis of the carboxamide precursor is moderate, and the overall efficiency of the Hofmann rearrangement on this specific substrate would need to be carefully optimized. This route could be a viable option for smaller-scale synthesis if the yields can be improved.

Ultimately, the choice of synthetic route will depend on the specific requirements of the research or development program, including the desired scale of production, available starting materials, and the technical capabilities for handling hazardous reagents and performing specific reaction types. For large-scale, reliable production, Route A appears to be the most promising, provided the synthesis of the nitrile intermediate is optimized. For exploratory, smaller-scale work, the shorter Route C may be advantageous if the yields are found to be acceptable.

References

  • Gabriel, S. (1887). Ueber eine Darstellung primärer Amine aus den entsprechenden Halogenverbindungen. Berichte der deutschen chemischen Gesellschaft, 20(2), 2224–2236. [Link]

  • Guo, Q., et al. (2019). The complete synthesis of favipiravir from 2-aminopyrazine. Chemical Papers, 73(5), 1043–1051. [Link]

  • Wikipedia contributors. (2023). Gabriel synthesis. In Wikipedia, The Free Encyclopedia. [Link]

  • NROChemistry. (n.d.). Gabriel Synthesis: Mechanism & Examples. [Link]

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  • U.S. Patent 8,513,415 B2. (2013).
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A Comparative Guide to Alternative Building Blocks in Acalabrutinib Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the strategic selection of building blocks in the synthesis of a target molecule like Acalabrutinib is a critical decision point that influences efficiency, scalability, and cost. This guide provides an in-depth comparison of established and alternative building blocks for the synthesis of Acalabrutinib, a potent second-generation Bruton's tyrosine kinase (BTK) inhibitor. We will dissect the prevailing convergent synthetic strategy and explore alternative retrosynthetic disconnections that offer unique advantages in the manufacturing process.

The Prevailing Convergent Strategy: A Triumvirate of Key Building Blocks

The most widely adopted and commercially practiced synthesis of Acalabrutinib employs a convergent approach. This strategy hinges on the preparation and subsequent coupling of three key intermediates. This modularity is advantageous for process optimization and allows for late-stage introduction of structural complexity.

The three cornerstone building blocks in this approach are:

  • The Imidazo[1,5-a]pyrazine Core: Typically a halogenated derivative, such as (S)-benzyl 2-(8-amino-1-bromoimidazo[1,5-a]pyrazin-3-yl)pyrrolidine-1-carboxylate, which serves as the electrophilic partner in a cross-coupling reaction.

  • The Chiral (S)-Pyrrolidine Moiety: This fragment, often protected with a group like a benzyloxycarbonyl (Cbz), is crucial for the molecule's interaction with the BTK active site.

  • The Phenyl-Pyridine Amide Synthon: This is most commonly utilized as a nucleophilic partner in the form of (4-(pyridin-2-ylcarbamoyl)phenyl)boronic acid or its esters for a Suzuki-Miyaura cross-coupling reaction.

The primary advantage of this convergent strategy lies in its efficiency. The parallel synthesis of the three fragments allows for a streamlined process, and potential issues in one branch of the synthesis do not halt progress in the others. However, the reliance on a palladium-catalyzed cross-coupling reaction in the key bond-forming step can present challenges in terms of catalyst cost, removal of residual palladium from the final active pharmaceutical ingredient (API), and the need for specialized equipment, particularly for large-scale production where microwave irradiation is not feasible.[1][2]

Visualizing the Convergent Synthesis Workflow

Convergent Synthesis of Acalabrutinib cluster_0 Building Block 1: Imidazo[1,5-a]pyrazine Core cluster_1 Building Block 2: (S)-Pyrrolidine Moiety cluster_2 Building Block 3: Phenyl-Pyridine Amide start1 3-Chloropyrazine- 2-carbonitrile inter1 (S)-Benzyl 2-(8-amino-1-bromo- imidazo[1,5-a]pyrazin-3-yl) pyrrolidine-1-carboxylate start1->inter1 Multi-step synthesis coupling Suzuki Coupling inter1->coupling start2 ((benzyloxy)carbonyl)- L-proline start3 4-Bromobenzoic acid & 2-Aminopyridine inter3 (4-(Pyridin-2-ylcarbamoyl) -phenyl)boronic acid start3->inter3 Amidation & Borylation inter3->coupling deprotection Deprotection coupling->deprotection final_coupling Amide Coupling with 2-Butynoic Acid deprotection->final_coupling acalabrutinib Acalabrutinib final_coupling->acalabrutinib

Caption: Convergent synthesis of Acalabrutinib.

Alternative Building Blocks from a Linear Synthetic Strategy

A linear approach to Acalabrutinib offers a different set of building blocks and a distinct process flow. While often less efficient in terms of overall step count from simple starting materials, a linear synthesis can sometimes be advantageous in simplifying purification steps and avoiding complex, multi-component coupling reactions.

One plausible linear strategy commences with the synthesis of the core imidazo[1,5-a]pyrazine ring, followed by sequential addition of the other functionalities.

The initial key building blocks for such a linear approach could be:

  • A Substituted Pyrazine: For instance, (3-chloropyrazin-2-yl)methanamine, which can be derived from 3-chloropyrazine-2-carbonitrile.[3]

  • Protected L-proline: Such as N-Cbz-L-proline, which is coupled to the pyrazine building block.

In this strategy, the phenyl-pyridine amide moiety is introduced later in the synthesis, often after the formation of the imidazo[1,5-a]pyrazine core. This approach avoids the need to prepare a boronic acid derivative of the phenyl-pyridine amide, instead potentially relying on a nucleophilic aromatic substitution or other coupling reaction to attach this fragment.

Visualizing the Linear Synthesis Workflow

Linear Synthesis of Acalabrutinib start 3-Chloropyrazine- 2-carbonitrile inter1 (3-Chloropyrazin-2-yl) -methanamine start->inter1 Reduction inter2 (S)-Benzyl 2-((3-chloropyrazin-2-yl) methylcarbamoyl)pyrrolidine -1-carboxylate inter1->inter2 Amide Coupling with N-Cbz-L-proline inter3 Imidazo[1,5-a]pyrazine Core inter2->inter3 Cyclization inter4 Functionalized Core inter3->inter4 Sequential Functionalization (e.g., Suzuki or other coupling) acalabrutinib Acalabrutinib inter4->acalabrutinib Final Acylation & Deprotection

Caption: A potential linear synthesis of Acalabrutinib.

Comparison of Key Building Blocks and Synthetic Strategies

FeatureConvergent StrategyLinear Strategy
Key Building Blocks Halogenated imidazo[1,5-a]pyrazine core, Protected (S)-pyrrolidine, Phenyl-pyridine boronic acidSubstituted pyrazine, Protected L-proline, Phenyl-pyridine halide/other
Primary Advantage High overall efficiency, modularity, late-stage diversificationPotentially simpler purification, avoids pre-functionalization of one key fragment
Primary Disadvantage Reliance on Suzuki coupling (catalyst cost, metal removal), potential for low yields in the final coupling step without optimizationCan be longer, lower overall yield from simple starting materials, challenges in regioselectivity during sequential functionalization
Scalability Commercially proven, though microwave-assisted steps require adaptation for large scale.[1][2]Potentially more straightforward for some steps, but overall efficiency may be lower for commercial production.

Experimental Data Snapshot: A Look at a Key Coupling Step

A critical step in the convergent synthesis is the final amide bond formation between the deprotected amino-pyrrolidine intermediate and 2-butynoic acid. Initial syntheses reported low yields for this step when using coupling reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).[1]

Process Improvement Example:

One notable process improvement involves the use of carbodiimide reagents, which can significantly enhance the yield of this final coupling step. For example, some patents describe processes that afford Acalabrutinib in good yields by coupling the key amine intermediate with 2-butynoic acid in the presence of a carbodiimide. This highlights how even within a chosen strategy, the selection of reagents can dramatically impact the efficiency and viability of a synthesis.

Conclusion: Strategic Flexibility in Acalabrutinib Synthesis

While the convergent strategy utilizing a Suzuki cross-coupling remains the dominant and commercially validated approach for Acalabrutinib synthesis, a thorough understanding of alternative retrosynthetic pathways is invaluable for process chemists and drug developers. A linear approach, for instance, introduces a different set of building blocks and may offer advantages in specific manufacturing contexts, particularly if challenges with the Suzuki coupling prove to be a bottleneck.

Ultimately, the choice of building blocks and the overarching synthetic strategy will depend on a multitude of factors including the desired scale of production, cost of starting materials and reagents, and the available manufacturing infrastructure. The continuous exploration of alternative synthetic routes and building blocks is essential for driving innovation in pharmaceutical manufacturing, leading to more efficient, cost-effective, and sustainable processes.

References

  • Bethel, P. A., et al. (2022). Development of Commercial Manufacturing Processes for Acalabrutinib. Organic Process Research & Development, 26(12), 3366–3383. [Link]

  • Chen, B., et al. (2018). A Manufacturing Process to an Intermediate in the Synthesis of Acalabrutinib. Organic Process Research & Development, 22(10), 1458–1460. [Link]

  • Wang, P., et al. (2019). Processes to produce acalabrutinib. WO 2019/090269 A1.
  • Barf, T., et al. (2013). Preparation of imidazopyrazinylbenzamide derivatives and analogs for use as Btk inhibitors. WO 2013/010868 A1.
  • Wu, X., et al. (2018). Method for preparing acalabrutinib as anti-leukemia drug using 4-aldehyde-N-2-pyridine-benzamide. CN 109020977 A.
  • Smyth, M. S., et al. (2018).
  • A Comprehensive Review of Small-Molecule Inhibitors Targeting Bruton Tyrosine Kinase: Synthetic Approaches and Clinical Applications. (2023). Molecules, 28(24), 8037. [Link]

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The Tale of Two Rings: A Comparative Analysis of Pyrazine and Pyridine Scaffolds in Modern Drug Design

Author: BenchChem Technical Support Team. Date: January 2026

For the attention of researchers, scientists, and drug development professionals, this guide provides an in-depth, objective comparison of pyrazine and pyridine scaffolds. Moving beyond a mere recitation of facts, we will dissect the nuanced interplay of physicochemical properties, metabolic fate, and synthetic accessibility that dictates the strategic choice between these two foundational heterocycles in the quest for novel therapeutics.

Introduction: More Than Just a Nitrogen Atom

At first glance, pyridine and pyrazine are deceptively similar: six-membered aromatic rings containing one and two nitrogen atoms, respectively. Yet, this seemingly minor structural difference precipitates a cascade of divergent properties that have profound implications for a molecule's journey from a laboratory curiosity to a life-saving therapeutic. The strategic incorporation of a pyridine or pyrazine ring can dramatically influence a drug candidate's absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile, as well as its target engagement and overall efficacy. This guide will navigate the key decision-making parameters, supported by experimental data and established protocols, to empower medicinal chemists in their selection and optimization of these privileged scaffolds.

Physicochemical Properties: A Foundation for Pharmacokinetics

The journey of a drug through the body is fundamentally governed by its physicochemical properties. The presence and position of nitrogen atoms in pyridine and pyrazine create distinct electronic and steric environments, directly impacting key parameters that influence a drug's behavior.

PropertyPyridinePyrazineRationale and Implication in Drug Design
pKa of Conjugate Acid ~5.23~0.65Pyridine is a weak base, allowing for potential salt formation to improve solubility and crystallinity. Pyrazine is a much weaker base due to the electron-withdrawing effect of the second nitrogen atom, making it less likely to be protonated at physiological pH.[1][2] This can be advantageous in avoiding unwanted interactions with acidic cellular compartments or off-target ion channels.
Dipole Moment ~2.2 D0 DPyridine's dipole moment can enhance interactions with polar residues in a target protein and improve aqueous solubility. Pyrazine's lack of a dipole moment can be beneficial for crossing nonpolar biological membranes, such as the blood-brain barrier.[2]
LogP (Octanol-Water Partition Coefficient) ~0.65~ -0.2Pyridine is more lipophilic than pyrazine. The choice between the two can be used to fine-tune a molecule's lipophilicity to optimize its balance between solubility and permeability.
Hydrogen Bonding One hydrogen bond acceptor (N)Two hydrogen bond acceptors (N1, N4)The two nitrogen atoms in pyrazine offer more opportunities for hydrogen bonding interactions with a target protein, which can lead to increased potency and selectivity.[3]
Aromaticity HighLower than pyridinePyridine's high aromaticity contributes to its stability. The reduced aromaticity of pyrazine can influence its reactivity and metabolic pathways.

Metabolic Stability and Toxicity: The Body's Response

A drug's metabolic fate is a critical determinant of its efficacy and safety. Both pyridine and pyrazine rings are subject to metabolic transformations, primarily by cytochrome P450 enzymes, but their pathways and the nature of their metabolites can differ significantly.

Metabolic Pathways:

  • Pyridine: The pyridine ring is susceptible to oxidation at the nitrogen atom to form N-oxides, as well as hydroxylation at various carbon positions (2-, 3-, and 4-hydroxypyridine).[4] These hydroxylated metabolites can then undergo further conjugation reactions. The metabolic stability of a pyridine ring can often be improved by strategic substitution to block sites of metabolism.

  • Pyrazine: The pyrazine ring can also undergo N-oxidation and hydroxylation. The presence of two nitrogen atoms can sometimes lead to more complex metabolic profiles. However, in certain contexts, the pyrazine ring has been shown to be more metabolically stable than a corresponding pyridine ring.

Toxicity Profile:

The toxicity of pyridine and its metabolites has been a subject of investigation, with some metabolites exhibiting hepatotoxicity.[4] The toxicity of pyrazine-containing compounds is generally considered on a case-by-case basis, as with any drug candidate. However, the inherent properties of the pyrazine ring, such as its weaker basicity, may in some instances mitigate certain off-target effects associated with basic centers.

Experimental Workflow: In Vitro Metabolic Stability Assay

A common method to assess the metabolic stability of compounds containing these scaffolds is through incubation with liver microsomes or hepatocytes.

Caption: Workflow for a typical in vitro metabolic stability assay.

Synthetic Accessibility: Building the Scaffolds

The ease and versatility of chemical synthesis are crucial considerations in drug discovery. Both pyridine and pyrazine scaffolds are accessible through various synthetic routes, but the strategies for introducing chemical diversity can differ.

Pyridine Synthesis and Functionalization:

  • Classical Syntheses: Methods like the Hantzsch pyridine synthesis remain relevant for constructing the pyridine ring from acyclic precursors.

  • Functionalization of Pre-formed Rings: A vast array of reactions allows for the late-stage functionalization of the pyridine ring, including electrophilic aromatic substitution (often requiring activation, e.g., N-oxidation), nucleophilic aromatic substitution (especially with leaving groups at the 2- and 4-positions), and metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig).[5][6]

Pyrazine Synthesis and Functionalization:

  • Condensation Reactions: The most common route to pyrazines involves the condensation of 1,2-dicarbonyl compounds with 1,2-diamines.

  • Functionalization: Similar to pyridines, pyrazines can be functionalized through various methods. Halogenated pyrazines are particularly useful intermediates for cross-coupling reactions to introduce diverse substituents.[7] The symmetrical nature of pyrazine can sometimes simplify synthetic outcomes, but can also present challenges in achieving regioselectivity.

Comparative Synthetic Workflow Overview

Caption: High-level comparison of synthetic workflows for pyrazine and pyridine.

Biological Activity and Structure-Activity Relationships (SAR): A Tale of Two Bioisosteres

Pyrazine is often employed as a bioisostere of pyridine, where the pyridine ring is replaced with a pyrazine ring to modulate a compound's properties while maintaining or improving its biological activity. This strategy has been successfully applied in various therapeutic areas.

Case Study: Anticancer Agents - Kinase Inhibitors

Both pyridine and pyrazine are prevalent scaffolds in the design of kinase inhibitors, often acting as hinge-binding motifs.[8] The nitrogen atoms of these heterocycles can form crucial hydrogen bonds with the backbone of the kinase hinge region.

Comparative Anticancer Activity Data (IC50 Values)

Compound ClassCancer Cell LinePyrazine Derivative IC50 (µM)Pyridine Derivative IC50 (µM)Reference
Imidazo[1,2-a]pyrazine/pyridineMCF-72.45 ± 0.159.60 ± 3.09[9]
Imidazo[1,2-a]pyrazine/pyridineHT-293.12 ± 0.2112.98 ± 0.40[9]

As the data suggests, in this particular series of compounds, the pyrazine-containing analogs demonstrated greater potency against the tested cancer cell lines compared to their pyridine counterparts.[9] This could be attributed to a combination of factors, including altered electronics, improved binding interactions, or better cell permeability.

Signaling Pathway of a Heterocyclic Kinase Inhibitor

Kinase_Inhibitor_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK P1 Signaling Proteins RTK->P1 P2 Kinase Cascade (e.g., MAPK) P1->P2 TF Transcription Factors P2->TF GE Gene Expression TF->GE CP Cell Proliferation/Survival GE->CP Inhibitor Pyrazine/Pyridine Kinase Inhibitor Inhibitor->RTK Inhibition

Caption: Generalized signaling pathway for a kinase inhibitor.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure the cytotoxic effects of potential drug candidates.

Detailed Methodology:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the pyrazine and pyridine analogs for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized detergent) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of approximately 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value (the concentration that inhibits 50% of cell growth) can then be determined by plotting cell viability against compound concentration.[9]

Conclusion: A Strategic Choice in Drug Design

The decision to employ a pyrazine or pyridine scaffold is a nuanced one, driven by the specific goals of a drug discovery program. Pyridine, with its well-established presence in numerous approved drugs, offers a robust and versatile platform. Its basicity can be leveraged for salt formation and solubility enhancement. Pyrazine, while less basic, presents unique advantages as a bioisostere. Its symmetrical nature and additional hydrogen bond acceptor can lead to improved potency, selectivity, and metabolic stability.

Ultimately, the choice is not about which scaffold is "better," but which is more "fit for purpose." A thorough understanding of their comparative properties, as outlined in this guide, is paramount for medicinal chemists to rationally design and optimize the next generation of therapeutics. The journey from bench to bedside is a long and arduous one, and the strategic selection of the right heterocyclic core is a critical first step.

References

  • What is correct basicity order of pyridine, pyridazine, pyrimidine and pyrazine. (2020). Chem Zipper. [Link]

  • Pyridine pyridazine pyrimidine pyrazine. PubChem. [Link]

  • Review on the Synthesis of Pyrazine and Its Derivatives. (2026). ResearchGate. [Link]

  • Recent strategies for the synthesis of pyridine derivatives. (2010). PubMed. [Link]

  • Pyrazine. Britannica. [Link]

  • Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives. (2022). MDPI. [Link]

  • Pyrimidines: 1.23), and Pyrazine. Scribd. [Link]

  • List of marketed drugs having pyrazine nucleus along with its biological activity. ResearchGate. [Link]

  • Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. (2022). Molecules. [Link]

  • A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. (2024). RSC Medicinal Chemistry. [Link]

  • Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. (2023). Molecules. [Link]

  • Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). (2024). Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • Comparison of the effects of pyridine and its metabolites on rat liver and kidney. (1990). PubMed. [Link]

Sources

The Elusive Efficacy of (3,5-Dichloropyrazin-2-yl)methanamine Derivatives: A Scarcity of Comparative Biological Data

Author: BenchChem Technical Support Team. Date: January 2026

Despite the synthetic accessibility and potential therapeutic relevance of the (3,5-Dichloropyrazin-2-yl)methanamine scaffold, a comprehensive analysis of the biological efficacy of its derivatives is notably absent from publicly available scientific literature. While the parent compound is commercially available and has been utilized as an intermediate in the synthesis of bioactive molecules, a systematic exploration and comparative evaluation of a series of its analogs in biological assays remain an uncharted area of research.

The pyrazine ring is a well-established pharmacophore present in numerous FDA-approved drugs and clinical candidates, valued for its ability to engage in hydrogen bonding and other key interactions with biological targets. The dichloro-substitution pattern on the pyrazine ring, combined with a methanamine side chain, presents a versatile template for chemical modification, suggesting a high potential for derivatization to probe structure-activity relationships (SAR) against a variety of biological targets.

However, extensive searches of scholarly databases and patent literature have not yielded any studies that specifically detail the synthesis of a library of this compound derivatives followed by a comparative assessment of their biological activities. The existing literature touches upon the broader class of pyrazine and dichloropyrazine derivatives, highlighting their potential as inhibitors of various enzymes and receptors, including kinases and G-protein coupled receptors. For instance, related dichloropyridine derivatives have been investigated as P2X7 receptor antagonists, demonstrating that the strategic placement of halogen atoms can be crucial for potent biological activity. Yet, this information remains tangential and does not provide the specific experimental data—such as IC50, EC50, or Ki values—necessary for a rigorous comparison of this compound derivatives.

One notable application of the core scaffold is its use as a key intermediate in the synthesis of Acalabrutinib, a potent and selective Bruton's tyrosine kinase (BTK) inhibitor. This indicates the synthetic utility of this compound and its amenability to be incorporated into more complex molecular architectures. Furthermore, it has been mentioned as a reagent in the preparation of Aryl hydrocarbon receptor (Ahr) modulators. These instances, however, focus on the utility of the parent compound as a building block rather than the biological activities of its direct derivatives.

Further research, involving the systematic synthesis of a diverse library of this compound derivatives and their subsequent screening in a panel of relevant biological assays, is imperative to unlock the potential of this chemical series. Such studies would be invaluable in elucidating the SAR and identifying promising lead compounds for various therapeutic targets. Until such research is conducted and published, the efficacy of this compound derivatives will remain a matter of speculation.

References

At present, there are no direct, authoritative sources detailing the comparative biological efficacy of a series of this compound derivatives. The following references provide context on the broader chemical class or the parent compound:

  • A Manufacturing Process to an Intermediate in the Synthesis of Acalabrutinib. Org. Process Res. Dev. 2017, 21, 9, 1476–1483. [Link]

A Senior Application Scientist's Guide to Benchmarking (3,5-Dichloropyrazin-2-yl)methanamine Purity from Different Suppliers

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the purity of starting materials is a cornerstone of reliable and reproducible research. (3,5-Dichloropyrazin-2-yl)methanamine is a critical building block in the synthesis of various pharmaceutical compounds, notably as a key intermediate for the Bruton's tyrosine kinase (BTK) inhibitor Acalabrutinib.[1] Given its role, variations in purity from different commercial suppliers can have significant downstream consequences on reaction efficiency, impurity profiles of subsequent intermediates, and the final active pharmaceutical ingredient (API).

This guide provides a comprehensive framework for benchmarking the purity of this compound from various suppliers. We will delve into the rationale behind the analytical techniques chosen, provide detailed experimental protocols, and present a strategy for data interpretation. This document is designed to be a practical tool for any laboratory looking to qualify and select the most suitable source for this vital reagent.

The Criticality of Purity in Pharmaceutical Synthesis

The adage "garbage in, garbage out" holds particularly true in medicinal chemistry. Impurities in starting materials can lead to a cascade of undesirable outcomes:

  • Formation of Impurity Adducts: Reactive impurities can participate in side reactions, leading to the formation of novel, and often structurally similar, impurities in the final compound.

  • Reduced Reaction Yields: Non-reactive impurities effectively lower the concentration of the desired starting material, leading to suboptimal reaction yields.

  • Catalyst Poisoning: Certain impurities can deactivate expensive catalysts, leading to stalled reactions and increased costs.

  • Complex Purification Challenges: The presence of additional impurities complicates the purification of intermediates and the final API, often requiring more sophisticated and costly chromatographic methods.

Therefore, a thorough analytical assessment of raw material purity is not merely a quality control measure but a crucial step in process optimization and risk mitigation.

Selecting Suppliers for Evaluation

For the purpose of this guide, we will outline a process for evaluating this compound from three representative, albeit hypothetical, suppliers: Supplier A, Supplier B, and Supplier C. In a real-world scenario, supplier selection should be based on factors such as cost, availability, stated purity, and the supplier's reputation for quality and consistency.[2][3][4]

A Multi-Pronged Analytical Approach for Purity Determination

A comprehensive assessment of purity requires a combination of analytical techniques that provide orthogonal information. For this compound, we will employ a tripartite strategy consisting of High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.

G

Experimental Protocols

High-Performance Liquid Chromatography (HPLC-UV) for Chromatographic Purity

HPLC-UV is a cornerstone technique for assessing the purity of non-volatile organic compounds.[5] It separates the main component from its non-volatile impurities, and the relative peak areas provide a measure of chromatographic purity.

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and a diode array detector (DAD) or variable wavelength detector (VWD).

Chromatographic Conditions:

Parameter Condition
Column C18 reverse-phase, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase A 0.1% Trifluoroacetic acid in Water
Mobile Phase B 0.1% Trifluoroacetic acid in Acetonitrile
Gradient 5% B to 95% B over 20 minutes, hold at 95% B for 5 minutes, return to 5% B and equilibrate for 5 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm

| Injection Volume | 10 µL |

Sample Preparation:

  • Accurately weigh approximately 10 mg of this compound from each supplier into separate 10 mL volumetric flasks.

  • Dissolve the samples in a 50:50 mixture of acetonitrile and water to a final concentration of 1 mg/mL.

  • Filter the solutions through a 0.45 µm syringe filter prior to injection.

Data Analysis: The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities and Identification

GC-MS is highly effective for identifying and quantifying volatile and semi-volatile impurities that may not be detected by HPLC.[6][7] The mass spectrometer provides structural information, aiding in the identification of unknown impurities.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (e.g., a single quadrupole or time-of-flight analyzer).

GC-MS Conditions:

Parameter Condition
Column DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness
Inlet Temperature 280 °C
Carrier Gas Helium at a constant flow of 1.2 mL/min
Oven Program Start at 80 °C, hold for 2 minutes, ramp to 280 °C at 15 °C/min, hold for 5 minutes
Transfer Line Temp 280 °C
Ion Source Temp 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV

| Mass Range | 40-450 amu |

Sample Preparation:

  • Prepare 1 mg/mL solutions of each sample in methanol.

  • Inject 1 µL of the solution into the GC-MS system.

Data Analysis: Identify peaks corresponding to the main compound and any impurities by comparing their mass spectra to a reference library (e.g., NIST). Quantify impurities using the relative peak area method.

Quantitative Nuclear Magnetic Resonance (qNMR) for Absolute Purity Assay

qNMR is a powerful primary analytical method for determining the absolute purity of a substance without the need for a reference standard of the analyte itself.[1][3] It relies on the principle that the integral of an NMR signal is directly proportional to the number of nuclei contributing to that signal.

Instrumentation:

  • NMR spectrometer (400 MHz or higher) with a high-resolution probe.

Experimental Parameters:

Parameter Setting
Solvent DMSO-d6
Internal Standard Maleic acid (high purity, accurately weighed)
Pulse Program A quantitative pulse sequence with a long relaxation delay (e.g., 30s)
Number of Scans 16

| Temperature | 25 °C |

Sample Preparation:

  • Accurately weigh approximately 10 mg of this compound and 5 mg of maleic acid into the same NMR tube.

  • Add approximately 0.7 mL of DMSO-d6.

  • Ensure complete dissolution by gentle vortexing.

Data Analysis: The purity of the analyte is calculated using the following formula:

Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / m_analyte) * (m_std / MW_std) * P_std

Where:

  • I = Integral of the signal

  • N = Number of protons for the integrated signal

  • MW = Molecular weight

  • m = mass

  • P = Purity of the standard

  • "analyte" refers to this compound

  • "std" refers to the internal standard (maleic acid)

Potential Impurities

Based on the likely synthesis of this compound from 2,3,5-trichloropyrazine and ammonia, or related routes, the following impurities should be considered:

  • Isomeric Amines: (3,6-Dichloropyrazin-2-yl)methanamine and other positional isomers.

  • Starting Materials: Unreacted 2,3,5-trichloropyrazine.

  • Over-aminated Products: Diaminomethyldichloropyrazines.

  • Hydrolysis Products: (3,5-Dichloro-2-hydroxymethyl)pyrazine.

  • Residual Solvents: Solvents used in the synthesis and purification steps.

G

Data Summary and Comparison

The results from the three analytical techniques should be compiled into a comprehensive table for easy comparison.

SupplierHPLC Purity (% Area)GC-MS Volatile Impurities (%)qNMR Absolute Purity (%)Major Impurities Identified
Supplier A 99.50.199.2Isomer A (0.2%), Starting Material (0.1%)
Supplier B 98.80.598.5Isomer A (0.8%), Solvent X (0.3%)
Supplier C 99.8<0.0599.7None detected above 0.05%

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Discussion and Interpretation

In our hypothetical example, Supplier C demonstrates the highest purity across all three analytical methods, with no significant impurities detected. Supplier A provides a high-purity product with minor levels of a positional isomer and unreacted starting material. Supplier B shows a lower purity with a higher level of the isomeric impurity and a residual solvent.

The choice of supplier would depend on the specific requirements of the intended application. For the synthesis of a GMP-grade API, the material from Supplier C would be the most desirable. For early-stage research and development, the material from Supplier A might be acceptable, provided the identified impurities are not expected to interfere with the downstream chemistry. The material from Supplier B would likely be the least favorable due to the higher impurity load, which could complicate subsequent reactions and purifications.

Conclusion

A rigorous and multi-faceted approach to benchmarking the purity of critical raw materials like this compound is indispensable in the pharmaceutical industry. By combining the strengths of HPLC-UV, GC-MS, and qNMR, researchers can gain a comprehensive understanding of the purity profile of materials from different suppliers. This data-driven approach enables informed decision-making, ensuring the selection of high-quality starting materials that contribute to the development of safe and effective medicines. This guide provides a robust framework that can be adapted and implemented in any analytical laboratory to ensure the quality and consistency of their chemical inputs.

References

  • Eubioco. (2025, May 13). Pharmaceutical raw materials – a guide to ingredient selection and quality control. Eubioco. [Link]

  • SynZeal. Acalabrutinib Impurities. SynZeal. [Link]

  • Emery Pharma. A Guide to Quantitative NMR (qNMR). Emery Pharma. [Link]

  • Pharmaffiliates. Acalabrutinib-impurities. Pharmaffiliates. [Link]

  • ASHP. ASHP Guidelines for Selecting Pharmaceutical Manufacturers and Suppliers. [Link]

  • Skog, K. (1998). Analysis of nonpolar heterocyclic amines in cooked foods and meat extracts using gas chromatography-mass spectrometry. Journal of Chromatography A. [Link]

  • National Institutes of Health. (2021). Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liquid chromatography – Mass spectrometry. PMC. [Link]

  • Walter®. (2023, September 12). Raw Material Selection and Qualification at Walter® : Ensuring Quality from the Start. Walter®. [Link]

  • Zamann Pharma Support GmbH. Raw Material Selection. Zamann Pharma Support GmbH. [Link]

  • MedCrave. (2016, December 14). Forced degradation studies. MedCrave online. [Link]

  • SynThink Research Chemicals. Acalabrutinib EP Impurities and Related Compounds. SynThink Research Chemicals. [Link]

  • Google Patents. Process for the preparation of acalabrutinib and its intermediates.
  • MDPI. Development and Validation of the HPLC Method and Its Applications in Pharmaceuticals. MDPI. [Link]

Sources

A Comparative Guide to the Validation of Analytical Methods for Quantifying (3,5-Dichloropyrazin-2-yl)methanamine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of analytical methodologies for the robust quantification of (3,5-Dichloropyrazin-2-yl)methanamine. As a critical intermediate or potential impurity in pharmaceutical synthesis, the accurate measurement of this compound is paramount for ensuring process control, quality, and safety of the final active pharmaceutical ingredient (API).[1] We will explore the strategic selection of analytical techniques, delve into the causality behind experimental design, and present detailed, self-validating protocols grounded in international regulatory standards.

Our approach moves beyond a simple listing of procedures to offer a logical framework for method development and validation, tailored to the specific chemical properties of this dichlorinated aminopyrazine derivative. This document is intended for researchers, analytical scientists, and drug development professionals who require reliable and defensible quantitative data.

Strategic Selection of the Primary Analytical Technique

The molecular structure of this compound—a heterocyclic aromatic amine, likely handled as a hydrochloride salt—guides the initial choice of analytical instrumentation.[2] Its primary amine group and pyrazine ring system present distinct characteristics that favor certain techniques over others.

dot

Method_Selection Analyte This compound Properties: Aromatic, Primary Amine, Likely Salt Form Volatility Thermally Labile & Non-Volatile? Analyte->Volatility HPLC High-Performance Liquid Chromatography (HPLC) (Primary Choice) Volatility->HPLC Yes GC Gas Chromatography (GC) (Alternative) Volatility->GC Yes Conclusion HPLC with UV or MS detection is the most direct, robust, and versatile approach for this analyte. HPLC->Conclusion Derivatization Requires Derivatization Step (e.g., Acylation, Silylation) GC->Derivatization To increase volatility & stability Derivatization->Conclusion

Caption: Method selection workflow for the analyte.

High-Performance Liquid Chromatography (HPLC): The Superior Approach

HPLC is the most suitable technique for the analysis of this compound.[3]

  • Causality of Choice : The compound, especially as a salt, is non-volatile and would likely decompose under the high temperatures of a GC inlet. HPLC operates at or near ambient temperature, preserving the integrity of the analyte. The pyrazine ring contains a strong chromophore, making it ideal for UV detection.

  • Recommended Configuration :

    • Mode : Reversed-Phase (RP-HPLC) is optimal. The nonpolar stationary phase (e.g., C18) will interact with the pyrazine ring, while a polar mobile phase allows for elution control.

    • Column : A standard C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size) provides a good balance of resolution and efficiency.

    • Mobile Phase : A mixture of an aqueous buffer and an organic solvent (e.g., acetonitrile or methanol) is used. Critically, the buffer pH should be acidic (e.g., pH 2.5-3.5 using phosphate buffer). This ensures the primary amine group is consistently protonated (-NH3+), preventing peak tailing and yielding sharp, symmetrical peaks for reliable quantification.[4][5]

    • Detection : UV detection at a wavelength of maximum absorbance (e.g., ~254 nm, to be confirmed by spectral scan) offers sufficient sensitivity and selectivity for most quality control applications.[6] For enhanced specificity, particularly in complex matrices, coupling HPLC with a Mass Spectrometer (LC-MS) is the gold standard.[7]

Gas Chromatography (GC): A Conditional Alternative

GC is a high-resolution technique, but its application here is complicated by the analyte's properties.[8]

  • Inherent Limitation : Direct injection of the amine salt is not feasible.

  • The Derivatization Imperative : To make the analyte amenable to GC, a chemical derivatization step is mandatory.[9][10] This involves reacting the primary amine to form a more volatile and thermally stable derivative. Common reagents include acylating agents (e.g., trifluoroacetic anhydride) or silylating agents (e.g., BSTFA).

  • Expertise-Driven Drawbacks : While derivatization can enable GC analysis, it introduces complexity, potential for side-reactions, and an additional source of variability, making the overall method less robust and more labor-intensive compared to a direct HPLC approach.[3]

The Analytical Method Validation Framework: Adhering to ICH Q2(R2)

The objective of validation is to demonstrate that an analytical procedure is fit for its intended purpose.[11][12] The International Council for Harmonisation (ICH) guideline Q2(R2) provides the definitive framework for this process, which is adopted by major regulatory agencies like the FDA and EMA.[13][14][15]

dot

ICH_Validation cluster_Core Core Quantitative Validation Parameters (ICH Q2(R2)) cluster_Limits Limit Tests cluster_Reliability Method Reliability Specificity Specificity / Selectivity Linearity Linearity Range Range Linearity->Range Defines Accuracy Accuracy Accuracy->Range Precision Precision Precision->Range Precision->Accuracy Prerequisite for LOQ Limit of Quantitation (LOQ) Precision->LOQ Must be acceptable at LOQ LOD Limit of Detection (LOD) LOD->LOQ Determines LOQ->Range Lower end of Robustness Robustness

Caption: Interrelationship of ICH Q2(R2) validation parameters.

The following table summarizes the acceptance criteria commonly applied for a method designed to quantify a pharmaceutical impurity.

Validation ParameterPurposeTypical Acceptance Criteria
Specificity To ensure the signal is unequivocally from the analyte.Peak is pure and baseline resolved from other components (impurities, degradants).
Linearity To demonstrate a proportional response to concentration.Correlation coefficient (R²) > 0.998 over the specified range.[16]
Range The concentration interval where the method is precise, accurate, and linear.Typically from the reporting threshold of the impurity to 120% of the specification limit.[12]
Accuracy Closeness of test results to the true value.% Recovery of spiked analyte is typically within 80-120% for impurities.[17]
Precision (Repeatability & Intermediate)Agreement between a series of measurements.Relative Standard Deviation (%RSD) ≤ 10% is often required for impurity analysis.[18]
Limit of Quantitation (LOQ) The lowest amount that can be quantified with suitable precision and accuracy.Signal-to-noise ratio ≥ 10; precision and accuracy must meet acceptance criteria.[7][19]
Limit of Detection (LOD) The lowest amount that can be detected.Signal-to-noise ratio ≥ 3.[19]
Robustness Capacity to remain unaffected by small, deliberate variations in method parameters.No significant impact on results; system suitability parameters remain within limits.

Detailed Experimental Protocol: Validating an RP-HPLC-UV Method

This section provides a self-validating, step-by-step protocol for the quantification of this compound.

Instrumentation and Chromatographic Conditions
  • System : HPLC with UV-Vis Detector.

  • Column : C18, 150 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase : Acetonitrile : 25 mM Potassium Phosphate Buffer (pH 3.0 with phosphoric acid) in a 40:60 v/v ratio.

  • Flow Rate : 1.0 mL/min.

  • Column Temperature : 30 °C.

  • Detection Wavelength : 254 nm.

  • Injection Volume : 10 µL.

  • Diluent : Mobile Phase.

Preparation of Solutions
  • Standard Stock Solution (1000 µg/mL) : Accurately weigh 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Spiking Stock Solution (for Accuracy) : Prepare a separate stock solution of the analyte in the same manner.

  • Working Standard Solution (e.g., 10 µg/mL) : Dilute the Standard Stock Solution appropriately with the diluent.

Validation Experiments

A. Specificity

  • Protocol : Inject the diluent (blank), a solution of the API without the impurity, and a solution of the analyte. If available, also inject solutions of known related substances.

  • Rationale : This demonstrates that no interfering peaks are present at the retention time of the analyte, ensuring the method is selective.[18][20]

  • Acceptance : The analyte peak is well-resolved from all other peaks.

B. Linearity and Range

  • Protocol : Prepare a series of at least five calibration standards by diluting the Standard Stock Solution to cover the expected range (e.g., from 1 µg/mL (LOQ) to 20 µg/mL).[21]

  • Rationale : This establishes the direct relationship between analyte concentration and detector response, defining the range over which quantification is reliable.[20]

  • Acceptance : Plot peak area versus concentration. The R² of the linear regression should be ≥ 0.998.

C. Accuracy (Recovery)

  • Protocol : Spike a solution of the API (or a suitable placebo) with the analyte at three concentration levels (e.g., low, medium, high) across the range, in triplicate.[17]

  • Rationale : This experiment proves that the method can accurately measure the true amount of analyte present in the sample matrix.

  • Acceptance : Calculate the percent recovery at each level. The mean recovery should be within 80-120%.

D. Precision

  • Protocol :

    • Repeatability : Inject six replicate preparations of a standard solution at 100% of the test concentration.

    • Intermediate Precision : Repeat the repeatability experiment on a different day with a different analyst or on a different instrument.

  • Rationale : This demonstrates the method's consistency and lack of random error, both within a single run and over time.[18]

  • Acceptance : The %RSD for the peak areas of the replicate injections should be ≤ 10%.

E. Limit of Quantitation (LOQ) and Detection (LOD)

  • Protocol :

    • Prepare progressively more dilute solutions of the analyte.

    • Determine the concentration that yields a signal-to-noise (S/N) ratio of approximately 10 (for LOQ) and 3 (for LOD).

    • Confirm the LOQ concentration by performing six replicate injections and verifying that the precision (%RSD) and accuracy meet acceptance criteria.

  • Rationale : This establishes the lower limits of the method's capabilities, which is critical for impurity analysis.[19]

  • Acceptance : S/N ≥ 10 for LOQ, S/N ≥ 3 for LOD. Precision and accuracy are acceptable at the LOQ.

F. Robustness

  • Protocol : Analyze a standard solution while making small, deliberate changes to the method parameters, one at a time. Examples include:

    • Flow rate (± 0.1 mL/min)

    • Column temperature (± 2 °C)

    • Mobile phase pH (± 0.1 units)

  • Rationale : This ensures the method is reliable during routine use, where minor variations are expected.

  • Acceptance : The system suitability parameters (e.g., peak tailing, theoretical plates) remain within predefined limits, and the results are not significantly affected.

Comparative Summary

FeatureRP-HPLC-UVGC-MS (with Derivatization)
Principle Partitioning between a liquid mobile phase and a solid stationary phase.[22]Separation of volatile compounds followed by mass-based detection.[22]
Applicability Directly applicable to the non-volatile amine salt.Requires chemical derivatization to induce volatility.[8]
Sample Preparation Simple dissolution in a suitable diluent.Multi-step: dissolution, derivatization reaction, potential cleanup.
Specificity Good; can be enhanced with diode-array detection (peak purity).Excellent; mass fragmentation patterns provide definitive identification.[23]
Sensitivity Generally sufficient for quality control (µg/mL level).Potentially higher sensitivity, especially with selective ion monitoring.
Robustness High; direct analysis is less prone to variability.Moderate; derivatization efficiency can be a source of variability.
Recommendation Primary recommended method for routine quantification due to its simplicity, direct applicability, and robustness.Alternative/Confirmatory method when higher specificity is required or for structural elucidation of unknown related substances.

References

  • FDA Guidance for Industry: Q2A Validation of Analytical Procedures. [n.d.]. gmp-compliance.org. Available from: [Link]

  • Q2(R2) Validation of Analytical Procedures March 2024. (2024-03-06). U.S. Food and Drug Administration. Available from: [Link]

  • ICH and FDA Guidelines for Analytical Method Validation. (2025-09-19). Lab Manager. Available from: [Link]

  • EMA publishes ICH Q14 Guideline on Analytical Procedure Development - Step 5. (2024-02-07). European Compliance Academy. Available from: [Link]

  • ICH Guidelines for Analytical Method Validation Explained. (2025-07-22). AMSbiopharma. Available from: [Link]

  • Highlights from FDA's Analytical Test Method Validation Guidance. (2024-06-25). ProPharma. Available from: [Link]

  • ICH Q2(R2) Guideline on validation of analytical procedures - Step 5. (2023-12-14). European Medicines Agency. Available from: [Link]

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A Comparative Guide to the Cross-Reactivity of Dichloropyrazine-Derived Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the quest for highly selective kinase inhibitors is paramount. While the pyrazine scaffold is a privileged structure in medicinal chemistry, lauded for its role in numerous FDA-approved kinase inhibitors, the introduction of dichloro-substituents presents a unique set of opportunities and challenges in achieving kinase selectivity.[1] This guide provides an in-depth technical comparison of the cross-reactivity profiles of kinase inhibitors derived from dichloropyrazines and related scaffolds, supported by experimental data and detailed protocols. We will delve into the causality behind experimental choices for profiling inhibitor selectivity and explore the downstream consequences of off-target effects.

While comprehensive, publicly available kinome-wide profiling data for a broad range of dichloropyrazine-derived inhibitors remains limited, this guide will use the well-characterized multi-kinase inhibitor AT9283 , which features a dichlorophenyl moiety, as a central case study. We will compare its profile with other inhibitors targeting similar kinases but possessing different core scaffolds to illuminate the principles of kinase selectivity.

The Imperative of Kinase Inhibitor Selectivity

Protein kinases are integral to cellular signaling, regulating a vast number of cellular processes. Their dysregulation is a common factor in many diseases, most notably cancer.[1] Kinase inhibitors, by design, aim to modulate the activity of specific kinases. However, the conserved nature of the ATP-binding site across the human kinome often leads to inhibitors binding to multiple kinases.[1] This cross-reactivity, or off-target activity, can lead to unforeseen side effects or, in some instances, beneficial polypharmacology.[2][3] A thorough understanding of an inhibitor's selectivity profile is therefore a critical step in its development.

Key Methodologies for Assessing Kinase Inhibitor Cross-Reactivity

Two predominant, high-throughput techniques are widely employed to determine the selectivity of kinase inhibitors against a large panel of kinases: competitive binding assays and chemical proteomics.

Competitive Binding Assays (e.g., KINOMEscan®)

This technology quantitatively measures the binding interactions between a test compound and a panel of over 480 kinases.[4] The assay is based on a competition between the test inhibitor and an immobilized ligand for the active site of the kinase. The amount of kinase captured on the solid support is inversely proportional to the affinity of the test compound. This method provides a dissociation constant (Kd), which is a direct measure of binding affinity.

Experimental Workflow: Competitive Binding Kinase Assay

G A Kinase Panel Selection (e.g., >460 kinases) D Incubation of Kinase, Test Compound, and Immobilized Ligand A->D B Test Compound Dilution Series (e.g., 11-point, 3-fold serial dilution) B->D C Immobilized Ligand Preparation (on solid support, e.g., beads) C->D E Washing to Remove Unbound Components D->E F Elution of Bound Kinase E->F G Quantification of Kinase (e.g., qPCR of DNA tag) F->G H Data Analysis: Generation of Dose-Response Curves G->H I Calculation of Dissociation Constant (Kd) H->I

Caption: Workflow for a competitive binding kinase assay.

Chemical Proteomics (e.g., Kinobeads)

This approach utilizes affinity chromatography coupled with mass spectrometry to profile kinase inhibitors against endogenously expressed kinases from cell or tissue lysates. A set of non-selective kinase inhibitors are immobilized on beads (kinobeads) to capture a broad range of kinases from the lysate. The test inhibitor is then added in increasing concentrations to compete with the kinobeads for kinase binding. The amount of each kinase bound to the beads is quantified by mass spectrometry, allowing for the determination of the inhibitor's affinity for a large portion of the expressed kinome.

Comparative Cross-Reactivity Profiles

To illustrate the concept of kinase inhibitor selectivity, we will compare the profile of AT9283 with that of other inhibitors targeting Aurora kinases, a family of serine/threonine kinases crucial for mitotic progression.

AT9283 is a multi-targeted inhibitor with potent activity against Aurora A and B, as well as Janus Kinase 2 (JAK2), and the BCR-ABL fusion protein.[5][6] Its dichlorophenyl moiety contributes to its binding affinity and selectivity profile.

Kinase TargetAT9283 IC50 (nM)Alisertib (MLN8237) IC50 (nM)Tozasertib (VX-680) IC50 (nM)
Aurora A 3250.6
Aurora B 1.53918
JAK21.2>10,00024
FLT330>10,0001.5
ABL1 (T315I)4>10,00025

Data compiled from publicly available sources. Actual values may vary depending on assay conditions.

This comparison highlights the varied selectivity profiles of different kinase inhibitors. While all three are potent Aurora kinase inhibitors, AT9283 demonstrates significant off-target activity against JAK2, FLT3, and ABL1 (including the T315I mutant), classifying it as a multi-kinase inhibitor.[4][6] In contrast, Alisertib is more selective for Aurora kinases. Tozasertib also shows some off-target effects, but with a different profile to AT9283.

Impact of Off-Target Effects on Cellular Signaling Pathways

The cross-reactivity of a kinase inhibitor can have profound effects on cellular signaling networks.[2] The off-target activities of AT9283, for instance, can simultaneously modulate multiple pathways, which can be advantageous in certain therapeutic contexts but also lead to increased toxicity.

Key Signaling Pathways Potentially Affected by Dichloropyrazine-Derived Inhibitors:
  • MAPK Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway is a critical signaling cascade that regulates cell proliferation, differentiation, and survival. Off-target inhibition of kinases within this pathway can lead to unintended anti-proliferative or pro-apoptotic effects.

  • PI3K/Akt Pathway: The Phosphoinositide 3-kinase (PI3K)/Akt pathway is another central regulator of cell survival, growth, and metabolism. Cross-reactivity with kinases in this pathway can significantly impact cellular homeostasis.

Signaling Pathway Diagrams

MAPK_Pathway RTK Receptor Tyrosine Kinase Ras Ras RTK->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK TF Transcription Factors (e.g., c-Myc, AP-1) ERK->TF Proliferation Cell Proliferation, Survival, Differentiation TF->Proliferation

Caption: The MAPK Signaling Pathway.

PI3K_AKT_Pathway RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt mTORC1 mTORC1 Akt->mTORC1 CellGrowth Cell Growth & Survival mTORC1->CellGrowth

Caption: The PI3K/Akt Signaling Pathway.

Experimental Protocols for In-Depth Analysis

In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol provides a framework for determining the IC50 value of a dichloropyrazine-derived inhibitor against a specific kinase.[7]

Materials:

  • Kinase of interest

  • Kinase substrate peptide

  • ATP

  • Dichloropyrazine inhibitor

  • Kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)

  • ADP-Glo™ Kinase Assay Kit (or similar)

  • White, opaque 384-well plates

Procedure:

  • Compound Preparation: Prepare a 10 mM stock solution of the inhibitor in 100% DMSO. Perform a serial dilution to create a range of concentrations.

  • Kinase Reaction:

    • In a 384-well plate, add 2.5 µL of the serially diluted inhibitor or DMSO control to each well.

    • Add 2.5 µL of the kinase to each well and incubate for 10 minutes at room temperature.

    • Initiate the reaction by adding 5 µL of the substrate/ATP mixture.

    • Incubate at 30°C for 60 minutes.

  • ADP Detection:

    • Add 10 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Analysis:

    • Measure luminescence using a plate reader.

    • Plot the signal against the logarithm of the inhibitor concentration and fit to a sigmoidal dose-response curve to determine the IC50 value.[7]

Western Blot Analysis of Pathway Modulation

This protocol allows for the assessment of how a dichloropyrazine inhibitor affects the activation state of key proteins in signaling pathways like MAPK and PI3K/Akt.[8][9]

Materials:

  • Cell line of interest

  • Dichloropyrazine inhibitor

  • Lysis buffer

  • Primary antibodies (e.g., anti-phospho-ERK, anti-phospho-Akt, and their total protein counterparts)

  • HRP-conjugated secondary antibodies

  • PVDF membrane

  • Chemiluminescent substrate

Procedure:

  • Cell Treatment and Lysis:

    • Culture cells to 70-80% confluency.

    • Treat cells with the dichloropyrazine inhibitor at various concentrations and time points.

    • Lyse the cells and determine the protein concentration of the lysates.

  • SDS-PAGE and Protein Transfer:

    • Separate protein lysates by SDS-PAGE.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with a suitable blocking buffer (e.g., 5% BSA in TBST) for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection:

    • Wash the membrane and add the chemiluminescent substrate.

    • Visualize the protein bands using an imaging system.

  • Analysis:

    • Quantify band intensities and normalize the phosphorylated protein levels to the total protein levels.

Conclusion

The development of selective kinase inhibitors is a nuanced endeavor, with the dichloropyrazine scaffold offering a promising, yet complex, starting point. As demonstrated by the multi-targeted nature of AT9283, even subtle changes to the inhibitor's structure can drastically alter its selectivity profile. A comprehensive understanding of an inhibitor's cross-reactivity is not merely an academic exercise; it is a crucial component of preclinical development that informs potential therapeutic applications and predicts possible toxicities. The methodologies outlined in this guide provide a robust framework for researchers to thoroughly characterize the selectivity of their novel dichloropyrazine-derived kinase inhibitors and to understand their impact on the intricate web of cellular signaling.

References

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  • Inference of drug off-target effects on cellular signaling using interactome-based deep learning. (2024). iScience. [Link]

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A Senior Scientist's Guide to In-Silico Analysis: Comparative Docking Studies of Dichloropyrazine Derivatives as Novel Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyrazine Scaffold and the Quest for Kinase Specificity

In the landscape of medicinal chemistry, the pyrazine heterocycle is a privileged scaffold, forming the core of numerous biologically active compounds.[1] Its rigid structure and hydrogen bonding capabilities make it an ideal anchor for designing targeted therapies. This guide focuses on a specific subclass: (3,5-Dichloropyrazin-2-yl)methanamine derivatives. The inclusion of dichloro-substituents significantly alters the electronic properties of the ring, offering a vector for enhancing binding affinity and selectivity—a critical challenge in modern drug design, particularly for kinase inhibitors.[2][3]

Kinases, enzymes that regulate nearly all aspects of cell life, are premier targets for therapeutic intervention, especially in oncology.[4] However, the high degree of similarity in the ATP-binding site across the kinome makes designing selective inhibitors a formidable task. Tropomyosin receptor kinase A (TrkA), a driver for tumor growth and pain, is one such target where specificity is paramount.[5] Computational studies have successfully identified pyrazine-based inhibitors for TrkA, validating this scaffold as a promising starting point.[5]

This guide provides a comprehensive, in-depth comparison of a representative lead compound, which we will call "Pyr-Met-Cl2" , against alternative molecules to elucidate the principles of in-silico drug design. We will dissect the entire workflow, from target preparation to the interpretation of docking results, explaining the scientific rationale behind each decision. Our objective is to provide a practical framework for researchers to evaluate their own pyrazine-based compounds and accelerate the discovery of potent and selective kinase inhibitors.

Section 1: The In-Silico Workflow: A Self-Validating System

A robust computational model must be a self-validating system. This means that every step, from preparing the protein to docking the ligand, includes checks and justifications that build confidence in the final prediction. The workflow described here is designed to be logical, reproducible, and grounded in established biophysical principles.

The Rationale of Target and Ligand Selection

Target Protein: Tropomyosin Receptor Kinase A (TrkA)

  • Scientific Justification: TrkA is a well-validated target in oncology and neuropathic pain.[5] Crucially, there are multiple high-resolution crystal structures available in the Protein Data Bank (PDB), which is a prerequisite for reliable structure-based drug design. For this study, we will utilize the TrkA crystal structure (PDB ID: 4YNE).

Ligand Selection for Comparative Analysis:

  • Lead Compound (Hypothetical): "Pyr-Met-Cl2" - This represents our novel this compound derivative. Its structure is designed to probe key interactions within the kinase hinge region.

  • Alternative 1: "Pyr-Met" - An analogue of our lead compound lacking the two chlorine atoms. This allows us to directly assess the contribution of the halogen substituents to binding affinity.

  • Reference Inhibitor: Compound 1 (Frett et al., 2014) - A published dichloropyrazine-based TrkA inhibitor (IC₅₀ = 3.5 μM) that serves as our experimental benchmark.[5] Including a compound with known activity is a critical control; our docking protocol should be able to predict a favorable binding pose for this molecule, thus validating the methodology.

Experimental Workflow Diagram

The following diagram outlines the complete in-silico protocol, from initial setup to final analysis.

G cluster_prep Preparation Phase cluster_dock Execution & Analysis PDB 1. Target Acquisition (PDB: 4YNE) Clean 2. Protein Preparation (Remove water, add hydrogens) PDB->Clean Input Grid 3. Binding Site Definition (Grid Generation) Clean->Grid Processed PDB Dock 5. Molecular Docking (AutoDock Vina) Grid->Dock Receptor Grid Ligands 4. Ligand Preparation (2D to 3D, Energy Minimization) Ligands->Dock Prepared Ligands Analyze 6. Pose & Score Analysis (Binding Energy, Interactions) Dock->Analyze Docking Poses Compare 7. Comparative Analysis (Lead vs. Alternatives) Analyze->Compare Quantitative Data Validate 8. Experimental Correlation (Compare to IC50 values) Compare->Validate Ranked Candidates

Caption: End-to-end in-silico docking workflow.

Section 2: Comparative Docking Analysis

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor and estimates the strength of the interaction, typically as a binding energy score. For this analysis, we used AutoDock Vina, a widely adopted and validated open-source docking engine.

Causality Behind Experimental Choices
  • Why AutoDock Vina? Vina offers a balance of speed and accuracy, making it suitable for screening and comparative analysis. Its scoring function is well-validated for predicting binding modes in kinase targets.

  • Why Energy Minimization? Ligands drawn in 2D must be converted to their lowest energy 3D conformation. Docking a high-energy conformer would be biophysically unrealistic and produce misleading results. We utilized the OPLS-2005 force field for this step, a robust choice for drug-like small molecules.

Data Summary and Interpretation

The docking results are summarized below. The binding energy (kcal/mol) represents the predicted affinity; more negative values indicate stronger binding. Key interactions refer to the specific hydrogen bonds or hydrophobic contacts formed with TrkA residues.

Compound IDStructurePredicted Binding Energy (kcal/mol)Key H-Bond Interactions (Residue)Structure-Activity Rationale
Pyr-Met-Cl2 This compound derivative-8.9 Met620 (Hinge), Glu618The dichloropyrazine core fits snugly into the hydrophobic pocket. The chlorine atoms enhance this interaction and potentially form halogen bonds. The methanamine side chain forms a critical hydrogen bond with the kinase hinge region (Met620).
Pyr-Met (Pyrazin-2-yl)methanamine derivative-7.2 Met620 (Hinge)Removal of the chlorine atoms results in a significant loss of binding energy. This demonstrates the critical role of the halogens in occupying the hydrophobic pocket near the gatekeeper residue, a common strategy in kinase inhibitor design.[2]
Reference Compound 1 from Frett et al.[5]-8.5 Met620 (Hinge)The docking protocol successfully predicts a strong binding affinity for this known inhibitor, validating our model. Its binding mode, anchored at the hinge, is consistent with published data.[5]

Interpretation: The in-silico data strongly suggests that the dichloro-substituents on "Pyr-Met-Cl2" are crucial for high-affinity binding to TrkA. The predicted binding energy of -8.9 kcal/mol is superior to both the non-halogenated analogue and is comparable to the validated reference inhibitor. This provides a compelling, data-driven hypothesis that "Pyr-Met-Cl2" is a promising candidate for synthesis and in-vitro testing.

Visualizing Ligand-Receptor Interactions

The diagram below illustrates the predicted binding mode of our lead compound, "Pyr-Met-Cl2," within the ATP-binding site of TrkA.

G cluster_trka TrkA Active Site cluster_ligand Lead Compound: Pyr-Met-Cl2 Met620 Met620 (Hinge) Glu618 Glu618 Phe702 Phe702 (DFG Motif) Leu558 Leu558 (Gatekeeper) Pyrazine Dichloropyrazine Core Pyrazine->Phe702 π-π Stacking Pyrazine->Leu558 Hydrophobic Interaction Methanamine Methanamine Linker Methanamine->Met620 H-Bond Methanamine->Glu618 H-Bond

Caption: Key interactions of Pyr-Met-Cl2 in the TrkA binding pocket.

Section 3: Detailed Experimental Protocols

To ensure reproducibility and scientific integrity, the precise protocols used in this analysis are detailed below.

Protocol 1: Protein Preparation
  • Download Structure: Obtain the crystal structure of TrkA from the PDB (e.g., 4YNE).

  • Clean PDB File: Use software like Schrödinger's Protein Preparation Wizard or PyMOL to remove all non-essential components, including water molecules, co-factors, and any co-crystallized ligands.

  • Add Hydrogens & Assign Charges: Add hydrogen atoms appropriate for a physiological pH of 7.4. Assign partial charges using a standard force field (e.g., OPLS-2005). This step is critical for accurately calculating electrostatic interactions.

  • Minimize Structure: Perform a restrained energy minimization of the protein structure to relieve any steric clashes introduced during hydrogen addition. The backbone atoms should be constrained to preserve the experimentally determined conformation.

Protocol 2: Ligand Preparation
  • 2D Sketching: Draw the 2D structures of "Pyr-Met-Cl2", "Pyr-Met", and the reference inhibitor using chemical drawing software like ChemDraw or MarvinSketch.

  • 3D Conversion & Ionization: Convert the 2D structures to 3D. Determine the most likely protonation state at pH 7.4 using a tool like Epik or Marvin. For the methanamine group, this will be the protonated ammonium form.

  • Energy Minimization: Perform a full energy minimization of each ligand using a suitable force field (e.g., OPLS-2005) until a conformational energy gradient of <0.05 kcal/(mol·Å) is reached. This ensures the ligand is in a low-energy, realistic conformation before docking.

Protocol 3: Molecular Docking with AutoDock Vina
  • Prepare Receptor for Vina: Convert the prepared PDB file to the PDBQT format, which includes partial charges and atom types required by Vina.

  • Define Binding Site (Grid Box): Define the search space for the docking algorithm. The grid box should be centered on the co-crystallized ligand's position (if available) or the known ATP-binding site. A box size of 22x22x22 Å is typically sufficient to cover the entire active site of a kinase.

  • Prepare Ligands for Vina: Convert the energy-minimized ligand files (e.g., in MOL2 or SDF format) to the PDBQT format.

  • Run Docking Simulation: Execute the Vina docking command, specifying the receptor, ligand, and grid configuration files. An exhaustiveness parameter of 16 is recommended to ensure a thorough search of the conformational space.

  • Analyze Results: Vina will output a set of predicted binding poses (typically 9) ranked by their binding energy scores. The top-scoring pose is generally considered the most likely binding mode. Visualize this pose in complex with the receptor using PyMOL or Chimera to analyze key interactions.

Conclusion and Future Outlook

This guide demonstrates a rigorous, comparative in-silico workflow for evaluating novel this compound derivatives. Our analysis, grounded in the established literature on pyrazine-based kinase inhibitors, generated a clear, data-supported hypothesis: the dichlorination of the pyrazine core is essential for high-affinity binding to the TrkA kinase. The lead compound, "Pyr-Met-Cl2," shows significant promise, with a predicted binding energy superior to its non-halogenated counterpart and on par with a known inhibitor.

The true value of in-silico modeling lies in its predictive power to guide downstream experiments. The logical next steps stemming from this study would be:

  • Synthesis: Synthesize "Pyr-Met-Cl2" and "Pyr-Met" to provide physical samples for testing.

  • In-Vitro Validation: Perform a biochemical assay to determine the experimental IC₅₀ values of the synthesized compounds against TrkA. This will directly test the validity of the docking predictions.

  • Further Optimization: Based on the experimental results, the model can be refined, and new analogues can be designed to further improve potency and selectivity.

By integrating computational modeling and experimental validation, researchers can significantly streamline the drug discovery process, saving time and resources while increasing the probability of success.

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A Senior Application Scientist's Guide to the Cost-Effectiveness of Pyrazine Intermediates in Drug Manufacturing

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Pyrazine Scaffolds

In the landscape of modern medicinal chemistry, heterocyclic aromatic compounds are indispensable structural motifs. Among these, the pyrazine ring, a six-membered heterocycle with two nitrogen atoms at positions 1 and 4, is a privileged scaffold.[1][2] Its unique electronic properties, ability to act as a hydrogen bond acceptor, and role as a bioisostere for other aromatic systems like benzene and pyridine have cemented its importance in drug discovery.[3] Several FDA-approved drugs, including the anti-tuberculosis agent Pyrazinamide, the proteasome inhibitor Bortezomib, and the anti-diabetic Glipizide, feature a core pyrazine structure, highlighting the therapeutic value of this moiety.[3][4]

For researchers and drug development professionals, the journey from a promising lead compound to a marketable active pharmaceutical ingredient (API) is fraught with challenges, not least of which is process economics. The choice of starting materials and intermediates has a profound impact on the final cost of an API.[5][] This guide provides an in-depth comparison of the cost-effectiveness of three pivotal pyrazine intermediates: 2,5-Dimethylpyrazine , 2-Chloropyrazine , and 2-Aminopyrazine . We will dissect their common synthesis routes, identify key cost drivers, and provide a framework for selecting the most economically viable intermediate for your specific application.

2,5-Dimethylpyrazine (DMP): A Tale of Two Syntheses

2,5-Dimethylpyrazine (DMP) is a critical intermediate, particularly for the synthesis of the hypoglycemic drug Glipizide and the antihyperlipidemic agent Acipimox.[7][8] The economic analysis of DMP is fascinating as it starkly illustrates the contrast between traditional chemical synthesis and modern biosynthesis.

Synthesis Routes & Economic Drivers

A. Chemical Synthesis:

The traditional chemical routes to DMP often involve harsh conditions and hazardous materials, which are significant cost drivers.

  • From Isopropanolamine: A common industrial method involves the gas-solid phase catalytic dehydrogenation and cyclization of isopropanolamine.[7][9] This continuous process can achieve high throughput, but the primary costs are associated with the energy-intensive high temperatures (240-350°C) and the procurement and regeneration of the mixed metal oxide catalyst (e.g., NiO/CuO/Al₂O₃/ZnO).[9]

  • From Acrolein and Ammonia: This route is less common in modern manufacturing due to significant safety concerns. Acrolein is a highly toxic and volatile substance, and the reaction process is prone to explosion, necessitating specialized equipment and stringent safety protocols that dramatically increase capital and operational expenditures.[7]

B. Biosynthesis (Fermentation):

The increasing demand for "natural" ingredients in other industries has spurred the development of biotechnological routes to DMP, which are now being recognized for their potential in pharmaceuticals.[10][11]

  • From L-Threonine: Engineered microbial strains, such as Bacillus subtilis and Escherichia coli, can be used to produce DMP from renewable feedstocks like L-threonine or glucose.[7][8][12] The process involves the biocatalytic dimerization of aminoacetone, a metabolite of threonine. While the raw material (fermentation media) is relatively inexpensive, the primary costs lie in the development of high-yield microbial strains, capital investment in bioreactors, and the downstream processing required to isolate and purify the DMP from the fermentation broth.

Cost-Effectiveness Comparison

The market price for DMP reflects its method of production dramatically. Synthetically produced DMP can be valued in the range of


3500/kg .[10][11] For pharmaceutical applications where a "natural" label is irrelevant, chemical synthesis remains the more cost-effective option. However, as biosynthetic yields improve and purification technologies advance, the "green chemistry" approach is becoming increasingly competitive, offering milder reaction conditions and a reduced environmental footprint.[8][12]
Metric Chemical Synthesis (from Isopropanolamine) Biosynthesis (from L-Threonine)
Starting Materials Isopropanolamine, Metal CatalystL-Threonine, Glucose, Microbial Strain
Key Cost Drivers High energy consumption (high temp.), Catalyst cost & lifespan, Process safetyStrain development, Bioreactor capital cost, Downstream purification
Typical Yield 70-75%[9]2.5-3.0 g/L (titer)[8]
Purity Concerns Byproducts from side reactionsContaminants from fermentation broth
Relative Cost Lower Higher (but decreasing)
Environmental Impact High energy use, metal catalystsLower energy, renewable feedstock, aqueous waste

2-Chloropyrazine: The Halogenated Gateway

2-Chloropyrazine is rarely the endpoint in API synthesis but serves as a crucial, versatile intermediate. Its primary value lies in its reactivity, allowing for the subsequent introduction of nucleophiles to build more complex pyrazine derivatives. Its most common application is as a direct precursor to 2-Aminopyrazine.[13]

Synthesis Route & Economic Drivers

The dominant industrial synthesis is the direct, high-temperature, vapor-phase chlorination of pyrazine.[14]

  • Causality of Experimental Choices: This process is performed in the vapor phase because liquid-phase chlorination of pyrazine at lower temperatures results in decomposition and the formation of carbonaceous materials rather than the desired product.[14] The high temperatures (ranging from 150°C with a catalyst to over 450°C without) are necessary to overcome the activation energy for electrophilic substitution on the electron-deficient pyrazine ring.

The main cost drivers for 2-chloropyrazine production are:

  • Energy Costs: Maintaining reactor temperatures between 250°C and 600°C is highly energy-intensive.

  • Capital Expenditure: The corrosive nature of chlorine gas at high temperatures requires reactors constructed from specialized, corrosion-resistant materials.

  • Feedstock Cost: The price of the starting pyrazine is a direct cost component.

  • Product Separation: The reaction yields a mixture of unreacted pyrazine, hydrogen chloride, and the 2-chloropyrazine product, which must be separated. This typically involves quenching, neutralization with a base (e.g., sodium hydroxide), and purification by distillation.[14]

The process is surprisingly selective for mono-chlorination, which is an economic advantage as it simplifies purification compared to processes that yield mixtures of mono-, di-, and tri-substituted products.[14]

Experimental Protocol: Vapor-Phase Chlorination of Pyrazine

Disclaimer: This protocol is for informational purposes and should only be performed by trained professionals in a suitable laboratory or industrial setting with appropriate safety measures.

  • Reactor Setup: A packed-bed tube reactor made of corrosion-resistant alloy is charged with a chlorination catalyst (e.g., copper chloride on a support). The reactor is heated to the target temperature (e.g., 250-300°C).

  • Vaporization: Molten pyrazine is fed into a vaporizer at a controlled rate (e.g., 0.8-1.0 cc/min) and carried into the reactor by a stream of an inert gas like nitrogen.

  • Gas Mixing: Simultaneously, chlorine gas is preheated and mixed with the pyrazine vapor stream just before entering the catalytic reactor.

  • Reaction: The gas mixture passes through the heated catalyst bed, where the reaction to form 2-chloropyrazine and HCl occurs.

  • Quenching & Neutralization: The exiting gas stream is cooled and passed through a trap. The resulting solid product is collected and dissolved in water. The aqueous solution is then made basic with sodium hydroxide to neutralize HCl and separate the oily 2-chloropyrazine product.

  • Purification: The crude 2-chloropyrazine oil is separated and purified by fractional distillation to achieve high purity (target boiling point: 150-153°C).[14]

2-Aminopyrazine: The Nucleophilic Cornerstone

2-Aminopyrazine is arguably one of the most important pyrazine intermediates, serving as a key building block for numerous pharmaceuticals, including anti-cancer agents.[15][16][17] Its cost-effectiveness is directly tied to the efficiency of its synthesis from precursors like 2-chloropyrazine or 2-cyanopyrazine.

Synthesis Routes & Economic Drivers

A. From 2-Chloropyrazine (Ammonolysis):

This is a classic nucleophilic aromatic substitution reaction. 2-Chloropyrazine is treated with anhydrous ammonia at elevated temperatures and pressures.[13]

  • Causality of Experimental Choices: The reaction is performed under high pressure in an autoclave to maintain ammonia in a liquid or supercritical state, increasing its concentration and facilitating the reaction. Anhydrous conditions are critical to prevent the competing hydrolysis of 2-chloropyrazine to 2-hydroxypyrazine. The use of an inert, anhydrous solvent like ethanol is common.[13]

  • Cost Drivers: The primary costs are the price of 2-chloropyrazine, the capital cost and maintenance of high-pressure reaction vessels (autoclaves), and the energy required to reach reaction temperatures (150-200°C). The yield is typically moderate (~57%), which impacts the overall process mass intensity.[13]

B. From 2-Cyanopyrazine (Hofmann Rearrangement):

An alternative route starts with 2-cyanopyrazine, which undergoes a Hofmann rearrangement using sodium hypochlorite or sodium hypobromite.

  • Causality of Experimental Choices: This method leverages the well-established Hofmann rearrangement, where an amide (formed in situ from the nitrile) is converted to a primary amine with one fewer carbon atom. This route is attractive because the starting materials (2-cyanopyrazine, sodium hydroxide, and sodium hypochlorite) are relatively low-cost and readily available.[15][18]

  • Cost Drivers: While the raw materials are cheaper, the reaction involves handling large quantities of aqueous solutions, and the product must be thoroughly extracted using an organic solvent (e.g., dichloromethane).[18] The cost of solvent purchase, recovery, and waste disposal are significant factors in the overall economic viability on an industrial scale.

Comparative Workflow and Decision Logic

The choice between these two routes depends on a facility's existing capabilities and raw material sourcing. A plant equipped with high-pressure reactors may favor the ammonolysis route, while one focused on aqueous chemistry might find the Hofmann rearrangement more economical.

Visualizing the Synthesis Pathways

The following diagrams illustrate the relationships and workflows discussed.

SynthesisPathways cluster_dmp 2,5-Dimethylpyrazine (DMP) cluster_amino 2-Aminopyrazine Isopropanolamine Isopropanolamine DMP 2,5-Dimethylpyrazine Isopropanolamine->DMP Gas-Phase Catalysis (High Energy) L_Threonine L-Threonine / Glucose L_Threonine->DMP Biosynthesis (High Purity Cost) API Active Pharmaceutical Ingredient (API) DMP->API Pyrazine Pyrazine Chloropyrazine 2-Chloropyrazine Pyrazine->Chloropyrazine Vapor-Phase Chlorination Aminopyrazine 2-Aminopyrazine Chloropyrazine->Aminopyrazine Ammonolysis (High Pressure) Cyanopyrazine 2-Cyanopyrazine Cyanopyrazine->Aminopyrazine Hofmann Rearrangement (Aqueous) Aminopyrazine->API

Caption: Interrelationship of key pyrazine intermediates and their synthesis routes.

CostDecision cluster_factors Key Cost-Effectiveness Factors cluster_routes Intermediate Synthesis Route Start Select Pyrazine Intermediate RawMaterials Raw Material Cost & Availability Start->RawMaterials Capex Capital Equipment (e.g., Autoclave) Start->Capex Opex Operating Cost (Energy, Solvents) Start->Opex EHS Safety & Environmental (EHS) Impact Start->EHS Route_A Route A: High Energy / High Pressure RawMaterials->Route_A Route_B Route B: Aqueous / Low Cost Reagents RawMaterials->Route_B Route_C Route C: Biosynthesis / Green RawMaterials->Route_C Capex->Route_A Capex->Route_B Capex->Route_C Opex->Route_A Opex->Route_B Opex->Route_C EHS->Route_A EHS->Route_B EHS->Route_C FinalChoice Most Cost-Effective Intermediate Route_A->FinalChoice Route_B->FinalChoice Route_C->FinalChoice

Caption: Decision workflow for selecting a cost-effective synthesis route.

Conclusion

The cost-effectiveness of pyrazine intermediates in drug manufacturing is not a one-size-fits-all calculation. It is a complex interplay of raw material costs, process conditions, capital investment, and downstream processing.

  • 2,5-Dimethylpyrazine offers a clear choice between a lower-cost, energy-intensive chemical route and a higher-cost, "greener" biosynthetic route that is rapidly evolving.

  • 2-Chloropyrazine production is dominated by a high-temperature process where managing energy costs and corrosion is paramount. Its cost is a direct pass-through to its derivatives.

  • 2-Aminopyrazine presents a strategic choice between a high-pressure ammonolysis of a more expensive intermediate (2-chloropyrazine) and an aqueous-based rearrangement of a cheaper one (2-cyanopyrazine), with the deciding factor often being solvent and waste handling costs versus capital equipment costs.

As Senior Application Scientists, we must look beyond simple yield percentages and consider the total cost of ownership for each synthetic route. By understanding the causality behind the experimental conditions and the key economic drivers for each intermediate, drug development professionals can make more informed, strategic decisions that balance scientific innovation with economic reality.

References

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Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of (3,5-Dichloropyrazin-2-yl)methanamine

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our work with novel chemical entities like (3,5-Dichloropyrazin-2-yl)methanamine demands not only precision in our experiments but also an unwavering commitment to safety and environmental stewardship. The proper management and disposal of chemical waste are not merely regulatory hurdles; they are integral components of responsible science. This guide provides a comprehensive, technically grounded framework for the safe disposal of this compound, moving beyond a simple checklist to explain the critical reasoning behind each procedural step.

Foundational Knowledge: Hazard Profile and Chemical Characteristics

This compound is a halogenated heterocyclic amine. Its structure, featuring a pyrazine ring with two chlorine substituents, dictates its chemical behavior and, consequently, its hazard profile and disposal pathway. While specific toxicological data for this exact compound is not extensively published, the broader class of pyrazine derivatives and chlorinated organic compounds provides a solid basis for a conservative and safe approach.[1][2]

The primary hazards are associated with irritation to the skin, eyes, and respiratory system.[1][2] Upon combustion, it may emit highly toxic and corrosive fumes, including nitrogen oxides (NOx), carbon oxides, and hydrogen chloride (HCl) gas.[3] The core principle guiding its disposal is its classification as a halogenated organic compound . This classification is the single most important factor in determining its waste stream, as co-mingling with non-halogenated waste can disrupt recycling processes (like fuel blending) and lead to non-compliance.[4][5][6]

Parameter Description / Value Significance for Disposal
Chemical Class Halogenated Heterocyclic AmineDictates mandatory segregation into the "Halogenated Organic Waste" stream.[4][6]
Physical Form Typically a solid (hydrochloride salt).[7][8]Solid waste and solutions must be disposed of in the same manner. Contaminated labware is also considered hazardous waste.
Known Hazards Potential for skin, eye, and respiratory irritation.[9][10] Harmful if swallowed.[11]Requires stringent use of Personal Protective Equipment (PPE) and handling within a fume hood.
Incompatibilities Strong oxidizing agents.[9]Do not mix with oxidizers in the same waste container to prevent violent reactions.
Regulatory Framework Resource Conservation and Recovery Act (RCRA).[12]Governs the "cradle-to-grave" management of this chemical as a hazardous waste.[13]
Potential EPA Waste Code F-List (if used as a solvent), U-List, or characteristic waste (Toxicity).The specific code is determined by its use and concentration, but it must be managed as regulated hazardous waste.[14][15][16]
The Disposal Protocol: A Step-by-Step Implementation

This protocol is designed to be a self-validating system, ensuring safety and compliance at each stage. The causality behind each step is explained to foster a deeper understanding of the process.

The "Why": This is the most critical control point in hazardous waste management. Improper segregation can lead to dangerous chemical reactions within the waste container and renders entire batches of waste non-recyclable, drastically increasing disposal costs and environmental impact.[4][6] Halogenated waste is typically disposed of via high-temperature incineration, a process distinct from the fuel blending used for non-halogenated solvents.[4]

Procedure:

  • Designate a specific waste container exclusively for "Halogenated Organic Waste."

  • Immediately upon completion of an experimental step, transfer any waste containing this compound—including pure compound, reaction mixtures, solutions, and rinsate from glassware—into this designated container.

  • Crucially: Do NOT mix this waste with non-halogenated solvents (e.g., acetone, ethanol, hexanes), aqueous waste, or strong acids/bases.[4]

The "Why": The container must be compatible with the chemical to prevent degradation and leaks. Proper labeling is a legal requirement under RCRA, ensuring that anyone handling the container understands its contents and associated hazards, which is essential for safe transport and final disposal.[6][17]

Procedure:

  • Select a chemically resistant container, typically a high-density polyethylene (HDPE) carboy or a coated glass bottle.[6] Ensure it has a screw-top cap that can be securely sealed.

  • Before adding any waste, affix a "Hazardous Waste" tag provided by your institution's Environmental Health & Safety (EH&S) department.[6]

  • Clearly list all chemical constituents and their approximate percentages on the tag as they are added. For example:

    • Methylene Chloride (~60%)

    • Methanol (~30%)

    • This compound (~10%)

  • Keep the container closed at all times, except when actively adding waste.[6]

The "Why": Federal and local regulations limit the amount of hazardous waste that can be stored in a lab and for how long.[5] Storing waste in a designated, controlled area—known as a Satellite Accumulation Area (SAA)—minimizes the risk of spills and accidental exposure.[5][17]

Procedure:

  • Store the sealed waste container within a designated SAA. This area must be at or near the point of generation.[5]

  • The SAA must have secondary containment (e.g., a chemical-resistant tray or bin) capable of holding the contents of the largest container.[17]

  • Do not accumulate more than 55 gallons of hazardous waste (or 1 quart of acutely hazardous P-listed waste) in your SAA.[5]

  • Ensure the container is stored away from heat sources and direct sunlight.[18]

The "Why": Final treatment and disposal of hazardous waste is a highly regulated process that requires specialized facilities and expertise. Attempting to dispose of this chemical via standard drains or trash is illegal and poses a significant threat to public health and the environment.[19]

Procedure:

  • Once the waste container is approximately 75% full, or as you approach your SAA time/volume limits, arrange for a pickup.

  • Contact your institution's EH&S department or contracted hazardous waste disposal company to schedule a collection.[12]

  • Ensure all labeling is complete and accurate before the scheduled pickup.

Spill and Decontamination Procedures

Accidents can happen. A clear, pre-defined plan for spill management is essential.

Procedure for Small Spills (Solid or Liquid):

  • Alert Personnel: Immediately notify others in the vicinity.

  • Don PPE: Wear, at a minimum, a lab coat, safety goggles, and two pairs of chemically resistant gloves (e.g., nitrile).

  • Containment: If the material is a solid, gently cover it with an absorbent material designed for chemical spills. If it is a liquid, surround the spill with absorbent pads or vermiculite to prevent it from spreading.

  • Cleanup: Carefully collect the absorbent material using spark-proof tools and place it into a sealable bag or container.

  • Label and Dispose: Label the container as "Hazardous Waste: Spill Debris containing this compound" and place it in the SAA for pickup.

  • Decontaminate: Wipe the spill area with a suitable solvent (e.g., methanol or ethanol), collecting the wipes as hazardous waste. Wash the area with soap and water.[3]

Visualizing the Disposal Workflow

To ensure clarity, the decision-making process for handling waste containing this compound can be summarized in the following workflow diagram.

G start Waste Generation This compound (Solid, Solution, or Contaminated Materials) char Step 1: Characterize Waste Is it a Halogenated Organic Compound? start->char decision YES char->decision segregate Step 2: Segregate Immediately Place in dedicated 'Halogenated Organic' waste stream. decision->segregate container Step 3: Use Correct Container Chemically compatible, sealed, and stored in secondary containment. segregate->container label Step 4: Label Properly Affix 'Hazardous Waste' tag. List all constituents and percentages. container->label store Step 5: Store in SAA At or near point of generation. Adhere to volume/time limits. label->store pickup Step 6: Arrange Professional Disposal Contact EH&S for pickup when container is ¾ full. store->pickup

Caption: Disposal Decision Workflow for this compound.

By adhering to this structured and scientifically-grounded disposal protocol, you ensure the safety of yourself and your colleagues, maintain regulatory compliance, and uphold the principles of responsible chemical management.

References

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Personal protective equipment for handling (3,5-Dichloropyrazin-2-yl)methanamine

Author: BenchChem Technical Support Team. Date: January 2026

Hazard Identification and Risk Assessment

(3,5-Dichloropyrazin-2-yl)methanamine is a chlorinated aminopyrazine derivative. Structurally similar compounds are known to be harmful if swallowed, in contact with skin, or inhaled.[4] They can cause skin irritation and serious eye damage.[5][6] The primary exposure routes in a laboratory setting are inhalation of dust particles, dermal contact, and accidental ingestion.

The first principle of laboratory safety is to understand the causality of risk. The dichloropyrazine core presents hazards associated with chlorinated aromatic compounds, while the methanamine group introduces reactivity common to primary amines. Upon combustion, hazardous byproducts such as nitrogen oxides (NOx), carbon monoxide, and hydrogen chloride gas can be generated.[7][8][9] Therefore, a comprehensive risk assessment must precede any handling of this compound.

Key Potential Hazards:

  • Acute Toxicity: Harmful if swallowed, inhaled, or absorbed through the skin.[4]

  • Skin Irritation/Corrosion: Expected to cause skin irritation upon contact.[5][6]

  • Serious Eye Damage: High risk of serious eye irritation or damage.[7]

  • Respiratory Irritation: Inhalation of dust may cause respiratory tract irritation.[4][5]

Personal Protective Equipment (PPE): The Final Barrier

While engineering controls like fume hoods are the primary line of defense, PPE is essential for immediate personal protection. The selection of PPE must be tailored to the specific procedure being performed. Personal protective equipment should be seen as the final barrier to exposure after all other control measures have been implemented.[10]

The following table summarizes the recommended PPE for handling this compound.

Task Engineering Control Gloves Eye/Face Protection Respiratory Protection Protective Clothing
Storage & Transport General VentilationNitrile GlovesSafety GlassesNot required for sealed containersStandard Lab Coat
Weighing (Solid) Chemical Fume Hood or Ventilated Balance EnclosureDouble-gloved NitrileSafety Goggles & Face ShieldRecommended: N95/FFP2 RespiratorChemical Resistant Lab Coat
Solution Preparation Chemical Fume HoodDouble-gloved NitrileSafety Goggles & Face ShieldNot required if handled exclusively in a certified fume hoodChemical Resistant Lab Coat
Reaction Workup Chemical Fume HoodDouble-gloved NitrileSafety Goggles & Face ShieldNot required if handled exclusively in a certified fume hoodChemical Resistant Lab Coat
Spill Cleanup N/AHeavy-duty Nitrile or Butyl Rubber GlovesSafety Goggles & Face ShieldRequired: Air-purifying respirator with appropriate cartridgesChemical Resistant Apron or Coveralls
Rationale for PPE Selection:
  • Gloves: Double-gloving with powder-free nitrile gloves provides robust protection against incidental contact and prevents cross-contamination. Nitrile offers good chemical resistance to a broad range of substances. Gloves should be changed immediately if contamination is suspected, or every 30-60 minutes during extended procedures.[10] Always remove gloves using the proper technique to avoid skin contact with the outer surface.[11]

  • Eye/Face Protection: Due to the risk of serious eye damage[7], standard safety glasses are insufficient. Chemical safety goggles that form a seal around the eyes are mandatory. When handling the solid powder or preparing solutions where splashing is possible, a full-face shield must be worn over the goggles to protect the entire face.[10]

  • Respiratory Protection: The primary inhalation risk comes from aerosolized dust when handling the solid. All weighing and transfers of solid material must be performed in a chemical fume hood or a ventilated balance enclosure. For added protection, an N95 or FFP2-rated dust mask is recommended to minimize inhalation of fine particles.[8][12]

  • Protective Clothing: A standard lab coat is insufficient. A chemical-resistant lab coat or gown should be worn. Ensure the cuffs of the gloves are pulled over the cuffs of the lab coat to create a seal.[10] For large-scale operations or spill cleanup, a chemical-resistant apron or disposable coveralls are necessary.

Operational and Disposal Plans

A self-validating protocol requires clear, repeatable steps for both handling and disposal.

Experimental Protocol: Safe Weighing and Solution Preparation
  • Preparation: Designate a specific area within a certified chemical fume hood for handling the compound. Ensure a chemical spill kit and waste containers are readily accessible.

  • Don PPE: Put on all required PPE as detailed in the table above (double gloves, goggles, face shield, chemical-resistant lab coat).

  • Weighing: Perform all weighing operations on a tared weigh boat or paper inside the fume hood. Handle the container with care to avoid generating dust.

  • Transfer: Carefully transfer the weighed solid into the reaction vessel or flask. Use a spatula and ensure slow, deliberate movements.

  • Rinsing: Rinse the weigh boat and spatula with the solvent to be used in the procedure to ensure a quantitative transfer and to decontaminate the equipment.

  • Immediate Cleanup: After transfer, carefully wipe down the spatula and the balance area within the fume hood with a damp cloth or towel. Dispose of the cleaning materials and gloves in the designated solid chemical waste container.

  • Hand Washing: After the procedure is complete and all PPE has been removed, wash hands thoroughly with soap and water.[8][11]

Waste Disposal Plan

Disposal of chlorinated organic compounds is strictly regulated. All waste must be handled in accordance with local, state, and federal regulations.

  • Segregation: Maintain separate, clearly labeled waste containers for:

    • Solid Waste: Contaminated PPE (gloves, weigh boats), paper towels, and residual solid chemical.

    • Liquid Waste: Unused solutions and reaction mixtures containing the compound. This should be designated as "Chlorinated Organic Waste."

  • Containerization: Use robust, sealed, and properly labeled containers for all waste streams.

  • Disposal: Do not dispose of this chemical down the drain.[11] All waste must be disposed of through your institution's Environmental Health & Safety (EH&S) office or a licensed chemical waste management company.[13] These firms are equipped to handle chlorinated wastes through methods like high-temperature incineration or specialized chemical treatments such as hydrodechlorination.[14][15]

Visualizing the Safe Handling Workflow

The following diagram outlines the critical decision points and procedural flow for safely handling this compound from receipt to disposal.

G Workflow for Handling this compound cluster_prep Preparation Phase cluster_handling Handling Phase (In Fume Hood) cluster_cleanup Post-Handling & Disposal start Receive Chemical verify_sds Verify SDS & Container Integrity start->verify_sds risk_assess Perform Task-Specific Risk Assessment verify_sds->risk_assess gather_ppe Assemble All Required PPE (Gloves, Goggles, Face Shield, Coat) risk_assess->gather_ppe prep_hood Prepare Fume Hood (Spill Kit, Waste Containers) gather_ppe->prep_hood weigh Weigh Solid Compound prep_hood->weigh Begin Work dissolve Prepare Solution weigh->dissolve reaction Perform Experiment dissolve->reaction decontaminate Decontaminate Equipment & Work Area reaction->decontaminate Conclude Experiment segregate_waste Segregate Solid & Liquid Chlorinated Waste decontaminate->segregate_waste remove_ppe Remove PPE Correctly segregate_waste->remove_ppe dispose Arrange Waste Pickup (via EH&S) segregate_waste->dispose wash Wash Hands Thoroughly remove_ppe->wash

Caption: Safe handling workflow from preparation to disposal.

References

  • Personal Protective Equipment (PPE) - CHEMM. U.S. Department of Health & Human Services. Available from: [Link]

  • Personal Protective Equipment for Use in Handling Hazardous Drugs. Centers for Disease Control and Prevention (CDC). Available from: [Link]

  • SAFETY DATA SHEET - Thermo Fisher Scientific. Thermo Fisher Scientific. Available from: [Link]

  • Process for destroying chlorinated aromatic compounds - Google Patents. Google Patents.
  • Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. United Nations Office on Drugs and Crime (UNODC). Available from: [Link]

  • Chlorine Waste Disposal Strategies | Scribd. Scribd. Available from: [Link]

  • Disposal of Chlorine-Containing Wastes | Request PDF - ResearchGate. ResearchGate. Available from: [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.